2-Methylthiazole-4-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBXSNFENTXBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953743 | |
| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31825-95-3 | |
| Record name | 2-Methyl-4-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31825-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanistic Landscape of 2-Methylthiazole-4-carboxamide and Its Congeners
Introduction: The Thiazole-4-carboxamide Scaffold as a Privileged Motif in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. When incorporated into the thiazole-4-carboxamide scaffold, it gives rise to a class of compounds with a remarkable diversity of biological activities. This structural motif has been identified in molecules targeting a wide array of biological processes, from infectious diseases to metabolic disorders and cancer. The specific biological effect is exquisitely sensitive to the nature and position of substituents on the thiazole ring.
This guide provides a comprehensive technical overview of the known and potential mechanisms of action for the thiazole-4-carboxamide class of molecules, with a particular focus on providing a mechanistic context for understanding the potential activities of 2-Methylthiazole-4-carboxamide. While the precise mechanism of action for this compound itself is not extensively delineated in publicly available literature, the extensive research on its close analogs provides a robust framework for postulating its likely biological targets and pathways. We will delve into the key molecular targets, the associated signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering researchers and drug development professionals a detailed understanding of this versatile chemical scaffold.
Chapter 1: Antimycobacterial Activity via Inhibition of Fatty Acid Synthase II (FAS-II)
One of the most significant and well-documented activities of the thiazole-4-carboxamide scaffold, particularly the 2-amino substituted derivatives, is its potent antimycobacterial effect, primarily targeting the pathogen Mycobacterium tuberculosis.
The Molecular Target: β-Ketoacyl-ACP Synthase (mtFabH)
The mycobacterial cell wall is a complex and unique structure, rich in mycolic acids, which are essential for the survival and pathogenicity of the organism. The biosynthesis of these mycolic acids is carried out by the fatty acid synthase II (FAS-II) system, which is distinct from the mammalian fatty acid synthase I (FAS-I) system, making it an attractive target for selective drug development [see: 4, 5].
A key enzyme in the initiation of the FAS-II cycle is the β-ketoacyl-ACP synthase, mtFabH. This enzyme catalyzes the condensation of acyl-CoA with malonyl-ACP. Inhibition of mtFabH effectively shuts down mycolic acid synthesis, leading to bacterial cell death. Several 2-aminothiazole-4-carboxylate derivatives have been identified as potent inhibitors of M. tuberculosis[1][2][3][4][5].
It is noteworthy, however, that some 2-aminothiazole-4-carboxylate analogs exhibit potent whole-cell activity against M. tuberculosis without inhibiting mtFabH, indicating the existence of other molecular targets within the bacterium[2][5]. This highlights the polypharmacological potential of this scaffold.
Quantitative Analysis of Antimycobacterial Activity
The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against whole M. tuberculosis cells and their half-maximal inhibitory concentration (IC50) against the isolated mtFabH enzyme.
| Compound Class | Target | Measurement | Value | Reference |
| 2-aminothiazole-4-carboxylates | M. tuberculosis H37Rv | MIC | As low as 0.06 µg/mL | [2][5] |
| 2-(2-bromoacetamido)thiazole-4-carboxylates | mtFabH | IC50 | As low as 0.95 µg/mL | [2][5] |
Experimental Protocol: mtFabH Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of test compounds against mtFabH.
1. Reagents and Materials:
- Purified recombinant mtFabH enzyme
- Acetyl-CoA (substrate)
- Malonyl-ACP (substrate)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of Coenzyme A release
- Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
- Test compounds dissolved in DMSO
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare a reaction mixture containing assay buffer, DTNB, and malonyl-ACP in each well of a 96-well plate.
- Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding acetyl-CoA to all wells.
- Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 30 minutes. The rate of increase in absorbance is proportional to the rate of Coenzyme A release and thus, the enzyme activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: The FAS-II Pathway and mtFabH Inhibition
Caption: Inhibition of the mycobacterial FAS-II pathway by a thiazole-4-carboxamide analog.
Chapter 2: Modulation of Sirtuin Activity
A distinct and therapeutically significant mechanism of action for certain thiazole-based compounds is the modulation of sirtuins, a class of NAD+-dependent protein deacetylases[6][7]. Sirtuins are key regulators of cellular metabolism, stress responses, and aging, making them attractive targets for a variety of diseases.
SIRT1 Activation: A Potential Mechanism
Sirtuin 1 (SIRT1) is the most extensively studied mammalian sirtuin and is a key player in mediating the beneficial effects of caloric restriction. It deacetylates a wide range of protein substrates, including histones and transcription factors, thereby modulating gene expression and cellular function. Thiazole-based derivatives have been identified as potent activators of SIRT1[6][7].
Activation of SIRT1 has been linked to:
-
Improved metabolic health
-
Enhanced mitochondrial function
-
Reduced inflammation
-
Cardioprotective effects
-
Neuroprotection
Downstream Effects of SIRT1 Activation
The activation of SIRT1 by a thiazole-4-carboxamide derivative would initiate a cascade of downstream events, depending on the cellular context. For example, in metabolic tissues, SIRT1 activation can lead to the deacetylation and activation of PGC-1α, a master regulator of mitochondrial biogenesis.
Experimental Protocol: In Vitro SIRT1 Activity Assay
This protocol describes a common method for measuring the ability of a compound to activate SIRT1.
1. Reagents and Materials:
- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group)
- NAD+ (co-substrate)
- Developer solution (to stop the reaction and generate a fluorescent signal from the deacetylated substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Test compounds in DMSO
- Positive control activator (e.g., Resveratrol)
- 96-well black microplate
- Fluorescence microplate reader
2. Assay Procedure:
- To the wells of a 96-well black plate, add the assay buffer, the fluorogenic substrate, and NAD+.
- Add the test compound at various concentrations. Include DMSO and positive controls.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the SIRT1 enzyme.
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction and generate the fluorescent signal by adding the developer solution.
- Incubate at room temperature for 15 minutes.
- Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
- Calculate the fold activation relative to the DMSO control.
Visualizing the Mechanism: SIRT1 Activation Pathway
Caption: A potential SIRT1 activation pathway by a thiazole-4-carboxamide derivative.
Chapter 3: Antagonism of Muscarinic Acetylcholine Receptors
A third, distinct mechanism of action identified for the 2-aminothiazole-4-carboxamide scaffold is the selective antagonism of muscarinic acetylcholine receptors, specifically the M3 subtype[8]. This finding places this class of compounds in the realm of neuromodulators with potential applications in conditions characterized by parasympathetic overactivity.
The Muscarinic Receptor System
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems[9]. There are five subtypes (M1-M5), each with a distinct tissue distribution and signaling pathway. The M3 receptor is predominantly found on smooth muscle cells and glandular tissues, where its activation leads to contraction and secretion, respectively[9][10].
Selective M3 Antagonism
Selective antagonists of the M3 receptor can be used to treat conditions such as chronic obstructive pulmonary disease (COPD) by inducing bronchodilation, and overactive bladder by relaxing the detrusor muscle[11]. The discovery of 2-aminothiazole-4-carboxamides as M3 selective antagonists opens up a new therapeutic avenue for this chemical class[8].
Quantitative Analysis of Muscarinic Receptor Antagonism
The potency of these antagonists is determined by their binding affinity (Ki) for the receptor and their ability to inhibit the functional response to an agonist (pA2 or IC50).
| Compound Class | Target Receptor | Measurement | Value | Reference |
| 2-aminothiazole-4-carboxamide | Human M3 | Ki | 140 nM | [8] |
Experimental Protocol: Radioligand Binding Assay for M3 Receptor
This protocol outlines a method to determine the binding affinity of a test compound for the M3 receptor.
1. Reagents and Materials:
- Cell membranes prepared from cells expressing the human M3 receptor
- Radioligand (e.g., [3H]-NMS)
- Non-specific binding control (e.g., atropine)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
- Test compounds in DMSO
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter
2. Assay Procedure:
- In a series of tubes, add the binding buffer, cell membranes, and the radioligand.
- Add the test compound at various concentrations. Include tubes for total binding (no competitor) and non-specific binding (high concentration of atropine).
- Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
- Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters with ice-cold binding buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the Ki value by fitting the data to a competition binding curve.
Visualizing the Mechanism: M3 Receptor Antagonism
Caption: Mechanism of M3 muscarinic receptor antagonism by a thiazole-4-carboxamide derivative.
Chapter 4: Other Potential Mechanisms of Action
The versatility of the thiazole-4-carboxamide scaffold is further demonstrated by reports of its activity against other important biological targets.
Cyclooxygenase (COX) Inhibition
Several studies have investigated thiazole-4-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[12][13][14][15][16]. Some of these compounds have shown selectivity for COX-2 over COX-1, which is a desirable property for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects. The mechanism involves blocking the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Anticancer Activity
The thiazole-4-carboxamide core is present in a number of compounds with demonstrated anticancer activity[17][18][19]. The mechanisms underlying this activity are diverse and depend on the specific substitutions. For example, certain derivatives have been shown to act as inhibitors of receptor tyrosine kinases like c-Met, which are often dysregulated in cancer and play a crucial role in cell proliferation, survival, and metastasis[17].
Conclusion and Future Directions
The thiazole-4-carboxamide scaffold represents a highly "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. As this guide has detailed, subtle modifications to the core structure can pivot the mechanism of action from inhibiting bacterial enzymes to modulating human metabolic pathways or neuronal receptors.
For the specific compound, This compound , the available literature on its close analogs suggests several plausible mechanisms of action. Based on the data for structurally related compounds, it could potentially exhibit activity as an antimycobacterial agent, a sirtuin modulator, a muscarinic antagonist, or a COX inhibitor.
The critical determinant of its primary mechanism will be the interplay between the 2-methyl group and the 4-carboxamide moiety in the context of a specific protein binding pocket. To definitively elucidate the mechanism of action of this compound, further research is imperative. This should include:
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Broad-panel biological screening: To identify its primary target(s) from a wide range of enzymes and receptors.
-
Target validation studies: Using techniques such as cellular thermal shift assays (CETSA), enzymatic assays with the purified target, and genetic knockdown/knockout models.
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Structural biology studies: Co-crystallization of the compound with its target protein to understand the precise binding interactions at the atomic level.
Such studies will not only illuminate the specific biological role of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the remarkable pharmacological diversity of the thiazole-4-carboxamide class of molecules.
References
- 1. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Thiazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of the 2-Methylthiazole-4-carboxamide Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and rigid structure allow it to serve as a versatile pharmacophore, present in a multitude of clinically approved drugs and biologically active compounds.[1][2] Derivatives of thiazole exhibit a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3]
Within this broad class, the this compound core represents a particularly fruitful starting point for molecular design. The methyl group at the 2-position can influence solubility and metabolic stability, while the carboxamide linkage at the 4-position provides a crucial anchor for hydrogen bonding interactions with biological targets and a convenient point for synthetic elaboration. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the biological activities associated with the this compound scaffold by examining the synthesis, mechanisms of action, and therapeutic potential of its key derivatives.
Section 1: Synthesis of the this compound Core
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a primary and highly adaptable method. The general approach to synthesizing this compound derivatives involves the condensation of a thioamide (specifically, thioacetamide for the 2-methyl substitution) with an α-halocarbonyl compound. Subsequent amidation of the resulting carboxylic acid or ester furnishes the final carboxamide.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, often achievable in a streamlined "one-pot" reaction, which simplifies operations and improves yield.[4]
Caption: General synthetic pathway for this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-Aryl-2-methylthiazole-4-carboxamides
This protocol is a representative example adapted from methodologies for synthesizing similar carboxamide derivatives.[5][6]
-
Synthesis of Ethyl 2-methylthiazole-4-carboxylate:
-
To a solution of ethyl 2-chloroacetoacetate (1 eq.) in ethanol, add thioacetamide (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
-
-
Hydrolysis to 2-Methylthiazole-4-carboxylic acid:
-
Dissolve the ethyl 2-methylthiazole-4-carboxylate (1 eq.) in a mixture of methanol and 5N aqueous sodium hydroxide solution.[7]
-
Stir the solution at room temperature until TLC analysis indicates the complete disappearance of the starting material.[7]
-
Remove the methanol under reduced pressure.
-
In an ice-water bath, acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.[7][8]
-
Filter the solid, wash with cold water and ether, and dry to obtain 2-methylthiazole-4-carboxylic acid.[7]
-
-
Amide Coupling to form N-Aryl Carboxamides:
-
Suspend 2-methylthiazole-4-carboxylic acid (1 eq.) in dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and stir under an argon atmosphere.[5]
-
After 30 minutes, add the desired substituted aniline (1.1 eq.) to the mixture.
-
Stir the reaction for 24-48 hours at room temperature.[5]
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aryl-2-methylthiazole-4-carboxamide.
-
Section 2: Anticancer Activity
The this compound scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating potent activity through diverse mechanisms of action.
Inhibition of Tubulin Polymerization
Tubulin, the protein subunit of microtubules, is a critical target in cancer therapy. Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. Pretubulysin, a natural product, exhibits potent anti-mitotic activity by inhibiting tubulin polymerization.[9] Inspired by its structure, researchers have designed simpler, more synthetically accessible 2-amino-thiazole-4-carboxamides.[9]
One such derivative, compound 6m from a synthesized series, exhibited significant antitumor activity with IC₅₀ values of 0.47 µM in MCF7 (breast cancer) and 1.1 µM in NCI-H1650 (lung cancer) cells.[9] This suggests that the thiazole-carboxamide core can effectively mimic the structural motifs of more complex natural products to achieve a similar biological effect.
Kinase Inhibition: Targeting c-Met
The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Thiazole carboxamides have been identified as suitable scaffolds for interacting with the hinge region of the c-Met kinase domain.
In a comprehensive study, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated as c-Met inhibitors.[10] Compound 51am emerged as a highly promising inhibitor, demonstrating potent activity in both biochemical and cellular assays and exhibiting efficacy against several c-Met mutants.[10] Mechanistically, 51am was shown to inhibit c-Met phosphorylation, leading to cell cycle arrest and apoptosis in MKN-45 gastric cancer cells.[10]
Caption: Inhibition of the c-Met signaling pathway by a thiazole carboxamide derivative.
Cyclooxygenase (COX) Inhibition
Chronic inflammation, often mediated by cyclooxygenase (COX) enzymes, is linked to the development of various cancers.[6] COX-2 is frequently overexpressed in tumor cells, making it a viable target for anticancer drugs.[6] Several studies have explored thiazole carboxamide derivatives as COX inhibitors.[5][11]
In one study, a series of thiazole carboxamides were designed and evaluated for COX-1/COX-2 inhibition and anticancer activity.[5] Compound 2b , featuring a t-butyl substituent, was the most potent dual inhibitor, with IC₅₀ values of 0.239 µM for COX-1 and 0.191 µM for COX-2.[5] It also showed moderate anticancer activity against COLO205 (colon) and B16F1 (melanoma) cancer cell lines.[5] The lipophilic t-butyl group was hypothesized to enhance interaction with hydrophobic regions of the COX active site.[5]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 6m | MCF7 (Breast) | 0.47 | [9] |
| 6m | NCI-H1650 (Lung) | 1.1 | [9] |
| Compound 2b | COLO205 (Colon) | 30.79 | [5] |
| Compound 2b | B16F1 (Melanoma) | 74.15 | [5] |
| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [12] |
| Table 1: Summary of anticancer activities of selected this compound derivatives. |
Section 3: Antimicrobial Activity
The emergence of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), presents a severe global health threat, necessitating the discovery of new drugs with novel mechanisms of action.
Anti-tubercular Activity
The natural antibiotic Thiolactomycin (TLM) inhibits mycolic acid biosynthesis in Mtb by targeting the β-ketoacyl-ACP synthase enzyme, mtFabH.[8][13] To overcome the synthetic challenges of TLM, researchers have developed more tractable 2-aminothiazole-4-carboxylate scaffolds as mimics.[8][13]
A key finding from this research was the dissociation of whole-cell activity from direct enzyme inhibition. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated excellent activity against the whole Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), yet it showed no activity against the isolated mtFabH enzyme.[8][13] Conversely, another derivative inhibited mtFabH (IC₅₀ = 0.95 µg/ml) but was inactive against the whole organism.[8][13] This highlights that while the 2-aminothiazole-4-carboxylate scaffold is a promising template for anti-tubercular agents, its mechanism may involve targets other than mtFabH, warranting further investigation.[8]
Protocol: Microplate Alamar Blue Assay (MABA) for Mtb Susceptibility
This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Serially dilute the test compounds (solubilized in DMSO) across the plate.
-
Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to a McFarland standard of 1.0) to each well. Include a drug-free control well.
-
Incubation: Incubate the plate at 37°C for 7 days.
-
Colorimetric Reading: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Section 4: Other Notable Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas.
-
Xanthine Oxidase (XO) Inhibition: Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of xanthine oxidase, an enzyme involved in gout and hyperuricemia.[14] Compounds with fluoro (5b , IC₅₀ = 0.57 µM) and chloro (5c , IC₅₀ = 0.91 µM) substitutions showed excellent XO inhibitory activity.[14]
-
Muscarinic M₃ Antagonism: In the search for treatments for overactive bladder, 2-aminothiazole-4-carboxamides were identified as a novel class of selective antagonists for the muscarinic M₃ receptor.[15] Through combinatorial synthesis, derivatives with high potency and selectivity for M₃ over M₁ and M₂ receptors were discovered.[15]
-
Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. Thiazole-carboxamide derivatives have been evaluated for their free radical scavenging potential.[16][17] In one study, the derivative LMH6 , featuring a t-butyl group, exhibited exceptionally strong antioxidant activity against the DPPH free radical, with an IC₅₀ value of 0.185 µM, significantly more potent than the Trolox control (IC₅₀ = 3.10 µM).[16]
Section 5: Conclusion and Future Perspectives
The this compound core is a robust and highly adaptable scaffold for the development of new therapeutic agents. The research synthesized in this guide demonstrates its potential across oncology, infectious disease, and inflammatory disorders. The ease of synthetic modification at the carboxamide nitrogen allows for fine-tuning of pharmacological properties, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on several key areas:
-
Mechanism Deconvolution: For compounds showing potent whole-cell activity but weak enzymatic inhibition (e.g., in Mtb), identifying the precise molecular targets is crucial.
-
Structure-Activity Relationship (SAR) Expansion: Systematic exploration of substituents on both the thiazole ring and the carboxamide will continue to yield compounds with improved activity and drug-like properties.
-
Pharmacokinetic Profiling: Promising lead compounds must be advanced through ADME (absorption, distribution, metabolism, and excretion) studies to assess their viability as clinical candidates.
The collective evidence strongly supports the this compound scaffold as a privileged structure that will undoubtedly continue to be a source of novel drug candidates for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 9. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 2-Aminothiazole-4-Carboxamides: A Technical Guide to Synthesis, Biological Exploration, and Therapeutic Promise
Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The 2-aminothiazole moiety is a quintessential privileged scaffold in medicinal chemistry, a structural motif that has consistently yielded compounds with a remarkable breadth of biological activities.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a particularly compelling subclass: the 2-aminothiazole-4-carboxamide derivatives. The strategic placement of the carboxamide group at the 4-position of the thiazole ring provides a critical vector for molecular recognition, enabling potent and selective interactions with a variety of biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and therapeutic landscape of these promising compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future directions of this exciting area of research.
I. Strategic Synthesis of the 2-Aminothiazole-4-Carboxamide Core
The construction of the 2-aminothiazole-4-carboxamide scaffold is a multi-step process that hinges on the initial formation of the core thiazole ring, followed by the elaboration of the carboxamide functionality. The venerable Hantzsch thiazole synthesis remains a cornerstone of this endeavor, valued for its reliability and versatility.[3]
The Hantzsch Thiazole Synthesis: A Robust and Adaptable Approach
The Hantzsch synthesis provides a direct route to the 2-aminothiazole ring system through the condensation of an α-haloketone with a thiourea derivative.[4][5] The choice of the α-haloketone is pivotal as it dictates the substitution pattern at the C4 and C5 positions of the resulting thiazole. For the synthesis of 4-carboxamide derivatives, an α-halo-β-ketoester, such as ethyl bromopyruvate, is a common and commercially available starting material.[6]
The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. The ester group at the 4-position then serves as a versatile handle for the introduction of the desired carboxamide functionality.
Diagrammatic Representation of the Hantzsch Synthesis:
Caption: A simplified workflow of the Hantzsch thiazole synthesis for generating the core 2-aminothiazole-4-carboxylate scaffold.
Elaboration of the 4-Carboxamide Moiety: Tailoring for Biological Activity
With the ethyl 2-aminothiazole-4-carboxylate in hand, the next critical step is the formation of the carboxamide bond. This transformation is typically achieved through one of two primary routes:
-
Saponification followed by Amide Coupling: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.[7] This carboxylic acid is then activated using a peptide coupling reagent (e.g., PyBOP, EDC/HOBt) and reacted with a desired amine to form the final carboxamide.[4] This method offers broad flexibility in the choice of the amine component, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.
-
Direct Aminolysis: In some cases, the ethyl ester can be directly converted to the carboxamide by heating with a suitable amine, although this method is generally less versatile than the two-step approach.
The choice of the amine component is a critical determinant of the final compound's biological activity. Medicinal chemists often utilize a diverse library of amines to explore the chemical space around the 4-carboxamide position, seeking to optimize potency, selectivity, and pharmacokinetic properties.
II. Diverse Biological Activities and Therapeutic Potential
2-Aminothiazole-4-carboxamide derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities. Their therapeutic potential spans multiple disease areas, a testament to the adaptability of the core scaffold.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has focused on the development of 2-aminothiazole-4-carboxamides as anticancer agents.[2][8] These compounds have been shown to inhibit a variety of targets crucial for cancer cell growth and survival.
-
Kinase Inhibition: Many derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9][10][11] For instance, the blockbuster drug Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole-5-carboxamide core, highlighting the potential of this scaffold in kinase inhibitor design.[9] The 4-carboxamide derivatives have also shown promise as inhibitors of other kinases, such as Aurora kinases, which are critical for mitotic progression.[10]
Illustrative Signaling Pathway: Kinase Inhibition
Caption: A generalized kinase signaling pathway illustrating the inhibitory action of a 2-aminothiazole-4-carboxamide derivative on a downstream kinase, thereby blocking cell proliferation.
-
Other Anticancer Mechanisms: Beyond kinase inhibition, these derivatives have been reported to exert their anticancer effects through various other mechanisms, including the inhibition of tubulin polymerization, histone deacetylases (HDACs), and other key cellular targets.[2]
Antibacterial and Antitubercular Activity: A Renewed Hope Against Resistant Pathogens
The emergence of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, has created an urgent need for novel antibacterial agents.[7][12] The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular drugs.[3][7][13] Some derivatives have shown potent activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[7] The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes essential for bacterial cell wall synthesis, such as the β-ketoacyl-ACP synthase mtFabH.[7][12]
Other Therapeutic Applications
The versatility of the 2-aminothiazole-4-carboxamide scaffold extends to other therapeutic areas as well:
-
Muscarinic M3 Antagonists: Certain derivatives have been identified as selective antagonists of the muscarinic M3 receptor, suggesting potential applications in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease.[14]
-
Readthrough of Premature Termination Codons: Some derivatives have been shown to enhance the readthrough of premature termination codons by aminoglycosides, offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations.[15]
Table 1: Representative Biological Activities of 2-Aminothiazole-4-Carboxamide Derivatives
| Compound Class | Target/Activity | Reported Potency | Reference |
| N-Aryl-2-aminothiazole-4-carboxamides | Anticancer (various cell lines) | IC50 values in the low micromolar range | [8] |
| 2-(Acylamino)thiazole-4-carboxamides | Antitubercular (M. tuberculosis) | MIC values as low as 0.024 µM | [3] |
| Cycloalkylmethyl-2-aminothiazole-4-carboxamides | Muscarinic M3 Receptor Antagonist | Ki = 140 nM for a lead compound | [14] |
| 2-(Indazolylamino)thiazole-4-carboxamides | Potentiation of G418-induced PTC readthrough | - | [15] |
| Phenyl-substituted 2-aminothiazole-4-carboxamides | Kinase Inhibition (e.g., Aurora Kinase) | IC50 values in the nanomolar range | [10] |
III. Key Experimental Protocols
To facilitate further research in this area, the following section provides detailed, step-by-step protocols for the synthesis of a representative 2-aminothiazole-4-carboxamide derivative and a common biological assay for its evaluation.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[6]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
2 M Sodium hydroxide solution
-
Ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl bromopyruvate (2 moles) and thiourea (3 moles).
-
Add 100 mL of 99.9% ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous mixture to pH 10 with 2 M sodium hydroxide solution. This will cause the precipitation of the product.
-
Collect the off-white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.
Protocol 2: Synthesis of a 2-(Acylamino)thiazole-4-carboxamide Derivative
This protocol describes a general procedure for the acylation of the 2-amino group and subsequent conversion of the ester to a carboxamide.
Part A: Acylation of the 2-Amino Group
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Adamantane-1-carboxylic acid (or another desired carboxylic acid)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (11.63 mmol) in 50 mL of DCM in a round-bottom flask.[4]
-
Add adamantane-1-carboxylic acid (11.63 mmol), PyBOP (34.8 mmol), DIPEA (5 mL), and DMF (2 mL) to the solution.[4]
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
After completion, dilute the reaction mixture with 100 mL of water and extract with DCM (3 x 200 mL).[4]
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.[4]
Part B: Conversion to a Weinreb Amide and Reaction with a Grignard Reagent (Example for C-4 Ketone formation, adaptable for Carboxamide)
This part illustrates the conversion to a Weinreb amide, a versatile intermediate.[4] For a carboxamide, the acylated carboxylic acid (obtained after saponification of the ester) would be coupled with an amine using standard peptide coupling conditions.
Materials:
-
Acylated ethyl ester from Part A
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
CH2Cl2
-
Methylmagnesium bromide (or other Grignard reagent)
-
THF (Tetrahydrofuran)
Procedure:
-
The acylated ethyl ester is first saponified to the corresponding carboxylic acid.
-
To a solution of the carboxylic acid, add EDC.HCl, HOBt, N,O-dimethylhydroxylamine hydrochloride, and DIPEA in CH2Cl2 and stir for 16 hours to form the Weinreb amide.[4]
-
Dissolve the purified Weinreb amide in THF and cool to -78°C.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide) and allow the reaction to warm to room temperature over 2 hours.[4]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the final product by column chromatography.
Protocol 3: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol provides a general outline for assessing the antitubercular activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid (as a positive control)
Procedure:
-
Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a positive control (Isoniazid) and a negative control (no drug) on each plate.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
IV. Conclusion and Future Perspectives
The 2-aminothiazole-4-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding a diverse array of biologically active compounds with significant therapeutic potential. The synthetic accessibility of these derivatives, coupled with the vast chemical space that can be explored through modifications at the 2-amino and 4-carboxamide positions, ensures that this scaffold will remain a focal point of drug discovery efforts for the foreseeable future.
Future research in this area will likely focus on several key aspects:
-
Structure-Based Drug Design: As more crystal structures of 2-aminothiazole-4-carboxamide derivatives in complex with their biological targets become available, structure-based design will play an increasingly important role in the development of next-generation inhibitors with enhanced potency and selectivity.
-
Exploration of New Biological Targets: While significant progress has been made in the areas of cancer and infectious diseases, the full therapeutic potential of this scaffold is likely yet to be realized. High-throughput screening campaigns against a broader range of biological targets may uncover novel applications for these versatile compounds.
-
Optimization of Pharmacokinetic Properties: A key challenge in drug development is the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. Future work will undoubtedly focus on fine-tuning the physicochemical properties of 2-aminothiazole-4-carboxamide derivatives to improve their drug-like characteristics.
V. References
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. --INVALID-LINK--
-
Sato, S., et al. (2005). Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis. Chemical & Pharmaceutical Bulletin, 53(4), 437-40. --INVALID-LINK--
-
Rauf, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. --INVALID-LINK--
-
Saeed, A., et al. (2015). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Molecules, 20(4), 6893-6911. --INVALID-LINK--
-
Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. --INVALID-LINK--
-
Ananthan, S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155229. --INVALID-LINK--
-
El-Sayed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. --INVALID-LINK--
-
Abdel-Aziz, A. A.-M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 139-152. --INVALID-LINK--
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. --INVALID-LINK--
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-20. --INVALID-LINK--
-
Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 18(11), 3844-3855. --INVALID-LINK--
-
Rabea, S. M., et al. (2019). 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides. ACS Medicinal Chemistry Letters, 10(5), 726-731. --INVALID-LINK--
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-20. --INVALID-LINK--
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. --INVALID-LINK--
-
Wang, Y., et al. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. --INVALID-LINK--
-
Ghorab, M. M., et al. (2010). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 343(11-12), 653-659. --INVALID-LINK--
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. --INVALID-LINK--
-
de Laszlo, S. E., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3207-3211. --INVALID-LINK--
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 41-61. --INVALID-LINK--
-
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. --INVALID-LINK--
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Methylthiazole-4-carboxamide in Modern Drug Discovery: A Technical Guide
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous clinically significant therapeutic agents. Among its myriad derivatives, the 2-Methylthiazole-4-carboxamide core has emerged as a particularly promising framework in contemporary drug discovery. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse biological applications of this scaffold. We will explore its critical role in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action. This whitepaper will further detail robust experimental protocols for the synthesis and evaluation of this compound derivatives, offering field-proven insights for researchers and drug development professionals. Quantitative biological data and visualizations of key signaling pathways are presented to provide a comprehensive and practical resource for advancing the therapeutic potential of this versatile molecular architecture.
Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure" in drug design. The historical significance of the thiazole ring is underscored by its presence in essential biomolecules like thiamine (Vitamin B1).
The this compound core, the focus of this guide, combines the stability and versatile reactivity of the thiazole ring with the hydrogen bonding capabilities of the carboxamide group. This combination has proven to be a fertile ground for the generation of extensive compound libraries with a wide spectrum of biological activities. This guide will systematically dissect the chemical and biological facets of this scaffold, providing a technical narrative grounded in established scientific principles and experimental validation.
The Chemistry of this compound: Synthesis and Reactivity
A foundational understanding of the synthesis and chemical behavior of the this compound core is paramount for its effective utilization in drug discovery campaigns. The famed Hantzsch thiazole synthesis remains a primary and efficient route to this scaffold.[2][3]
Core Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and high-yielding pathway to the this compound core through the condensation of a thioamide with an α-halo ketone.[4]
Conceptual Workflow for Hantzsch Thiazole Synthesis:
Caption: General workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative adaptation based on established Hantzsch synthesis methodologies.[5][6]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Ammonia (7N solution in methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclization: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous acetonitrile, add thioacetamide (1.2 eq). Stir the mixture at room temperature for 2 hours.
-
Dehydration: Add triethylamine (2.5 eq) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up (Ester Intermediate): Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl 2-methylthiazole-4-carboxylate. Purify by silica gel chromatography if necessary.
-
Amidation: Dissolve the purified ethyl 2-methylthiazole-4-carboxylate in a 7N solution of ammonia in methanol. Stir the solution in a sealed pressure vessel at 60°C for 24 hours.
-
Final Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity and Rationale for Derivatization
The this compound scaffold offers several points for chemical modification, enabling the exploration of structure-activity relationships (SAR).
-
The 2-Methyl Group: The methyl group at the 2-position is generally stable, but its protons can exhibit some acidity, allowing for potential functionalization under strong basic conditions.[7] However, it is more common to introduce diversity at this position by starting the Hantzsch synthesis with different thioamides.
-
The Carboxamide Group: The amide functionality is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. The amide nitrogen can be alkylated, and the carbonyl oxygen can participate in coordination with metal ions. The amide can also be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups like esters or more complex amides through coupling reactions.[8] This versatility is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
The Thiazole Ring: The thiazole ring itself can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The electron-withdrawing nature of the carboxamide group will influence the position of substitution. The nitrogen atom of the thiazole ring can be quaternized.[2]
Therapeutic Applications in Drug Discovery
The this compound scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines.[9][10][11][12]
Quantitative Data on Anticancer Activity:
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2b (t-butyl substituted) | COLO205 | 30.79 | [9] |
| 2b (t-butyl substituted) | B16F1 | 74.15 | [9] |
| 2f (trimethoxy substituted) | Huh7 | 17.47 | [12] |
| 2f (trimethoxy substituted) | HCT116 | 14.57 | [12] |
Mechanism of Action: COX-2 Inhibition and Prostaglandin E2 Signaling
One of the key mechanisms underlying the anti-inflammatory and anticancer effects of certain thiazole derivatives is the inhibition of cyclooxygenase-2 (COX-2).[9][12] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2).[13] In many cancers, COX-2 is overexpressed, leading to increased PGE2 levels, which in turn promote tumor growth, angiogenesis, and immune suppression.[14][15][16]
PGE2 Signaling Pathway in Cancer:
Caption: Inhibition of the COX-2/PGE2 pathway by this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-tuberculosis Activity
Derivatives of the 2-aminothiazole-4-carboxylate scaffold, closely related to our core structure, have demonstrated potent activity against Mycobacterium tuberculosis.[7][12][17][18]
Quantitative Data on Anti-tuberculosis Activity:
| Compound Derivative | Strain | MIC (µg/mL) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 0.06 | [7][18] |
| 2-amino-5-benzylthiazole-4-carboxylic acid | M. tuberculosis H₃₇Rv | 0.06 | [7] |
| Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 16 | [7] |
| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | M. tuberculosis H₃₇Rv | 32 | [7] |
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
A key target for anti-tuberculosis drugs is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. The enzyme β-ketoacyl-acyl carrier protein synthase III (mtFabH) plays a crucial role in initiating the type II fatty acid synthase (FAS-II) system, which elongates fatty acids to produce mycolic acids.[5][19][20][21][22][23] Certain thiazole derivatives have been shown to inhibit mtFabH.
Mycolic Acid Biosynthesis Pathway and mtFabH Inhibition:
Caption: Inhibition of the mycolic acid biosynthesis pathway via mtFabH by thiazole derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H₃₇Rv.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microplate containing appropriate culture medium (e.g., Middlebrook 7H9 broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.
Pharmacokinetic Considerations and Drug-like Properties
For any scaffold to be successful in drug discovery, its derivatives must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[24][25] Thiazole-carboxamide derivatives have been evaluated for their drug-like properties, often showing good potential for oral bioavailability.[10] Key parameters to consider include:
-
Lipophilicity (LogP): Influences solubility, permeability, and plasma protein binding.
-
Molecular Weight: Generally, lower molecular weight compounds have better absorption and distribution.
-
Hydrogen Bond Donors and Acceptors: Important for target binding and solubility.
-
Metabolic Stability: Resistance to degradation by liver enzymes is crucial for maintaining therapeutic concentrations.
Computational tools are widely used in the early stages of drug discovery to predict these properties and guide the design of new derivatives with improved pharmacokinetic profiles.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and valuable platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. The demonstrated efficacy in the fields of oncology and infectious diseases, particularly tuberculosis, highlights the significant potential for the development of novel drugs based on this core structure.
Future research should focus on expanding the chemical space around this scaffold through innovative synthetic strategies, including combinatorial chemistry and fragment-based drug design. A deeper understanding of the off-target effects and toxicity profiles of these compounds will be crucial for their clinical translation. Furthermore, the application of advanced computational methods for in silico screening and ADME prediction will undoubtedly accelerate the identification of new lead compounds with enhanced efficacy and safety profiles. The continued exploration of the this compound core promises to yield the next generation of therapeutics for a range of challenging diseases.
References
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- 2. Thiazole - Wikipedia [en.wikipedia.org]
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- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting [frontiersin.org]
- 15. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 25. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenylthiazole-4-carboxamide
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 2-phenylthiazole-4-carboxamide core represents a quintessential "privileged scaffold" in modern drug discovery. Its unique stereoelectronic features, including its aromaticity and capacity for hydrogen bonding, allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile scaffold, drawing upon field-proven insights to illuminate the nuanced chemical modifications that govern its biological activity across oncology, infectious diseases, and inflammation. Our focus is not merely on what modifications work, but on the underlying causality—the "why"—to empower researchers in the rational design of next-generation therapeutics.
The Core Scaffold: Synthesis and Physicochemical Properties
The foundational step in any SAR study is the robust and versatile synthesis of the core chemical entity. The most common and efficient method for constructing the 2-phenylthiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3][4] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the 2-phenylthiazole-4-carboxamide core, the synthesis generally proceeds via the formation of a 2-phenylthiazole-4-carboxylic acid intermediate, followed by an amide coupling reaction.
A general synthetic pathway is outlined below. The initial step involves the reaction of a thioamide (e.g., thiobenzamide) with an α-halo-β-ketoester (e.g., ethyl bromopyruvate) to form the thiazole ring. Subsequent hydrolysis of the ester yields the carboxylic acid, which is then activated and coupled with a desired amine to furnish the final carboxamide.
Caption: General Synthetic Workflow for 2-Phenylthiazole-4-carboxamides.
Structure-Activity Relationships in Oncology
The 2-phenylthiazole-4-carboxamide scaffold has been extensively investigated for its anticancer properties, demonstrating activity as both a general cytotoxic agent and as a targeted inhibitor of specific protein kinases.[5][6][7]
General Cytotoxic Agents
Early studies focused on the general cytotoxicity of these compounds against various cancer cell lines. A key area of exploration has been the substitution on an arylacetamido group attached to the para-position of the 2-phenyl ring.[5][8]
Key Findings:
-
Arylacetamido Substitutions: The nature and position of substituents on the terminal phenyl ring of the arylacetamido moiety are critical for cytotoxic activity.
-
Methoxy Groups: A 4-methoxy substitution led to improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy group maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[5][8]
-
Halogens: A 3-fluoro analog exhibited a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 µg/mL.[5][8]
-
Electron-Withdrawing Groups: In a series of N-phenyl-2-p-tolylthiazole-4-carboxamides, a para-nitro group on the N-phenyl ring resulted in the best anticancer activity against the SKNMC (neuroblastoma) cell line, suggesting the importance of electron-withdrawing properties at this position.[6]
-
| Compound Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Arylacetamido-2-phenylthiazoles | 4-Methoxy on terminal phenyl | Caco-2 | Improved | [5] |
| 2-Methoxy on terminal phenyl | HT-29, T47D | Maintained | [5] | |
| 3-Fluoro on terminal phenyl | Various | < 10 µg/mL | [5] | |
| N-Phenyl-2-p-tolylthiazoles | p-Nitro on N-phenyl | SKNMC | 10.8 ± 0.08 µM | [6] |
Kinase Inhibitors
The scaffold has proven to be a fertile ground for the development of specific kinase inhibitors, particularly targeting receptor tyrosine kinases like c-Met, which are often dysregulated in cancer.[1][9]
c-Met Inhibition:
In the design of c-Met inhibitors, the thiazole carboxamide can function as a "type II" kinase inhibitor binding element.[1] These inhibitors typically bind to the inactive "DFG-out" conformation of the kinase.
Key SAR Insights for c-Met Inhibition:
-
Thiazole-2-carboxamide as a Linker: Introduction of a thiazole-2-carboxamide as a 5-atom linker was found to yield potent c-Met inhibitory activity.[1]
-
Substituents on the N-phenyl Ring: The cytotoxicity of these compounds against various cancer cell lines followed the rank order of F > Cl > Me, indicating a preference for small, electronegative substituents.[9]
-
Potency: Several compounds in a thiazole-2-carboxamide series exhibited IC₅₀ values in the low nanomolar range against c-Met, with the most promising compound showing an IC₅₀ of 2.54 nM.[1]
Caption: Key SAR Areas for Anticancer Activity.
Structure-Activity Relationships in Infectious Diseases (Antifungal)
The 2-phenylthiazole scaffold is present in approved antifungal drugs like isavuconazole, which target lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is crucial for ergosterol biosynthesis in fungi.
Key SAR Insights for CYP51 Inhibition:
-
Substitution at Thiazole C4-Position: This position is critical for activity. In a study optimizing a lead compound, removing a methyl group from the C4-position (R1 = H) led to improved antifungal activity.[10] The rationale is that the methyl group increases the rotational energy barrier of the thiazole-amide single bond, which may hinder the compound from adopting the optimal conformation for binding to the target.[10] Larger substituents at this position significantly decreased activity.[10]
-
Substitution at Thiazole C5-Position: In other series, the C5-position is where the carboxamide moiety is located. For these, modifications on the 2-phenyl ring are explored.
-
2-Phenyl Ring Modifications: A wide range of substituents on the 2-phenyl ring have been investigated. For instance, a 4-ethylphenyl group (compound B4) showed potent activity.[11]
| Compound Series | Modification | Target | Effect on Activity | Reference |
| 2-Phenylthiazole-5-carboxamides | Removal of C4-methyl group | CYP51 | Increased | [10] |
| Addition of large C4-substituents | CYP51 | Decreased | [10] |
Structure-Activity Relationships in Inflammatory Diseases (COX Inhibition)
Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The 2-phenylthiazole-4-carboxamide scaffold has been explored for the development of selective COX-2 inhibitors, which are desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibition.[12][13]
Key SAR Insights for COX Inhibition:
-
COX-2 Selectivity: The selectivity for COX-2 over COX-1 is a primary goal. The introduction of bulky groups on the N-phenyl ring of the carboxamide can enhance COX-2 selectivity. For example, a trimethoxy substitution on the phenyl ring led to a compound with a selectivity ratio of 3.67 for COX-2.[12] This is because the active site of COX-2 is larger than that of COX-1, accommodating bulkier ligands.
-
Potency: Several methoxyphenyl thiazole carboxamide derivatives have shown potent inhibitory activity against COX enzymes, with some compounds exhibiting higher inhibitory percentages against COX-2 than COX-1.[12] One compound with a 3,4,5-trimethoxyphenyl group on the amide nitrogen showed a high selectivity ratio of 2.766 for COX-2.[13]
| Compound Series | N-Aryl Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Thiazole Carboxamides | 3,4,5-Trimethoxyphenyl | 2.65 | 0.958 | 2.766 | [13] |
| Thiazole Carboxamides | 4-Fluorophenyl | 0.239 | 0.191 | 1.251 | [13] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR findings, standardized experimental protocols are paramount. Below are representative methodologies for the synthesis of a core intermediate and a common biological evaluation.
Synthesis of 2-p-Tolylthiazole-4-carboxylic acid
This protocol describes the synthesis of a key intermediate used in the preparation of various 2-phenylthiazole-4-carboxamide derivatives.[14]
Step 1: Synthesis of 4-Methylbenzothioamide
-
Dissolve p-toluonitrile in DMF at room temperature.
-
Add ammonium sulfide to the solution and stir.
-
After the reaction is complete (monitored by TLC), add crushed ice to precipitate the product.
-
Filter the yellow precipitate, wash with cold water and n-hexane, and dry to afford 4-methylbenzothioamide.
Step 2: Synthesis of 2-p-Tolylthiazole-4-carboxylic acid
-
In a round-bottom flask, suspend 4-methylbenzothioamide (1.0 eq), bromopyruvic acid (1.5 eq), and calcium carbonate (2.5 eq) in dry ethanol.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours.
-
Monitor the reaction completion by TLC.
-
Once complete, evaporate the ethanol under reduced pressure.
-
Recrystallize the obtained solid from ethanol to yield the pure product.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][12][13]
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in a 96-well plate at a density of 8,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cells and incubate for a further 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Conclusion and Future Perspectives
The 2-phenylthiazole-4-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for rational drug design:
-
Positional Isomerism is Critical: The placement of substituents on the 2-phenyl ring, the thiazole core, and the amide nitrogen dictates not only the potency but also the selectivity and the ultimate biological target of the molecule.
-
Conformational Control: As seen in the CYP51 inhibitors, subtle changes like the removal of a small alkyl group can have profound effects on the compound's ability to adopt a bioactive conformation, thereby significantly impacting its efficacy.
-
Target-Specific Modifications: Bulky substituents on the amide N-phenyl group favor COX-2 selectivity, while specific substitution patterns on a para-arylacetamido group on the 2-phenyl ring are crucial for general cytotoxicity.
Future research in this area should focus on leveraging computational modeling and structural biology to further refine the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions and the synthesis of conformationally restricted analogs could unlock new therapeutic opportunities for this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Thiazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse therapeutic targets of thiazole carboxamides, a versatile class of heterocyclic compounds with significant potential in drug discovery. We will delve into the molecular mechanisms of action, key signaling pathways, and the experimental validation of these targets, offering a robust resource for researchers in the field.
Introduction: The Therapeutic Promise of the Thiazole Carboxamide Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxamide group, this core structure gives rise to a class of molecules with a remarkable breadth of biological activities. The amide bond provides a crucial hydrogen bonding motif, enhancing interactions with biological targets, while the thiazole ring itself can engage in various non-covalent interactions. This unique combination of features has led to the development of thiazole carboxamide derivatives targeting a wide array of diseases, from cancer and inflammation to neurodegenerative disorders and infectious diseases.
Thiazole Carboxamides in Oncology: Targeting Key Kinases
Cancer remains a leading cause of mortality worldwide, and the development of targeted therapies is a critical area of research. Thiazole carboxamides have emerged as potent inhibitors of several kinases that are dysregulated in cancer.
c-Met Kinase: A Prime Target in Cancer Therapy
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Several thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potent c-Met inhibitors.[1][2][3][4]
One of the most promising compounds, 51am , demonstrated a remarkable IC50 value of 2.54 nM against c-Met.[1] Mechanistically, this compound was found to induce cell cycle arrest and apoptosis in cancer cells and inhibit c-Met phosphorylation.[1][2][3]
c-Met Signaling Pathway and Inhibition by Thiazole Carboxamides
Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamides.
Data on c-Met Inhibition by Thiazole Carboxamides
| Compound | c-Met IC50 (nM) | A549 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| 51am | 2.54 | 0.83 | 0.68 | 3.94 | [1] |
| 51ah | 9.26 | - | - | - | [1] |
| 51ak | 3.89 | - | - | - | [1] |
| 51al | 5.23 | - | - | - | [1] |
| 51an | 3.73 | - | - | - | [1] |
Experimental Validation of Anticancer Activity
2.2.1. c-Met Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a highly sensitive method to measure the enzymatic activity of c-Met kinase and the inhibitory potential of test compounds.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (Europium cryptate-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (XL665-labeled substrate). When the substrate is phosphorylated by c-Met, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of c-Met will prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of the thiazole carboxamide test compound.
-
In a 384-well plate, add the test compound, recombinant c-Met enzyme, and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-streptavidin).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
-
2.2.2. Cell Viability and Cytotoxicity Assays (SRB or MTT Assay)
These colorimetric assays are used to determine the effect of thiazole carboxamides on the viability and proliferation of cancer cell lines.
-
Principle: The sulforhodamine B (SRB) assay is based on the ability of SRB to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number. The MTT assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.
-
Protocol (SRB Assay):
-
Seed cancer cells (e.g., A549, HT-29, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole carboxamide derivative for a specified period (e.g., 48 or 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash away the unbound dye with acetic acid.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2.2.3. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to investigate the mechanisms of cell death and cell cycle arrest induced by thiazole carboxamides.
-
Principle:
-
Apoptosis: Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
-
Cell Cycle: PI can also be used to analyze the cell cycle, as it intercalates into the DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase will have twice the DNA content and fluorescence intensity of cells in the G0/G1 phase.
-
-
Protocol (Apoptosis Assay):
-
Treat cancer cells with the thiazole carboxamide compound for a defined period.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Protocol (Cell Cycle Analysis):
-
Treat cancer cells with the thiazole carboxamide compound.
-
Harvest the cells and fix them in cold ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Thiazole Carboxamides as Anti-inflammatory Agents: Targeting COX Enzymes
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Thiazole carboxamides have been shown to be effective inhibitors of COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[5][6] This selectivity is a desirable property for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
COX-2 Inflammatory Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by thiazole carboxamides.
Data on COX Inhibition by Thiazole Carboxamides
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | 2.65 | 0.958 | 2.76 | [5][6] |
| 2b | N-(tert-butyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | 0.239 | 0.191 | 1.25 | [5][6] |
Experimental Validation of Anti-inflammatory Activity
3.1.1. COX-1 and COX-2 Inhibition Assay
Several commercial kits are available to screen for COX-1 and COX-2 inhibitors, such as the COX Colorimetric Inhibitor Screening Assay Kit from Cayman Chemical.[5][7][8][9][10]
-
Principle: This assay measures the peroxidase activity of COX. The peroxidase component reduces PGG2 to PGH2, and in the process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically. Inhibitors of COX will reduce the rate of this color change.
-
Protocol:
-
Prepare serial dilutions of the thiazole carboxamide test compounds.
-
In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add the test compound or a known inhibitor (e.g., celecoxib for COX-2) to the appropriate wells.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of the reaction and determine the percentage of inhibition and IC50 values for each compound against both COX isoforms.
-
Thiazole Carboxamides in Neurodegenerative Diseases: A Multi-Target Approach
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neurons and cognitive decline. The multifactorial nature of these diseases has led to the development of multi-target-directed ligands. Thiazole carboxamides have shown promise in this area by targeting several key enzymes and pathways implicated in AD.
Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh. Inhibiting AChE can increase the levels of ACh in the brain and improve cognitive function. Several thiazole derivatives have been synthesized and evaluated as AChE inhibitors.[11][12][13][14] For instance, compound 4e from one study showed an IC50 of 25.5 µg/mL against AChE.[11][12]
Cholinergic Signaling and AChE Inhibition
Caption: Inhibition of acetylcholinesterase (AChE) by thiazole carboxamides.
Beta-Secretase (BACE1) Inhibition
The accumulation of amyloid-beta (Aβ) plaques is a hallmark of AD. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by beta-secretase (BACE1) and gamma-secretase. Inhibiting BACE1 is a key therapeutic strategy to reduce Aβ production. Thiazolyl-thiadiazines have been reported as BACE-1 inhibitors.[15][16][17]
APP Processing and BACE1 Inhibition
Caption: Inhibition of BACE1-mediated APP processing by thiazole carboxamides.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in AD. GSK-3β is also involved in neuroinflammation and apoptosis. Therefore, inhibiting GSK-3β is a promising therapeutic approach for AD. Some thiazole and thiadiazole derivatives have been investigated as GSK-3β inhibitors.[18][19][20]
GSK-3β Signaling in Neurodegeneration
Caption: Inhibition of GSK-3β and its role in tau pathology.
Experimental Validation in Neurodegenerative Disease Models
4.4.1. Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare solutions of AChE, acetylthiocholine, DTNB, and the thiazole carboxamide test compounds.
-
In a 96-well plate, add the enzyme and the test compound.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the absorbance at 412 nm over time.
-
Calculate the rate of the reaction and determine the percentage of inhibition and IC50 values.
-
4.4.2. BACE1 FRET Assay
-
Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher. When the substrate is cleaved by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol:
-
In a 96-well plate, add the BACE1 enzyme and the thiazole carboxamide test compound.
-
Incubate to allow for inhibitor binding.
-
Add the FRET substrate to initiate the reaction.
-
Measure the fluorescence intensity over time.
-
Calculate the rate of the reaction and determine the percentage of inhibition and IC50 values.
-
4.4.3. GSK-3β Kinase Assay
-
Principle: Similar to the c-Met kinase assay, this can be performed using various formats, including radiometric assays (measuring the incorporation of 32P-ATP into a substrate) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).
-
Protocol (ADP-Glo™):
-
In a 96-well plate, add the GSK-3β enzyme and the thiazole carboxamide test compound.
-
Add the substrate and ATP to initiate the reaction.
-
Incubate to allow for phosphorylation.
-
Add the ADP-Glo™ reagent to deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Measure the luminescence and determine the IC50 value.
-
Thiazole Carboxamides as Antioxidant Agents: Modulating the Nrf2-Keap1 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. Some organosulfur compounds, including thiazole derivatives, have been shown to act as Nrf2 activators.[21][22]
Nrf2-Keap1 Antioxidant Response Pathway
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit, 2 x 96 wells, | Fisher Scientific [fishersci.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation, and docking study of novel dual-acting thiazole-pyridiniums inhibiting acetylcholinesterase and β-amyloid aggregation for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Thiazole-Based Compounds as Potential Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiazolyl-thiadiazines as Beta Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibitors and Anti-inflammatory Agents: Multitarget-Directed Ligands for the Efficient Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Topic: 2-Methylthiazole-4-carboxamide as a c-Met Kinase Inhibitor
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated, high-value target in oncology.[1] Its aberrant activation, driven by ligand (HGF) stimulation, gene amplification, or mutation, is a key driver of tumor growth, invasion, and metastasis across a wide range of human cancers.[2][3][4] Consequently, the development of small-molecule inhibitors targeting the c-Met kinase domain is an area of intense research.[1] This guide focuses on the thiazole carboxamide scaffold, a promising chemical class for developing potent and selective c-Met inhibitors. We will specifically explore the 2-methylthiazole-4-carboxamide core, detailing its mechanistic rationale, a representative synthesis pathway, and a comprehensive framework for its preclinical evaluation as a therapeutic candidate.
The c-Met Signaling Pathway: A Central Node in Oncogenesis
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase encoded by the MET proto-oncogene.[3][5] Under normal physiological conditions, the binding of its only known ligand, hepatocyte growth factor (HGF), triggers receptor dimerization and autophosphorylation of key tyrosine residues in the catalytic domain. This activation initiates a cascade of downstream signaling events crucial for embryonic development and tissue repair.[3][6]
However, in many malignancies, this pathway becomes dysregulated through mechanisms such as:
-
MET Amplification or Overexpression: Leading to ligand-independent signaling.
-
Activating Mutations: Causing constitutive kinase activity.
-
Autocrine or Paracrine Loops: Where tumors produce their own HGF.
This aberrant signaling activates multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, migration, and angiogenesis, ultimately promoting aggressive tumor behavior and metastasis.[3] The central role of c-Met in these processes makes it a compelling target for therapeutic intervention.[2]
The this compound Scaffold
Chemical Structure and Rationale
The thiazole carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for designing Type II kinase inhibitors.[7] These inhibitors bind not only to the ATP-binding site but also extend into an adjacent hydrophobic pocket created when the kinase adopts an inactive "DFG-out" conformation.[7] This binding mode can confer greater selectivity compared to inhibitors that only target the highly conserved ATP pocket.
The this compound core provides a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors, making it an excellent foundation for building high-affinity c-Met inhibitors. The key components are:
-
Thiazole Ring: An electron-rich heterocycle that can form critical hydrogen bonds with the hinge region of the kinase.[7]
-
Carboxamide Linker: Provides a vector for attaching various chemical moieties to probe different regions of the binding site and optimize drug-like properties.[8][9]
-
2-Methyl Group: Can be a key interaction point or a scaffold element to orient other functional groups.
Representative Synthesis Pathway
The synthesis of this compound derivatives is a tractable process, often starting from commercially available materials. A common strategy involves the Hantzsch thiazole synthesis followed by amide coupling. The "one-pot" method simplifies this process by combining bromination and cyclization steps.[10] A representative final step, the amidation of the parent carboxylic acid, is outlined below.
Rationale for this approach: This workflow utilizes a standard and robust amide bond formation reaction (EDCI coupling), which is widely used in medicinal chemistry for its mild conditions and broad substrate scope. This ensures high yield and purity, which are critical for generating reliable biological data.
Preclinical Evaluation Framework: A Self-Validating System
A rigorous, multi-stage evaluation is required to validate a compound's potential. Each step is designed to answer a specific question, with the results of one stage dictating the progression to the next.
Stage 1: Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory activity of the compound on the isolated c-Met kinase enzyme.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a gold standard for its high throughput, sensitivity, and robustness. It measures the phosphorylation of a substrate peptide by the kinase.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Dispensing: Serially dilute the this compound test compound in DMSO and dispense into a 384-well assay plate. Include a known potent c-Met inhibitor (e.g., Crizotinib) as a positive control and DMSO alone as a negative control.[11]
-
Enzyme/Substrate Addition: Add a solution containing recombinant human c-Met kinase and a biotinylated poly-GT peptide substrate to each well.
-
Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Stop the reaction by adding EDTA. Add the HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Readout: After a further 60-minute incubation, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm to 620 nm is proportional to the level of substrate phosphorylation.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation Check: The positive control (Crizotinib) IC₅₀ should fall within the historically accepted range for the assay, and the Z'-factor for the plate should be > 0.5, ensuring the assay is robust and the data is reliable.
Data Presentation:
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Kinase Selectivity (Fold) |
| Representative Thiazole Carboxamide (51am) | 2.54 | >1000 | > 393 |
| Foretinib (Control) | 0.4 | 0.9 | ~2.25 |
| Crizotinib (Control) | 4 | >200 | > 50 |
| Table 1: Representative biochemical data for a potent thiazole carboxamide c-Met inhibitor compared to known multi-kinase and selective inhibitors. Data for 51am is from[7]; Foretinib and Crizotinib from[11][12]. This table serves as a template for presenting new data. |
Stage 2: Cellular Target Engagement and Functional Effects
Objective: To confirm that the compound can enter cells, inhibit c-Met phosphorylation, and produce an anti-proliferative effect in a c-Met-dependent cancer cell line.
Methodology 1: Western Blot for Phospho-c-Met Inhibition
Causality: Measuring the phosphorylation of c-Met (p-c-Met) directly confirms that the compound is engaging its intended target within the complex cellular environment. Inhibition of downstream effectors like p-AKT and p-ERK validates that target engagement translates to pathway blockade.[13]
Step-by-Step Protocol:
-
Cell Culture: Culture a MET-amplified cancer cell line (e.g., MKN-45 gastric cancer or GTL-16 gastric cancer) in appropriate media.[14][15]
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce robust c-Met phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Methodology 2: Cell Proliferation Assay (CellTiter-Glo®)
Causality: This assay links target inhibition to a functional anti-cancer outcome. A potent effect in a MET-amplified line but not in a MET-independent line provides strong evidence of on-target activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed MKN-45 cells (MET-dependent) and a MET-independent control line (e.g., A549) into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add a serial dilution of the test compound to the wells.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Readout: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Stage 3: In Vivo Proof-of-Concept
Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.
Methodology: Human Tumor Xenograft Model
Causality: This is the ultimate preclinical test of an anti-cancer agent. Tumor growth inhibition or regression in a compound-treated animal, correlated with target modulation in the tumor tissue, provides the strongest rationale for clinical development.[14]
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Tumor Implantation: Subcutaneously implant MKN-45 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the this compound derivative orally (p.o.) or intraperitoneally (i.p.) once or twice daily, based on preliminary pharmacokinetic studies.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study (e.g., 21 days), euthanize the animals.
-
Excise tumors for weight measurement.
-
Collect a subset of tumors shortly after the final dose for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for p-c-Met) to confirm in vivo target inhibition.[14]
-
Data Presentation:
| Parameter | Vehicle Control | Compound X (50 mg/kg, BID) |
| Mean Tumor Volume at Day 21 (mm³) | 1250 ± 150 | 300 ± 75 |
| Tumor Growth Inhibition (%) | N/A | 84% |
| Mean Body Weight Change (%) | +5% | -2% (well-tolerated) |
| Table 2: Template for summarizing in vivo efficacy data from a xenograft study. |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of next-generation c-Met kinase inhibitors. The synthetic tractability and favorable binding characteristics of this chemical class allow for rapid optimization of potency, selectivity, and pharmacokinetic properties. The structured, self-validating preclinical evaluation framework detailed in this guide provides a clear and rigorous path from initial hit identification to in vivo proof-of-concept. Successful execution of these studies can identify a lead candidate with a high probability of success in clinical trials, ultimately offering a new therapeutic option for patients with c-Met-driven cancers.
References
- 1. Design, synthesis, and biological evaluation of potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-MET [stage.abbviescience.com]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 2-aminothiazole motif is a preeminent heterocyclic scaffold in medicinal chemistry, celebrated for its remarkable synthetic versatility and broad pharmacological profile. This five-membered ring system, containing both sulfur and nitrogen, is a cornerstone of numerous clinically successful therapeutics, ranging from anticancer agents and antivirals to anti-ulcer and antiparkinsonian drugs. Its "privileged" status stems from its ability to engage in a variety of non-covalent interactions with diverse biological targets, serving as a versatile template for the design of potent and selective modulators of enzyme and receptor function.
This technical guide provides a comprehensive review of the 2-aminothiazole core, designed for researchers, scientists, and drug development professionals. It delves into the fundamental chemistry, explores its extensive applications across various therapeutic areas, and provides practical, field-proven insights into its synthesis and biological evaluation. Crucially, this guide also addresses the dual nature of the scaffold, acknowledging its potential for metabolic activation and off-target effects, thereby offering a balanced perspective for informed drug design.
The Chemical and Physicochemical Landscape of 2-Aminothiazole
The 2-aminothiazole ring is an aromatic heterocycle characterized by a unique electronic distribution that underpins its utility as a pharmacophore. The endocyclic nitrogen and sulfur atoms, combined with the exocyclic amino group, create a rich tapestry of hydrogen bond donors and acceptors. This arrangement facilitates multiple points of interaction with biological macromolecules, often leading to high-affinity binding.
The tautomeric nature of the 2-amino group (existing in both amino and imino forms) and the potential for protonation of the ring nitrogen are key determinants of its interaction profile and physicochemical properties. These features can be strategically manipulated through substitution at the C4, C5, and N2 positions to fine-tune a compound's solubility, lipophilicity, and metabolic stability, thereby optimizing its drug-like properties.
A critical aspect of the 2-aminothiazole scaffold is its potential for metabolic activation. Cytochrome P450-mediated oxidation can lead to the formation of reactive metabolites, such as epoxides or S-oxides, which can covalently modify cellular macromolecules and potentially lead to toxicity.[1][2] Understanding these bioactivation pathways is paramount for designing safer drug candidates. Structural modifications, such as substitution at the C4 or C5 positions, can sterically hinder epoxidation and direct metabolism towards less toxic pathways.[3]
Synthetic Strategies: The Hantzsch Synthesis and Beyond
The Hantzsch thiazole synthesis, first described in the late 19th century, remains the most prevalent and versatile method for constructing the 2-aminothiazole core.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazole itself).
Experimental Protocol: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis.[6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the product to air dry on a watch glass.
-
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
While the Hantzsch synthesis is a workhorse, other methods have been developed, including microwave-assisted protocols and multi-component reactions, which offer advantages in terms of reaction times and efficiency.[5]
Therapeutic Triumphs: 2-Aminothiazole in Clinically Approved Drugs
The therapeutic relevance of the 2-aminothiazole scaffold is best illustrated by its presence in a number of FDA-approved drugs targeting a wide range of diseases.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Dasatinib | Oncology (CML, ALL) | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, Src family kinases)[7][8] |
| Famotidine | Gastroenterology | Histamine H₂ receptor antagonist[9] |
| Pramipexole | Neurology (Parkinson's) | Dopamine D2/D3 receptor agonist |
| Ritonavir | Virology (HIV) | HIV protease inhibitor and CYP3A4 inhibitor (pharmacokinetic booster) |
| Alpelisib | Oncology (Breast Cancer) | PI3Kα inhibitor[8] |
| Cefdinir | Infectious Disease | Cephalosporin antibiotic |
| Meloxicam | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
Mechanism of Action and Key Signaling Pathways
The versatility of the 2-aminothiazole scaffold allows it to be tailored to inhibit specific enzymes or modulate receptor activity. Below are two prominent examples of signaling pathways targeted by 2-aminothiazole-based drugs.
BCR-ABL Kinase Inhibition in Chronic Myeloid Leukemia (CML)
Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives CML.[7] By binding to the ATP-binding site of the kinase, Dasatinib blocks the phosphorylation of downstream substrates, thereby inhibiting pro-proliferative and anti-apoptotic signaling.[10][11]
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
PI3K/Akt/mTOR Pathway Inhibition in Cancer
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][12][13] Alpelisib , a 2-aminothiazole derivative, is a selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[8]
Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition by Alpelisib.
Structure-Activity Relationships (SAR): A Quantitative Perspective
The biological activity of 2-aminothiazole derivatives can be dramatically altered by substitutions on the thiazole ring and the exocyclic amine. The following tables summarize representative SAR data from the literature.
Table 1: SAR of 2-Aminothiazole Derivatives as Anticancer Agents
| Compound ID | R¹ (at C4/C5) | R² (at N2) | Target/Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | Complex bicyclic | 2-chloro-6-methylphenyl | BCR-ABL | <0.001 | [7] |
| Analog 1 | 4-phenyl | 3-chlorobenzoyl | M. tuberculosis | 0.024 | [14] |
| Analog 2 | 4,5,6,7-tetrahydrobenzo[d] | 3-(4-methylbenzylamino)propanamido | SHG-44 (glioma) | 4.03 | [15] |
| Analog 3 | 4-phenyl | N-acetyl | Giardia intestinalis | 0.87 | [16] |
| Analog 4 | 5-bromo-4-phenyl | N-acetyl | Giardia intestinalis | 0.39 | [16] |
Note: The data is compiled from various sources and experimental conditions may differ.
-
N2-Substitution: Acylation or the introduction of complex amide side chains at the 2-amino position is a critical determinant of activity and target specificity.
-
C4/C5-Substitution: Bulky and aromatic substituents at the C4 and C5 positions are often well-tolerated and can be used to modulate potency and selectivity. Halogenation at the C5 position, as seen in Analog 4, can significantly enhance activity.
Table 2: SAR of 2-Aminothiazole Derivatives as Antimicrobial Agents
| Compound ID | R¹ (at C4) | R² (at N2) | Organism | MIC (µg/mL) | Reference |
| Analog 5 | 4-chlorophenyl | 3,4-dichlorophenylthioureido | S. aureus | 4-16 | [17] |
| Analog 6 | 3-pyridyl | 3-chlorobenzoyl | M. tuberculosis H37Rv | 0.024 | [14] |
| Analog 7 | 4-phenyl | N-acetyl | S. epidermidis (MDR) | 250 | [18] |
Note: The data is compiled from various sources and experimental conditions may differ.
A Self-Validating System: Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized biological assays are essential.
Experimental Protocol: In Vitro BCR-ABL Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 2-aminothiazole derivatives against BCR-ABL kinase.[13]
Materials:
-
Recombinant BCR-ABL kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., GST-CrkL fusion protein)
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 2-aminothiazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its continued prevalence in both marketed drugs and clinical candidates underscores its enduring value. The future of 2-aminothiazole-based drug discovery will likely focus on several key areas:
-
Targeting Novel Pathways: Exploring the utility of the scaffold against new and challenging biological targets.
-
Combating Drug Resistance: Designing next-generation derivatives that can overcome resistance mechanisms to existing therapies.
-
Improving Safety Profiles: A deeper understanding of the mechanisms of toxicity and the application of rational design principles to mitigate metabolic activation will be crucial.[3]
-
Advanced Synthetic Methodologies: The development of more efficient, sustainable, and diverse synthetic routes will continue to expand the accessible chemical space of 2-aminothiazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
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- 16. researchgate.net [researchgate.net]
- 17. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of substituted 2-methylthiazole derivatives
An In-Depth Technical Guide to the Pharmacological Profile of Substituted 2-Methylthiazole Derivatives
Abstract
The thiazole ring, particularly the 2-methylthiazole scaffold, represents a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have led to the development of derivatives with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive analysis of the pharmacological profile of substituted 2-methylthiazole derivatives for researchers, scientists, and professionals in drug development. We delve into the core synthetic strategies, explore the nuanced structure-activity relationships (SAR), and detail the mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and inflammation. The guide synthesizes field-proven insights with technical accuracy, presenting detailed experimental protocols, comparative data tables, and mechanistic diagrams to create a self-validating and authoritative resource for advancing the discovery and development of next-generation 2-methylthiazole-based therapeutics.
Introduction: The Versatility of the 2-Methylthiazole Scaffold
Heterocyclic compounds are fundamental to drug design, with over 75% of FDA-approved small-molecule drugs containing at least one nitrogen-based heterocycle.[1] Among these, the thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a recurring feature in numerous approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[2] The 2-aminothiazole variation, in particular, is a privileged scaffold known for a wide array of biological activities, from anticancer and antimicrobial to anti-inflammatory and antioxidant effects.[3][4]
The introduction of a methyl group at the 2-position of the thiazole ring creates the 2-methylthiazole core, a subtle modification that significantly influences the molecule's steric and electronic properties. This scaffold serves as a versatile building block, allowing for substitutions at various positions to modulate potency, selectivity, and pharmacokinetic properties. The inherent stability and synthetic tractability of the 2-methylthiazole ring system make it an attractive starting point for generating diverse chemical libraries aimed at a wide range of biological targets.[5][6] This guide will explore the synthesis, biological activities, and therapeutic potential of these promising derivatives.
Core Synthetic Strategies and Methodologies
The successful exploration of the 2-methylthiazole chemical space hinges on robust and flexible synthetic methodologies. The choice of a synthetic route is critical as it dictates the feasibility of accessing diverse analogs for SAR studies.
The Hantzsch Thiazole Synthesis: A Foundational Approach
The most classic and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[7] This reaction is highly reliable for generating 2,4-disubstituted thiazoles. For 2-methylthiazole derivatives, this typically involves reacting an appropriate α-haloketone with thioacetamide.
The causality behind its widespread use lies in its operational simplicity and the commercial availability of a vast array of starting materials, allowing for the introduction of diversity at multiple positions on the thiazole ring. Variations of this method, including the use of microwave irradiation, can significantly reduce reaction times and improve yields.[8]
Caption: General workflow of the Hantzsch thiazole synthesis.
Protocol: General Synthesis of a 2,4-Dimethyl-5-arylthiazole Derivative
This protocol provides a self-validating methodology for synthesizing a representative compound, including necessary steps for purification and characterization.
-
Reaction Setup: To a solution of 3-bromo-2-butanone (1.0 mmol) in absolute ethanol (15 mL), add thioacetamide (1.1 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-dimethylthiazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Pharmacological Profiles and Structure-Activity Relationships (SAR)
Substituted 2-methylthiazole derivatives exhibit a remarkable range of pharmacological activities. The nature, position, and stereochemistry of the substituents on the core scaffold are critical determinants of their biological effects.
Anticancer Activity
The 2-methylthiazole scaffold is a prominent feature in many potent anticancer agents.[8][10] These derivatives often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: A notable mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[11] Other derivatives have been shown to induce cell cycle arrest, particularly at the G1/S or pre-G1 phase, and trigger apoptosis (programmed cell death) in cancer cells.[11] For instance, certain 2-aminothiazole derivatives have demonstrated potent and selective inhibitory effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and prostate.[8][10]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Structure-Activity Relationship (SAR):
-
Aromatic Substituents: The presence of substituted phenyl rings is common. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on these rings can significantly modulate activity. For example, some studies found that meta-halogen substitutions on a phenyl ring attached to the thiazole core resulted in better antitumor activity.[8]
-
Amide Linkages: Thiazole-5-carboxamide derivatives have shown promise, with the nature of the amide substituent being crucial for potency.[12]
-
Side Chains: The addition of moieties like dialkylamino groups can enhance activity by improving solubility or interaction with the target protein. One study identified that a derivative with a 2-(dibutylamino)acetamido group markedly inhibited pancreatic cancer cell migration and invasion.[13]
Table 1: Anticancer Activity of Representative 2-Methylthiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4c | 2-[2-[4-Hydroxy-3-bromo-benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 | [11] |
| 4c | 2-[2-[4-Hydroxy-3-bromo-benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 | [11] |
| Compound 27 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 | [8] |
| Compound 28 | N-(5-(3-chlorobenzyl)-4-methylthiazol-2-yl)acetamide derivative | HT29 (Colon) | 0.63 |[8] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[14][15] Sulfathiazole, an early antibiotic, is a classic example.[14]
Mechanism of Action: The mechanisms are diverse. Some derivatives are believed to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[14] Others may disrupt cell wall synthesis or interfere with key metabolic pathways. The broad-spectrum activity of some compounds suggests multiple or fundamental targets.
Structure-Activity Relationship (SAR):
-
Gram-Positive vs. Gram-Negative: SAR studies often reveal differential activity. Some derivatives show potent inhibition of Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae but are less effective against Gram-negative bacteria such as Pseudomonas aeruginosa.
-
Combined Heterocycles: Coupling the thiazole ring with other heterocyclic systems like pyrazole or quinoline can enhance antimicrobial potency and broaden the spectrum of activity.[16][17]
-
Lipophilicity: The lipophilicity of the substituents can influence the ability of the compound to penetrate the bacterial cell wall, which is a key determinant of activity, especially against Gram-negative bacteria.
Table 2: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Tz-01 | Copper(II)-Sulfathiazole Complex | S. aureus | 1-4 | [18] |
| Tz-02 | Copper(II)-Sulfathiazole Complex | P. aeruginosa | 1 | [18] |
| Compound 37c | 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | S. aureus | 46.9 | [14] |
| Compound 16 | 2-phenylacetamido-thiazole derivative | E. coli | 1.56 |[1] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment. Many 2-methylthiazole derivatives have been investigated as novel anti-inflammatory agents.[2][19]
Mechanism of Action: The principal mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[2][20] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. Some derivatives show selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[21]
Caption: Inhibition of the COX pathway by thiazole derivatives.
Structure-Activity Relationship (SAR):
-
Selectivity (COX-1 vs. COX-2): The substitution pattern on aryl rings attached to the thiazole core is a key determinant of COX-2 selectivity. Bulky side groups can favor binding to the larger active site of the COX-2 isozyme.
-
Acidic Moieties: The presence of an acetic acid group, similar to many traditional NSAIDs, has been shown to be effective for anti-inflammatory activity in some 4-arylthiazole derivatives.[22]
-
Imino Groups: 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have been identified as a novel class of selective COX-1 inhibitors, where the nature and position of substituents on the benzylidene ring dictate potency.[2]
Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives
| Compound ID | Substitution Pattern | Assay | Result | Reference |
|---|---|---|---|---|
| 2b | 2-(3-Methoxyphenyl)-4-methyl-N-(phenyl)thiazole-5-carboxamide | COX-1 Inhibition | IC₅₀ = 0.239 µM | [20] |
| 2b | 2-(3-Methoxyphenyl)-4-methyl-N-(phenyl)thiazole-5-carboxamide | COX-2 Inhibition | IC₅₀ = 0.191 µM | [20] |
| 2a | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-2 Inhibition | IC₅₀ = 0.958 µM | [20] |
| CX-35 | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | PGE2 Production in RAW cells | Significant Inhibition |[21] |
Key Experimental Protocols
To ensure reproducibility and trustworthiness, standardized protocols are essential for evaluating the pharmacological profile of new chemical entities.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus at ~5x10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]
Conclusion and Future Perspectives
Substituted 2-methylthiazole derivatives constitute a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility via established methods like the Hantzsch synthesis allows for extensive structural modifications, enabling fine-tuning of their biological activity. This guide has highlighted their potent efficacy in key therapeutic areas, including cancer, infectious diseases, and inflammation, driven by mechanisms such as kinase inhibition, apoptosis induction, DNA gyrase inhibition, and COX enzyme modulation.
The structure-activity relationship data clearly demonstrate that small changes to the substitution pattern can lead to profound differences in potency and selectivity. Future research should focus on:
-
Target-Specific Design: Leveraging computational docking and molecular modeling to design derivatives with enhanced selectivity for specific biological targets (e.g., COX-2 over COX-1, or specific kinases).[20]
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating in vitro activity to in vivo efficacy.
-
Exploring New Therapeutic Areas: The diverse bioactivity of the 2-methylthiazole scaffold suggests its potential in other areas, such as neurodegenerative diseases or metabolic disorders, which warrants further investigation.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 14. jchemrev.com [jchemrev.com]
- 15. jocpr.com [jocpr.com]
- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. wjpmr.com [wjpmr.com]
- 20. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole Carboxamides: A Technical Guide to a Versatile Scaffold in Anticancer Drug Discovery
This guide provides an in-depth technical exploration of thiazole carboxamides, a class of heterocyclic compounds demonstrating significant promise in the field of oncology. We will dissect the chemical architecture, delve into the diverse mechanisms of action, analyze structure-activity relationships, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
Introduction: The Thiazole Moiety in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[2][3] This versatility has led to the incorporation of the thiazole scaffold into numerous approved drugs, including the anticancer agents Dasatinib and Ixabepilone.[2][4] The carboxamide linkage (-C(=O)NH-) is another critical pharmacophore, known for its ability to form strong hydrogen bonding interactions with protein backbones, thereby enhancing binding affinity and selectivity.[5] The fusion of these two moieties creates the thiazole carboxamide scaffold, a powerful platform for designing targeted anticancer agents that exhibit a range of biological activities.[3][6]
Synthetic Strategies for Thiazole Carboxamides
The synthesis of thiazole carboxamide derivatives is adaptable, allowing for the systematic modification of various positions on the scaffold to optimize biological activity. A common and effective route involves the Hantzsch thiazole synthesis followed by amide coupling.
General Synthetic Workflow
The logical flow from starting materials to biologically active lead compounds involves a multi-step process encompassing synthesis, purification, and evaluation.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpda.org [ijpda.org]
An In-depth Technical Guide to 2-Methylthiazole-4-carboxamide and its Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methylthiazole-4-carboxamide and related thiazole derivatives as a promising scaffold in the ongoing search for novel antimicrobial agents. As the challenge of antimicrobial resistance grows, exploring versatile heterocyclic compounds like thiazoles is paramount. This document synthesizes current research, offering insights into the synthesis, mechanism of action, and evaluation of these compounds, grounded in established scientific principles and methodologies.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1][2][3] Its presence in numerous clinically approved drugs, including antibacterial agents like sulfathiazole and various cephems, underscores its pharmacological significance.[3] The thiazole nucleus offers a rigid framework with diverse points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[3] Its amphiphilic nature can facilitate interaction with and penetration of microbial cell membranes, a desirable trait for antimicrobial drug candidates.[2]
Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] This inherent versatility makes the thiazole scaffold a focal point for the design and synthesis of new chemical entities to combat drug-resistant pathogens.
This compound: A Promising Core for Antimicrobial Drug Discovery
Within the vast landscape of thiazole derivatives, those incorporating a carboxamide moiety at the 4-position are of particular interest. The carboxamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors within microbial cells. The methyl group at the 2-position can also influence the molecule's overall lipophilicity and binding affinity.
Research into various this compound derivatives has revealed significant antimicrobial potential. For instance, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and shown to possess fungicidal and insecticidal activity.[5] This highlights the tunability of the thiazole-carboxamide scaffold and its potential against a range of microbial and parasitic threats.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its derivatives often follows the well-established Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide with an α-halocarbonyl compound.[3]
A general synthetic pathway is outlined below:
References
- 1. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating 2-Aminothiazole-4-Carboxylates for Anti-TB Activity: A Technical Guide for Drug Development Professionals
Abstract
The escalating crisis of drug-resistant tuberculosis (TB) necessitates the urgent discovery of novel therapeutics with unique mechanisms of action. This guide provides an in-depth technical overview of the 2-aminothiazole-4-carboxylate scaffold, a promising class of compounds demonstrating potent activity against Mycobacterium tuberculosis (Mtb). We will explore the synthetic rationale, key experimental protocols for biological evaluation, and delve into the critical structure-activity relationships (SAR) that govern the anti-TB efficacy of these molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anti-TB agents.
Introduction: The Imperative for New Anti-TB Agents
Tuberculosis, caused by the intracellular pathogen Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2][3] The lengthy treatment regimens for drug-susceptible TB, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscore the dire need for new drugs that can shorten treatment duration and overcome existing resistance mechanisms.[1][2][4] The 2-aminothiazole-4-carboxylate scaffold has emerged as a promising starting point for the development of novel anti-tubercular agents due to its synthetic tractability and potent whole-cell activity against Mtb.[1][2][5]
Rationale for Investigating 2-Aminothiazole-4-Carboxylates
The initial interest in the 2-aminothiazole-4-carboxylate scaffold was sparked by efforts to create more synthetically accessible analogs of the natural antibiotic thiolactomycin (TLM).[1][2][5] TLM targets the β-ketoacyl-ACP synthase mtFabH, an enzyme involved in the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][3][5][6] While some 2-aminothiazole-4-carboxylate derivatives were designed to inhibit mtFabH, intriguing findings have shown that potent anti-TB activity can be dissociated from mtFabH inhibition, suggesting the existence of novel mechanisms of action for this scaffold.[1][2][3][5] This discovery opens up exciting avenues for identifying new drug targets within M. tuberculosis.
Synthesis of 2-Aminothiazole-4-Carboxylates
The synthesis of 2-aminothiazole-4-carboxylates is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.[9][10] For the synthesis of the target compounds, this typically involves the reaction of an α-bromo-β-ketoester with thiourea.[11]
General Synthetic Scheme: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-4-carboxylates.
Step-by-Step Synthetic Protocol
The following is a generalized protocol based on established literature for the synthesis of methyl 2-aminothiazole-4-carboxylates.[6][11]
-
Preparation of the α-Bromo-β-ketoester: The appropriate β-ketoester is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like carbon tetrachloride. The reaction is typically monitored by TLC until completion.
-
Cyclization with Thiourea: The crude α-bromo-β-ketoester is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aminothiazole-4-carboxylate.
Biological Evaluation: A Framework for Anti-TB Drug Discovery
A standardized cascade of in vitro assays is crucial for the systematic evaluation of novel compounds for anti-TB activity.[12] This process typically involves assessing whole-cell activity, cytotoxicity, and preliminary mechanism of action studies.
Experimental Workflow for Anti-TB Compound Screening
Caption: A streamlined workflow for the in vitro evaluation of anti-TB drug candidates.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The microplates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible growth is observed. This can be assessed visually or by using a growth indicator like Alamar Blue or resazurin.[13]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is essential to evaluate the toxicity of promising compounds against mammalian cells to ensure a suitable therapeutic window.[14][15][16][17] The MTT assay is a colorimetric assay that measures cell metabolic activity.[18][19]
-
Cell Culture: A mammalian cell line (e.g., HepG2, a human liver cancer cell line) is cultured in a suitable medium in a 96-well plate.[18]
-
Compound Exposure: The cells are treated with serial dilutions of the test compounds for 48-72 hours.[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[17][19]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve.[18][19]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-aminothiazole scaffold has provided valuable insights into the structural requirements for anti-TB activity.[7][20][21][22]
Key SAR Findings
-
C2-Position: The 2-amino group is a key feature. While some modifications are tolerated, the free amine is often important for potent activity.[3][5] However, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve activity in some 2-aminothiazole series.[7][20]
-
C4-Position: The nature of the substituent at the C4 position is critical. In some series, a 2-pyridyl moiety is strictly required for potency, while in the 2-aminothiazole-4-carboxylates, the carboxylate group is the defining feature.[7][20]
-
C5-Position: This position allows for significant flexibility. The introduction of various substituted aryl and alkyl groups can modulate the lipophilicity and potency of the compounds. For instance, a benzyl group at this position has yielded highly potent analogs.[1][2][5]
SAR Summary Table
| Position | Substituent Type | Impact on Anti-TB Activity | Reference |
| C2 | Free Amine | Generally favorable for high potency | [5],[3] |
| Substituted Benzoyl | Can significantly increase potency in certain scaffolds | [7],[20] | |
| C4 | Carboxylate | Defining feature of this series | [5],[1] |
| 2-Pyridyl | Crucial for activity in other 2-aminothiazole series | [7],[20] | |
| C5 | Benzyl | Leads to highly potent compounds (e.g., MIC of 0.06 µg/ml) | [5],[1],[2] |
| Substituted Phenyl | Modulates activity based on electronic and steric properties | [5] |
Visual Representation of SAR
Caption: Key structure-activity relationships for 2-aminothiazole-4-carboxylates.
Mechanism of Action
While initially designed as mtFabH inhibitors, several of the most potent 2-aminothiazole-4-carboxylate analogs do not inhibit this enzyme.[1][2][3][5] Specifically, compounds with a free 2-amino group that exhibit strong whole-cell activity against Mtb show no inhibition of the fatty acid synthase (FAS) enzymes.[3][5] This suggests that their anti-tubercular activity is mediated through a different, as yet unidentified, target.[3][5]
Proposed Mechanism of Action Pathway
Caption: Dissociation of anti-TB activity from mtFabH inhibition in 2-aminothiazole-4-carboxylates.
The fact that these potent compounds act via a novel mechanism makes them particularly valuable as starting points for developing drugs that can circumvent existing resistance pathways. Further research is required to deconvolve their precise molecular target(s).
Conclusion and Future Directions
The 2-aminothiazole-4-carboxylate scaffold represents a highly promising platform for the development of new anti-tuberculosis agents.[1][2][5] Certain derivatives exhibit potent bactericidal activity against M. tuberculosis at sub-micromolar concentrations and display low cytotoxicity, indicating a favorable therapeutic index.[3][5] The key takeaways for researchers in this field are:
-
Synthetic Tractability: The Hantzsch synthesis provides a reliable and scalable route to a diverse range of analogs.
-
Potent Activity: Optimized compounds from this series are more potent than some current anti-TB drugs.[5][23]
-
Novel Mechanism of Action: The dissociation of activity from mtFabH inhibition points towards a novel mechanism, which is highly desirable for overcoming drug resistance.
Future efforts should focus on elucidating the mechanism of action of the most potent compounds, which will be critical for effective lead optimization. Additionally, comprehensive in vivo studies in animal models of TB are necessary to evaluate the efficacy and pharmacokinetic properties of these promising molecules.[4][12] The continued exploration of the 2-aminothiazole-4-carboxylate chemical space holds significant potential for delivering the next generation of therapies to combat the global threat of tuberculosis.
References
- 1. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
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- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. synarchive.com [synarchive.com]
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- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Thiazole Scaffold: A Promising Frontier in the Development of Selective Muscarinic M3 Receptor Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The muscarinic M3 receptor, a G-protein coupled receptor, plays a pivotal role in mediating smooth muscle contraction and glandular secretion. Its targeted antagonism has emerged as a cornerstone therapy for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB). However, the therapeutic window of many existing antagonists is narrowed by off-target effects stemming from a lack of selectivity over other muscarinic receptor subtypes, particularly the M2 receptor, which is crucial for cardiac function. This guide provides a comprehensive technical overview of a promising class of M3 selective antagonists built around the thiazole heterocyclic core. We will delve into the synthetic chemistry, explore the nuanced structure-activity relationships (SAR), and present detailed protocols for the pharmacological characterization of these compounds. This document is intended to serve as a practical resource for researchers and drug development professionals actively working in the field of muscarinic receptor modulation.
The Muscarinic M3 Receptor: A Key Therapeutic Target
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are widely distributed throughout the body, orchestrating a diverse range of physiological responses. The M3 receptor is predominantly expressed in smooth muscle tissues (e.g., airways, bladder, and gastrointestinal tract), as well as in exocrine glands and the eye.[1][2] Upon activation by the endogenous ligand acetylcholine (ACh), the M3 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The elevated intracellular Ca2+ is the primary driver of smooth muscle contraction and glandular secretion.[1]
The blockade of this pathway with selective M3 antagonists offers a powerful therapeutic strategy for diseases characterized by excessive smooth muscle contraction or glandular hypersecretion. For instance, in COPD, M3 antagonists induce bronchodilation by relaxing airway smooth muscle.[4][5][6][7] In OAB, they reduce urinary urgency and frequency by relaxing the detrusor muscle of the bladder.[2]
The Imperative of Selectivity
A significant challenge in the development of muscarinic antagonists is achieving selectivity for the M3 subtype over the M2 subtype. M2 receptors are highly expressed in the heart, where they mediate a negative chronotropic effect (slowing of the heart rate).[4] Non-selective antagonists that also block M2 receptors can lead to undesirable cardiovascular side effects, such as tachycardia.[4] Therefore, the discovery and development of antagonists with a high M3/M2 selectivity ratio is a critical objective in the field.
The Thiazole Core: A Privileged Scaffold for M3 Antagonism
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8][9][10][11] Recently, a novel class of 2-aminothiazole-4-carboxamides has been identified as potent and selective M3 muscarinic antagonists.[12]
Lead Discovery and Optimization
The initial discovery stemmed from the screening of an in-house chemical collection, which identified a thiazole-4-carboxamide derivative as a lead compound.[12] Although this initial hit displayed a modest binding affinity for the M3 receptor (Ki = 140 nM), it provided a crucial starting point for chemical optimization.[12] A combinatorial approach using solution-phase parallel synthesis was effectively employed to systematically explore the structure-activity relationships and enhance both potency and selectivity.[12] This iterative process led to the identification of derivatives with significantly improved M3 affinity and selectivity over M1 and M2 receptors.[12]
Synthetic Strategies for Thiazole-Based M3 Antagonists
The synthesis of the 2-aminothiazole-4-carboxylate core, a key intermediate for this class of antagonists, can be achieved through established heterocyclic chemistry methodologies. A common and adaptable route is a modification of the Hantzsch thiazole synthesis.
General Synthetic Scheme
A versatile synthetic procedure involves a Darzens reaction between a suitable aldehyde and methyl dichloroacetate to form an α-chloro glycidic ester.[13][14] This intermediate is then reacted with thiourea in a suitable solvent like methanol to construct the 2-aminothiazole-4-carboxylate core.[13][14] The resulting ester can then be subjected to various modifications, such as amide coupling with a diverse range of amines, to generate a library of 2-aminothiazole-4-carboxamide derivatives for SAR studies.
Caption: General synthetic route to 2-aminothiazole-4-carboxamides.
Structure-Activity Relationship (SAR) Insights
The optimization of the initial lead compound revealed several key structural features that govern the potency and selectivity of these thiazole-based M3 antagonists.
| Structural Modification | Impact on Activity | Rationale |
| Substitution on the Amide Nitrogen | Introduction of bulky, lipophilic groups, such as cyclooctenylmethyl and cyclononenylmethyl, significantly increased M3 affinity and selectivity.[12] | These bulky substituents likely engage with a hydrophobic pocket in the M3 receptor, leading to a more favorable binding interaction compared to the M1 and M2 subtypes. |
| Substitution on the Thiazole Ring | Modifications at the 5-position of the thiazole ring can influence potency. | Altering the electronic and steric properties at this position can fine-tune the interaction with the receptor binding site. |
| Nature of the Carboxamide Linker | The carboxamide moiety is crucial for activity. | This group likely forms key hydrogen bond interactions within the orthosteric binding pocket of the muscarinic receptor. |
Pharmacological Characterization: A Step-by-Step Guide
Rigorous pharmacological evaluation is essential to determine the affinity, potency, and selectivity of novel M3 antagonists. The following protocols outline standard in vitro and in vivo assays.
In Vitro Assays
This assay directly measures the affinity of a test compound for the M3 receptor by competing with a radiolabeled ligand.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.[12][15]
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of the test compound.[15][16][17]
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.[18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional assays measure the ability of an antagonist to inhibit the downstream signaling of the M3 receptor upon agonist stimulation.
Calcium Mobilization Assay:
-
Cell Plating: Seed CHO-M3 cells into a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18][19]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist, such as carbachol or acetylcholine.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader (e.g., FlexStation).[19]
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).
Phosphoinositol (PI) Hydrolysis Assay:
-
Cell Labeling: Label CHO-M3 cells with [³H]-myo-inositol.[16]
-
Compound Incubation: Pre-incubate the cells with the test antagonist.
-
Agonist Stimulation: Stimulate the cells with a muscarinic agonist in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.[18]
-
Extraction and Separation: Extract the inositol phosphates and separate them using anion-exchange chromatography.
-
Quantification: Measure the accumulation of [³H]-inositol phosphates by scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of agonist-induced PI hydrolysis.
In Vivo Models for Selectivity Assessment
In vivo models are crucial for evaluating the functional selectivity and therapeutic potential of M3 antagonists in a physiological context.
This model allows for the simultaneous assessment of M2 and M3 receptor blockade.[20]
Protocol:
-
Animal Preparation: Use pithed Sprague-Dawley rats.
-
M2 Receptor Function: Measure the bradycardia (slowing of heart rate) induced by the muscarinic agonist methacholine as a surrogate for M2 receptor activation.[20]
-
M3 Receptor Function: Measure the depressor response (drop in blood pressure) induced by methacholine as a surrogate for M3 receptor activation.[20]
-
Antagonist Administration: Administer the test antagonist intravenously.
-
Data Analysis: Determine the dose of the antagonist required to produce a tenfold shift in the methacholine dose-response curve for both bradycardia (M2) and the depressor response (M3). This allows for the calculation of an in vivo M3/M2 selectivity ratio.
This model assesses the ability of an orally administered antagonist to occupy M3 receptors in target tissues.
Protocol:
-
Compound Administration: Administer the test antagonist orally to mice.[15]
-
Tissue Harvesting: At various time points, harvest tissues with high M3 receptor expression, such as the bladder and submaxillary gland, as well as tissues with high M2 expression, like the heart.[15]
-
Ex Vivo Binding: Prepare tissue homogenates and perform a radioligand binding assay with [³H]NMS to determine the occupancy of the muscarinic receptors by the test compound.[15]
-
Data Analysis: Compare the receptor occupancy in M3-rich tissues versus M2-rich tissues to assess in vivo selectivity.
Conclusion and Future Perspectives
The 2-aminothiazole-4-carboxamide scaffold represents a highly promising starting point for the development of the next generation of M3 selective muscarinic antagonists. The synthetic tractability of this core allows for extensive chemical modifications to fine-tune the pharmacological profile. The detailed in vitro and in vivo protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel thiazole-based M3 antagonists. Future research in this area should focus on further optimizing the M3/M2 selectivity, improving the pharmacokinetic properties to allow for convenient dosing regimens, and exploring the potential of these compounds in a broader range of M3-mediated diseases. The ultimate goal is to translate the promising preclinical data of these thiazole derivatives into clinically effective and safe therapies for patients suffering from conditions like COPD and OAB.
References
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- 2. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
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- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
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- 15. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 20. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties, structural planarity, and ability to form extensive hydrogen bonds and other non-covalent interactions have established it as a "privileged scaffold."[2][3] This guide provides an in-depth analysis of the thiazole moiety's role in conferring biological activity to a vast array of therapeutic agents. We will explore its fundamental chemical characteristics, delve into its diverse pharmacological applications, elucidate key mechanisms of action, and present practical insights into the structure-activity relationships that guide the development of next-generation thiazole-based drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile potential of the thiazole core in their therapeutic programs.
The Physicochemical Foundation of Thiazole's Biological Prowess
The thiazole ring's prevalence in biologically active compounds is not coincidental; it stems from its intrinsic chemical and electronic properties.[4] As a five-membered heterocycle with both a sulfur and a nitrogen atom, it possesses a unique electronic distribution that dictates its interactions with biological targets.[3]
-
Aromaticity and Planarity: The thiazole ring is planar and aromatic, which facilitates stacking interactions (π-π stacking) with aromatic residues in protein targets like enzymes and receptors.[3]
-
Hydrogen Bonding Capability: The nitrogen atom at position 3 is pyridine-like and acts as a hydrogen bond acceptor, a critical interaction for anchoring ligands into protein binding pockets.[5][6]
-
Dipole Moment: The presence of two different heteroatoms creates a significant dipole moment, influencing the molecule's solubility and ability to interact with polar environments in biological systems.[7]
-
Metabolic Stability: The thiazole ring itself is generally stable to metabolic degradation, providing a robust core upon which various functional groups can be appended to modulate pharmacokinetic and pharmacodynamic properties.
-
Versatile Substitution: The carbon atoms at positions 2, 4, and 5 of the thiazole ring are amenable to substitution, allowing for the systematic modification of derivatives to optimize potency, selectivity, and safety profiles.[8]
These fundamental characteristics make the thiazole moiety an exceptional building block for creating compounds that can effectively interact with a wide range of biological targets.[1]
Logical Relationship: Biological Activities of the Thiazole Scaffold
The versatility of the thiazole core allows it to be a key pharmacophore in drugs with a wide spectrum of therapeutic applications.
Caption: Diverse therapeutic roles of the thiazole scaffold.
Thiazole in Oncology: Targeting Cancer Hallmarks
The thiazole scaffold is a component of numerous clinically approved and investigational anticancer agents.[9][10] Its derivatives have been shown to target various cancer-promoting pathways through multiple mechanisms of action.[5][11]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[11]
-
Dasatinib: A prime example is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3][10] The thiazole moiety in Dasatinib is instrumental in binding to the ATP-binding pocket of the target kinases.
-
Dabrafenib: This drug, used in melanoma treatment, contains a thiazole ring and specifically targets the BRAF V600E mutated kinase.[10]
Mechanism of Action: Induction of Apoptosis
Many thiazole-based compounds have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells.[12][13] For instance, certain novel synthesized thiazole derivatives have been shown to cause cell cycle arrest and significantly increase the percentage of apoptotic cells in breast (MCF-7) and liver (HepG2) cancer cell lines.[14] This is often achieved by modulating the expression of key apoptotic proteins like those in the Bcl-2 family.[13][14]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable guidance for designing potent anticancer thiazole derivatives.[15]
-
The presence of specific substituents on the phenyl ring attached to the thiazole core can dramatically influence cytotoxicity. For example, methoxy groups have been shown to enhance activity more than halogen groups in certain series.[15]
-
Electron-withdrawing groups, such as nitro or trifluoromethyl, on appendages to the thiazole ring often lead to increased anticancer activity against various cell lines.[3][12]
-
The position of substituents is critical. For example, a fluorine substitution at the 5-position of an indole ring attached to a thiazole core was found to be crucial for high activity.[3]
Table 1: Cytotoxic Activity of Representative Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 | [14] |
| Compound 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | HepG2 (Liver) | 7.26 | [14] |
| Compound 90 | Phenyl-substituted thiazole | Liver Cancer Cells | 0.11 | [15] |
| Compound 91a | Pyrazole, naphthalene, and thiazole rings | HeLa (Cervical) | 0.86 | [15] |
| Compound 8m | Thiazole-based hLDHA inhibitor | SiHa (Cervical) | 5.15 | [16] |
| Compound 29 | Thiazole derivative | (Not specified) | 0.05 | [13] |
Thiazole in Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[17] The thiazole moiety is a key component in many compounds exhibiting potent antibacterial, antifungal, and antiviral activity.[2][7][18]
Antibacterial and Antifungal Activity
Thiazole derivatives interfere with essential microbial processes. Sulfathiazole, an early antibiotic, demonstrates the antibacterial potential of this scaffold.[19][20] Modern derivatives have been developed with broad-spectrum activity.
-
Mechanism: The antimicrobial action often involves the inhibition of crucial enzymes or disruption of cell membrane integrity.[17][21] Molecular docking studies suggest that some thiazole derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.[21]
-
SAR Insights:
-
Electron-withdrawing groups like halogens (e.g., 4-bromo, 3-nitro) on aryl substituents often enhance both antibacterial and antifungal activity.[22][23]
-
Hybrid molecules that "club" the thiazole ring with other heterocyclic systems like pyrazoline or triazole can result in synergistic or enhanced antimicrobial effects.[21]
-
Lipophilicity plays a key role; however, simply increasing the length of alkyl chains does not always lead to enhanced potency, indicating an optimal log P value exists for cell penetration and target engagement.[17]
-
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| Thiazolidinone Derivative (4-bromo) | S. aureus (Gram +) | MIC | 2.3-39.8 µmol/ml x 10⁻² | [22] |
| Thiazolidinone Derivative (3-nitro) | Candida species | MIC | 0.3-38.6 µmol/ml x 10⁻² | [22] |
| Thiazole-Pyrazoline Hybrid | S. pneumoniae | MIC | 0.03-7.81 µg/mL | [21] |
| Hydrazinyl-Thiazole (5e) | B. subtilis | MIC | 15.6 µg/mL | [23] |
| Benzo[d]thiazole Derivative (14) | MRSA | MIC | 50-75 µg/mL | [17] |
Antiviral Activity
The thiazole ring is a structural component of the antiretroviral drug Ritonavir , an inhibitor of the HIV protease enzyme.[18][24] This demonstrates the scaffold's ability to be incorporated into peptidomimetic structures that can effectively target viral enzymes. Research has also explored thiazole derivatives that target the CD4 binding site, preventing HIV entry into the host cell.[18]
Thiazole in Anti-inflammatory Drug Design
Inflammation is a complex biological response implicated in numerous diseases.[25] Thiazole derivatives have shown significant potential as anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[26][27]
-
Mechanism of Action: COX/LOX Inhibition: The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation.[25] Thiazole derivatives have been identified as potent inhibitors of these enzymes, particularly COX-1 and COX-2.[25][28] Meloxicam is a clinically used non-steroidal anti-inflammatory drug (NSAID) that features a thiazole ring.[28]
-
SAR Insights: Structure-activity relationship studies on thiazole-based chalcones and other derivatives have shown that substitutions on the aryl rings significantly modulate anti-inflammatory activity.[28][29] The nature and position of the substituent can determine the potency and selectivity for COX-1 versus COX-2.[28]
Experimental Workflow: Evaluating Anti-inflammatory Activity
A common preclinical model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.
Caption: Workflow for carrageenan-induced paw edema assay.
Synthesis and Experimental Protocols
The development of novel thiazole derivatives relies on robust synthetic chemistry and validated biological assays.
Core Synthesis: Hantzsch Thiazole Synthesis
One of the most reliable and widely used methods for constructing the thiazole ring is the Hantzsch synthesis.[2][4]
Protocol: Hantzsch Synthesis of a 2-Amino-4-arylthiazole
-
Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) in a suitable anhydrous solvent such as ethanol or dioxane.
-
Thiourea Addition: Add thiourea (1.1 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the 2-aminothiazole will often form.
-
Neutralization & Isolation: Filter the precipitate and wash with cold ethanol. To obtain the free base, dissolve the salt in water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the pH is ~8-9.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screen for anticancer activity.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The thiazole moiety is a testament to the power of heterocyclic chemistry in drug discovery. Its unique structural and electronic features have made it an indispensable scaffold for developing therapies against a wide range of diseases, from cancer to microbial infections.[2][30] The diverse biological activities are a direct result of the ring's ability to engage with numerous biological targets through specific and robust interactions.[3]
Future research will undoubtedly continue to leverage this privileged scaffold. The focus will likely be on designing novel hybrid molecules, exploring new substitution patterns to enhance selectivity for specific targets (e.g., mutant kinases, specific microbial enzymes), and improving pharmacokinetic profiles to reduce side effects and improve patient outcomes.[13] The continued exploration of the chemical space around the thiazole core promises to yield the next generation of innovative and effective medicines.
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- 15. archives.ijper.org [archives.ijper.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. jchemrev.com [jchemrev.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 27. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 28. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Methylthiazole-4-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methylthiazole-4-carboxamide, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The thiazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide details a reliable three-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to form the core ring structure, followed by saponification and subsequent amidation. Each step includes a detailed, field-tested protocol, mechanistic insights, and characterization data to ensure reproducibility and validation. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Strategic Overview & Rationale
The synthesis of this compound is efficiently achieved through a robust three-step sequence. This strategy was chosen for its reliance on accessible starting materials, high-yielding reactions, and straightforward purification procedures.
The Three-Step Synthetic Pathway:
-
Hantzsch Thiazole Synthesis: Formation of Ethyl 2-methylthiazole-4-carboxylate from thioacetamide and ethyl 2-chloroacetoacetate. This classic condensation reaction is known for its efficiency and high yields in creating the thiazole ring.[4][5][6]
-
Saponification: Hydrolysis of the ethyl ester intermediate to 2-Methylthiazole-4-carboxylic acid using a strong base, such as sodium hydroxide.[7] This is a standard and effective method for converting esters to their corresponding carboxylic acids.[8]
-
Amidation: Conversion of the carboxylic acid to the final this compound. This is achieved by activating the carboxylic acid, often via an acid chloride intermediate, followed by reaction with an ammonia source.[9][10][11]
This linear approach allows for clear checkpoints and purification of intermediates, ensuring high purity of the final product.
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear progression from commercially available starting materials to the final target compound.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis
The cornerstone of this synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide.[4][6][12] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Experimental Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Thioacetamide is a suspected carcinogen and requires careful handling.[13][14][15][16] Ethyl 2-chloroacetoacetate is a lachrymator and corrosive.
Materials & Reagents
| Reagent / Material | CAS No. | M.W. ( g/mol ) | Supplier Example |
| Thioacetamide | 62-55-5 | 75.13 | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | Sigma-Aldrich |
| Ethanol (200 proof) | 64-17-5 | 46.07 | Fisher Scientific |
| Sodium Hydroxide | 1310-73-2 | 40.00 | VWR |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | J.T. Baker |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Sigma-Aldrich |
| Ammonium Hydroxide (conc.) | 1336-21-6 | 35.04 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
Protocol 1: Synthesis of Ethyl 2-methylthiazole-4-carboxylate (Hantzsch Synthesis)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add thioacetamide (9.02 g, 0.12 mol) and 60 mL of ethanol. Stir until the solid dissolves.[17]
-
Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) dropwise over 15 minutes. An exotherm is typically observed.[17]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration through a Büchner funnel, washing the filter cake with cold water (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The product is typically a white to pale yellow solid.
-
Expected Yield: 85-95%.
-
Melting Point: 54-58 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.75 (s, 3H), 1.40 (t, J=7.1 Hz, 3H).
-
Protocol 2: Synthesis of 2-Methylthiazole-4-carboxylic acid (Saponification)
-
Setup: In a 500 mL round-bottom flask with a stir bar, dissolve the Ethyl 2-methylthiazole-4-carboxylate (17.1 g, 0.10 mol) in 100 mL of methanol.
-
Base Addition: Prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of water. Add this aqueous solution to the flask.
-
Reaction: Heat the mixture to 50-60 °C and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.[7]
-
Workup: Cool the reaction mixture in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3-4. A white precipitate will form.[7]
-
Isolation: Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C.
-
Characterization: The product is a white solid.
-
Expected Yield: 90-98%.
-
Melting Point: 145-150 °C.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (br s, 1H), 8.25 (s, 1H), 2.68 (s, 3H).
-
Protocol 3: Synthesis of this compound (Amidation)
-
Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet to a scrubber), suspend 2-Methylthiazole-4-carboxylic acid (14.3 g, 0.10 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Acid Chloride Formation: Cool the suspension in an ice bath. Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise. Caution: Vigorous gas evolution (HCl, SO₂) occurs.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 1 hour, or until the solution becomes clear.
-
Solvent Removal: Cool the reaction and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride residue in an ice bath. Under vigorous stirring, slowly and carefully add 100 mL of concentrated ammonium hydroxide solution. An exothermic reaction will occur, and a solid will precipitate.
-
Digestion: Continue stirring the mixture for 30 minutes as it warms to room temperature.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether.
-
Drying: Dry the white solid in a vacuum oven.
-
Characterization:
-
Expected Yield: 80-90%.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.10 (s, 1H), 7.80 (br s, 1H, -NH), 7.55 (br s, 1H, -NH), 2.65 (s, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 163.2, 146.5, 118.0, 19.5.
-
Troubleshooting & Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction; impure ethyl 2-chloroacetoacetate. | Extend reflux time and monitor by TLC. Ensure starting halide is fresh or distilled before use. |
| Incomplete saponification (Step 2) | Insufficient base or reaction time. | Increase the molar excess of NaOH to 1.5-2.0 equivalents. Extend heating time and monitor by TLC. |
| Oily product after acidification (Step 2) | Product may not be precipitating cleanly. | Ensure pH is distinctly acidic (2-3). If still oily, extract the aqueous layer with ethyl acetate, dry the organic phase with MgSO₄, and evaporate to obtain the solid. |
| Low yield in amidation (Step 3) | Incomplete acid chloride formation; hydrolysis of acid chloride. | Ensure anhydrous conditions during thionyl chloride reaction. Add ammonium hydroxide slowly at low temperature to minimize side reactions. |
Conclusion
The synthetic route and protocols detailed herein provide a reliable and scalable method for producing high-purity this compound. By following these validated steps, researchers can confidently generate this valuable intermediate for applications in drug discovery, agrochemicals, and materials science. The provided characterization data serves as a benchmark for quality control and batch-to-batch consistency.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Aminothiazole-4-Carboxylate Analogues
Introduction: The Pivotal Role of 2-Aminothiazole-4-Carboxylates in Modern Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Specifically, the 2-aminothiazole-4-carboxylate moiety is a key building block in the development of targeted therapies, serving as a crucial intermediate in the synthesis of novel molecular architectures with desired biological activities.[1] This guide provides an in-depth technical overview and detailed protocols for the synthesis of these valuable compounds, grounded in established chemical principles and field-proven insights.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[3][4] This reaction involves the condensation of an α-halo carbonyl compound with a thioamide or thiourea.[3][5] The enduring prevalence of this method is a testament to its simplicity, high yields, and the stability of the resulting aromatic products.[4]
Mechanistic Insights
The Hantzsch synthesis proceeds through a well-established multi-step mechanism, the understanding of which is crucial for troubleshooting and optimization.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the α-halo ester (e.g., ethyl bromopyruvate). This displaces the halide ion in a classic SN2 reaction.[5][6]
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ester.[5]
-
Dehydration/Aromatization: The resulting five-membered ring intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[4] The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[6]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a common and versatile analogue. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Standard Two-Step Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
This protocol details the classic Hantzsch reaction using commercially available or freshly prepared ethyl bromopyruvate and thiourea. Ethanol is the solvent of choice due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.95 g | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 0.91 g | 1.2 |
| Ethanol (99.9%) | C₂H₅OH | 46.07 | 20 mL | - |
| Sodium Carbonate (5% aq.) | Na₂CO₃ | 105.99 | ~20 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Experimental Workflow Diagram:
Caption: General experimental workflow for the standard synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (0.91 g, 12 mmol) and ethanol (20 mL). Stir the mixture until the thiourea is mostly dissolved.
-
Addition of Electrophile: To the stirring solution, add ethyl bromopyruvate (1.95 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:3). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing approximately 50 mL of ice-cold water.
-
Neutralization: While stirring, slowly add a 5% aqueous solution of sodium carbonate to basify the mixture to a pH of approximately 10. This step is critical as the initial product forms as an HBr salt, which is soluble in the reaction medium. Neutralization deprotonates the thiazole ring, causing the free base to precipitate out of the aqueous solution.[5]
-
Filtration: Collect the resulting off-white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield off-white to pale yellow crystals.[1]
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is approximately 70-85%. Characterize the final product by determining its melting point (expected: 175–177 °C) and acquiring ¹H and ¹³C NMR spectra.[1]
Protocol 2: One-Pot Synthesis from Ethyl Acetoacetate
This protocol offers a more efficient, "greener" approach by avoiding the isolation of the intermediate α-halo ester.[7] The synthesis starts from readily available ethyl acetoacetate, which is brominated in situ before the addition of thiourea.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 6.50 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 g | 1.2 |
| Thiourea | CH₄N₂S | 76.12 | 3.80 g | 1.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For Recrystallization | - |
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of a 4-methyl analogue.
Step-by-Step Procedure (for Ethyl 2-amino-4-methylthiazole-5-carboxylate): [8]
-
Reaction Setup: In a 250 mL flask, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL). Cool the mixture to below 0°C in an ice bath.
-
In Situ Bromination: To the cold, stirring solution, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol). Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heating: Heat the mixture to 80°C and maintain for 2 hours.
-
Isolation: Cool the reaction mixture. Collect the resulting precipitate by filtration.
-
Washing: Wash the filter cake with water (3 x 100 mL).
-
Purification: Recrystallize the crude product from ethyl acetate to yield the pure compound. The expected yield for this specific analogue is approximately 72%.[8]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive α-halo ester (decomposed).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use freshly prepared or properly stored α-halo ester.2. Gently heat the reaction to 40-60°C or reflux if necessary.[9]3. Monitor the reaction by TLC and extend the reaction time if starting materials persist.[9] |
| Oily Product/Failure to Precipitate | 1. Product is soluble in the work-up solution.2. Incomplete neutralization. | 1. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[9]2. Ensure the pH is sufficiently basic (pH > 9) to precipitate the free base form of the product.[9] |
| Impure Product | 1. Side reactions due to excessive heat.2. Incomplete removal of starting materials or byproducts. | 1. Avoid excessive heating which can cause decomposition.2. Ensure thorough washing of the crude product and perform recrystallization, potentially with a different solvent system (e.g., ethanol/water). |
Characterization of Ethyl 2-aminothiazole-4-carboxylate
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (in CDCl₃):
-
δ 1.38 (t, 3H): Triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group.[1]
-
δ 4.34 (q, 2H): Quartet for the methylene protons (-CH₂-) of the ethyl ester group.[1]
-
δ ~5.5 (br s, 2H): Broad singlet for the amine (-NH₂) protons. This peak is exchangeable with D₂O.
-
δ ~7.5 (s, 1H): Singlet for the proton at the C5 position of the thiazole ring.[1]
-
-
IR (KBr, cm⁻¹):
Conclusion
The Hantzsch synthesis remains a powerful and versatile tool for accessing 2-aminothiazole-4-carboxylate analogues. By understanding the underlying mechanism and paying close attention to reaction parameters such as temperature, solvent, and work-up conditions, researchers can reliably produce these valuable intermediates for drug discovery and development. The one-pot modification further enhances the efficiency and environmental friendliness of this classic transformation, making it a highly attractive method for modern synthetic chemistry.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Introduction: The 2-Phenylthiazole-4-Carboxamide Scaffold in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of 2-phenylthiazole-4-carboxamide derivatives, a scaffold of significant interest in modern medicinal chemistry.
The 2-phenylthiazole-4-carboxamide core is recognized as a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, their potential as anticancer agents has garnered significant attention, with studies reporting potent cytotoxic effects against a variety of human cancer cell lines.[5][6]
The purpose of these Application Notes is to provide a comprehensive, field-proven guide for the in vitro evaluation of novel 2-phenylthiazole-4-carboxamide derivatives. This document moves beyond simple protocol listing to explain the causality behind experimental choices, empowering researchers to generate robust, reproducible, and meaningful data. The workflow is presented in a tiered approach, beginning with broad cytotoxicity screening and progressing to more focused preliminary mechanism of action (MoA) and target engagement studies.
Part I: Primary Screening – Assessing Cellular Cytotoxicity
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic potential.[7] These initial screens are critical for identifying active compounds, establishing dose-response relationships, and eliminating inactive or overly toxic molecules early in the discovery pipeline.[8] The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]
Protocol 1: MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] In living cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely adopted for its reliability, sensitivity, and suitability for high-throughput screening.[8][11]
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HT-29 colon carcinoma) in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[12]
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere and stabilize by incubating overnight.[12]
-
Compound Treatment: Prepare a series of dilutions of the 2-phenylthiazole-4-carboxamide derivatives in culture medium. Typically, a 2-fold or 3-fold serial dilution is performed to cover a broad concentration range (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO, the solvent for the compounds) and a positive control (e.g., Doxorubicin).[12]
-
Incubation: Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, visible purple precipitates will form in wells with viable cells.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.[9][12] Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
Data Analysis and Presentation
The cytotoxic effect is quantified by calculating the percentage of cell viability relative to the vehicle-treated control cells and determining the IC₅₀ value from the resulting dose-response curve.
Calculation: Percentage Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
Data Summary: The IC₅₀ values are best presented in a tabular format for clear comparison of potency across different derivatives and cell lines.
Table 1: Example Cytotoxicity Profile of 2-Phenylthiazole-4-carboxamide Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. Hep-G2 |
|---|---|---|---|---|
| Derivative A | 4'-Fluoro | 8.5 ± 0.9 | 12.1 ± 1.5 | 15.3 ± 2.1 |
| Derivative B | 2'-Methoxy | 5.2 ± 0.6 | 7.8 ± 1.1 | 9.4 ± 1.3 |
| Derivative C | 4'-Chloro | 15.7 ± 2.2 | 21.4 ± 3.0 | 25.0 ± 3.5 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.2 |
Values are presented as mean ± standard deviation from three independent experiments.
Part II: Preliminary Mechanism of Action (MoA) Studies
Identifying a compound as cytotoxic is only the first step. Understanding how it induces cell death is crucial for its development as a therapeutic agent. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[12][14]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Scientific Rationale: Apoptosis is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with FBS-containing medium. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for staining.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Part III: Target-Specific Assays for Advanced Characterization
While cytotoxicity and apoptosis assays confirm a compound's anticancer activity, they do not necessarily reveal its molecular target. Many 2-phenylthiazole-4-carboxamide derivatives are rationally designed as enzyme inhibitors, particularly targeting protein kinases that are often dysregulated in cancer.[15][16] A cell-based target engagement assay is essential to verify that the compound inhibits its intended target within the complex cellular environment.[17][18]
Protocol 3: Cell-Based Kinase Phosphorylation Assay
Scientific Rationale: This assay provides functional evidence of target inhibition inside the cell.[19] It measures the phosphorylation of a known downstream substrate of the target kinase. If the 2-phenylthiazole-4-carboxamide derivative successfully enters the cell and inhibits the kinase, the level of phosphorylated substrate will decrease. This change can be quantified using methods like a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[19]
Step-by-Step Methodology (Generalized):
-
Cell Culture and Treatment: Seed cells known to express the target kinase (e.g., a specific cancer cell line with an overactive PI3K/Akt pathway) in a 96-well plate. After overnight adherence, treat the cells with serial dilutions of the test compound for a short duration (e.g., 1-4 hours), sufficient to see an effect on signaling without causing widespread cell death.
-
Cell Lysis: Remove the treatment medium and add a lysis buffer containing protease and phosphatase inhibitors to each well. These inhibitors are critical to preserve the phosphorylation state of the proteins.
-
ELISA Procedure:
-
Add the cell lysates to a microplate pre-coated with a capture antibody that binds the total amount of the kinase's substrate protein.
-
After incubation and washing, add a detection antibody that is specific to the phosphorylated form of the substrate.
-
Wash away unbound detection antibody and add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. A decrease in signal in treated wells indicates inhibition of the target kinase. Calculate the IC₅₀ for target inhibition from the dose-response curve.
Table 2: Example Comparison of Cytotoxicity and Target Inhibition | Compound | Cytotoxicity IC₅₀ (µM) | Target Kinase Inhibition IC₅₀ (µM) | | :--- | :--- | :--- | | Derivative B | 5.2 ± 0.6 | 0.8 ± 0.1 | | Staurosporine | Positive Control | 0.05 ± 0.01 | 0.02 ± 0.005 | A potent target inhibition IC₅₀ that correlates with the cytotoxicity IC₅₀ suggests an on-target effect.
Conclusion and Future Directions
This tiered approach provides a systematic framework for the comprehensive in vitro evaluation of 2-phenylthiazole-4-carboxamide derivatives. By progressing from broad cytotoxicity screening to specific mechanism of action and target engagement studies, researchers can efficiently identify promising lead candidates and build a strong data package for further development.
Future work should include assessing selectivity by testing the most potent compounds against non-cancerous cell lines (e.g., normal human fibroblasts) to determine a therapeutic window.[10] Further mechanistic studies, such as cell cycle analysis and western blotting for key signaling proteins, can provide deeper insights into the compound's mode of action. Ultimately, compounds with a compelling in vitro profile can be advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.[20]
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. brieflands.com [brieflands.com]
- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for the Anticancer Screening of Novel Thiazole Carboxamide Derivatives
Introduction: The Therapeutic Potential of Thiazole Carboxamides in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its unique structural features, including the ability to form hydrogen bonds, contribute to its potent interaction with various biological targets.[2] In recent years, derivatives of thiazole, particularly thiazole carboxamides, have emerged as a promising class of anticancer agents.[3][4] These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often acting through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] The structural diversity achievable with thiazole carboxamide derivatives allows for the fine-tuning of their pharmacological properties, making them attractive candidates for novel cancer therapeutics.[4]
This guide provides a comprehensive overview of the essential in vitro assays for the preliminary anticancer screening of newly synthesized thiazole carboxamide derivatives. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess cytotoxicity, and to begin to elucidate the mechanism of action of their novel compounds.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The initial step in evaluating a new compound's anticancer potential is to determine its cytotoxicity across a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6] By measuring the absorbance of the dissolved formazan, we can quantify the reduction in cell viability caused by the test compound.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest (e.g., A-549 (lung), MCF-7 (breast), HCT-116 (colon))[8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazole carboxamide derivatives (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole carboxamide derivatives in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[9]
-
-
MTT Addition and Formazan Formation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Presentation and Analysis:
The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for comparing the potency of different derivatives.
Table 1: Example Cytotoxicity Data for Thiazole Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Derivative 1 | A-549 (Lung) | 8.5 ± 0.7 |
| Derivative 1 | MCF-7 (Breast) | 12.3 ± 1.1 |
| Derivative 1 | HCT-116 (Colon) | 6.2 ± 0.5 |
| Derivative 2 | A-549 (Lung) | 25.1 ± 2.3 |
| Derivative 2 | MCF-7 (Breast) | 30.8 ± 2.9 |
| Derivative 2 | HCT-116 (Colon) | 22.4 ± 1.8 |
| Doxorubicin (Control) | A-549 (Lung) | 0.9 ± 0.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 ± 0.05 |
| Doxorubicin (Control) | HCT-116 (Colon) | 1.2 ± 0.2 |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of the thiazole carboxamide derivatives has been established, the next step is to investigate their mechanism of action. Many anticancer drugs exert their effects by inducing apoptosis or by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[5]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.[13] By using both Annexin V and PI, we can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Data Presentation:
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is calculated and presented in a table.
Table 2: Example Apoptosis Analysis Data
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Derivative 1 (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| Derivative 2 (IC50) | 70.3 ± 4.2 | 15.6 ± 1.5 | 14.1 ± 1.3 |
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[14] The amount of PI fluorescence in a cell is directly proportional to its DNA content.[15] By analyzing the fluorescence intensity of a population of cells using flow cytometry, we can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[16] This allows for the identification of cell cycle arrest at specific checkpoints.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide/RNase A staining solution[17]
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the test compound for a relevant duration (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[18]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[18]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A. RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[16][17]
-
Incubate in the dark for 30 minutes at room temperature.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation:
The percentage of cells in the G0/G1, S, and G2/M phases are tabulated for comparison between treated and control groups.
Table 3: Example Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| Derivative 1 (IC50) | 30.1 ± 2.8 | 20.5 ± 2.1 | 49.4 ± 3.3 |
| Derivative 2 (IC50) | 68.5 ± 4.0 | 15.2 ± 1.8 | 16.3 ± 1.5 |
Part 3: Elucidating Signaling Pathways
The results from the apoptosis and cell cycle assays can provide clues about the underlying molecular mechanisms. For example, a G2/M arrest might suggest an interaction with microtubules or key regulatory proteins of this checkpoint. Further investigation into specific signaling pathways is often warranted.
Potential Signaling Pathways for Thiazole Carboxamides
Based on the literature, thiazole derivatives can modulate various signaling pathways involved in cancer progression.[2] For instance, some derivatives have been shown to inhibit protein kinases like EGFR, HER2, and VEGFR-2.[19] Others may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothetical signaling pathways modulated by thiazole carboxamide derivatives.
Further experiments, such as Western blotting for key proteins in these pathways (e.g., phosphorylated forms of kinases, levels of cyclins, CDKs, or apoptosis-related proteins like caspases and Bcl-2 family members), would be necessary to confirm these mechanisms.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro anticancer screening of novel thiazole carboxamide derivatives. By systematically assessing cytotoxicity, and investigating the induction of apoptosis and cell cycle arrest, researchers can effectively identify promising lead compounds for further development. These foundational assays are critical for making informed decisions in the early stages of the drug discovery pipeline.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for Evaluating 2-Methylthiazole-4-carboxamide as a Cyclooxygenase Inhibitor
Introduction: The Enduring Significance of COX Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostanoids like prostaglandins.[1] Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified and are central to both physiological homeostasis and pathological inflammation.
COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, producing prostaglandins that protect the stomach lining and maintain kidney function.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[2][4] This fundamental difference has been the cornerstone of modern anti-inflammatory drug development.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[1] While traditional NSAIDs like ibuprofen and aspirin inhibit both COX-1 and COX-2, their inhibition of COX-1 can lead to undesirable side effects such as stomach ulcers.[2][5] The development of selective COX-2 inhibitors was a major therapeutic advancement aimed at providing anti-inflammatory relief with a reduced risk of gastrointestinal complications.[6]
The thiazole heterocyclic ring is a prominent scaffold in a number of bioactive compounds and has been identified in molecules with anti-inflammatory properties.[7] Several studies have highlighted that various thiazole derivatives exhibit inhibitory activity against COX enzymes, with some demonstrating selectivity for COX-2.[1][8][9] This established precedent provides a strong rationale for investigating novel thiazole-containing compounds as potential COX inhibitors.
This application note presents a detailed protocol for evaluating the inhibitory potential and selectivity of 2-Methylthiazole-4-carboxamide against COX-1 and COX-2 using a sensitive in vitro fluorometric assay.
The COX Signaling Pathway and Point of Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the mechanism of action for COX inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the test compound.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is designed for a 96-well plate format and is based on the fluorometric detection of the peroxidase activity of COX.[10] The assay measures the production of a highly fluorescent product, resorufin, which is proportional to the COX activity.[10]
I. Materials and Reagents
-
Enzymes: Recombinant human COX-1 and ovine or human recombinant COX-2.[2][10]
-
Substrate: Arachidonic Acid
-
Test Compound: this compound
-
Controls:
-
Selective COX-1 Inhibitor (e.g., SC-560)
-
Selective COX-2 Inhibitor (e.g., Celecoxib)[8]
-
Non-selective Inhibitor (e.g., Indomethacin)
-
-
Detection Reagent: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)[10]
-
Cofactor: Heme[2]
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
II. Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM).
-
Control Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the control inhibitors (SC-560, Celecoxib) in DMSO.
-
Enzyme Working Solutions: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer immediately before use. Keep the diluted enzymes on ice.[2]
-
Arachidonic Acid Working Solution: Prepare the arachidonic acid solution according to the supplier's instructions, often involving reconstitution in ethanol and dilution in assay buffer.[9]
-
ADHP Working Solution: Prepare the ADHP solution in DMSO and assay buffer as recommended by the supplier. This solution is often light-sensitive and should be prepared fresh.[2]
III. Assay Procedure
The following workflow outlines the steps for conducting the COX inhibition assay.
Caption: Experimental workflow for the fluorometric COX inhibition assay.
Step-by-Step Plate Setup:
-
Dispense Reagents: In a 96-well plate, add the assay buffer, heme, and ADHP solution to all wells.
-
Add Inhibitors and Controls:
-
Test Wells: Add 10 µL of the diluted this compound solutions.
-
Positive Control Wells: Add 10 µL of the appropriate control inhibitor (SC-560 for COX-1 plate, Celecoxib for COX-2 plate).[8]
-
Enzyme Control (100% Activity) Wells: Add 10 µL of DMSO.[9]
-
Background Wells: Add 10 µL of DMSO (no enzyme will be added to these wells).
-
-
Add Enzymes: Add the diluted COX-1 or COX-2 enzyme solution to all wells except the background wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding the arachidonic acid working solution to all wells simultaneously using a multichannel pipette.
-
Measure Fluorescence: Immediately begin measuring the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.[1][9]
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (ΔRFU/ΔT).[9]
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100[12]
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Calculate Selectivity Index (SI): The selectivity index provides a quantitative measure of the compound's preference for one COX isoform over the other. It is calculated as follows: SI = IC50 (COX-1) / IC50 (COX-2)
-
An SI value > 1 indicates selectivity for COX-2.
-
An SI value < 1 indicates selectivity for COX-1.
-
An SI value ≈ 1 indicates non-selective inhibition.
-
Illustrative Data Presentation
The following table presents a hypothetical data set for this compound and control compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 15.2 | 1.8 | 8.4 |
| Indomethacin (Non-selective) | 0.9 | 1.2 | 0.75 |
| Celecoxib (COX-2 Selective) | 8.2 | 0.05 | 164 |
This is example data and does not represent actual experimental results.
In this hypothetical example, this compound shows preferential inhibition of COX-2 with a selectivity index of 8.4.
Conclusion and Future Directions
This application note provides a comprehensive framework for the in vitro evaluation of this compound as a potential COX inhibitor. The detailed fluorometric assay protocol, coupled with a clear data analysis pipeline, enables researchers to determine the compound's potency (IC50) and isoform selectivity (SI). The presented methodology is robust, sensitive, and suitable for high-throughput screening, making it an essential tool in the early stages of anti-inflammatory drug discovery. Further investigation into the mechanism of inhibition and in vivo efficacy studies would be the logical next steps in characterizing the pharmacological profile of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. differencebetween.com [differencebetween.com]
- 4. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing 2-Methylthiazole-4-carboxamide Cytotoxicity on T47D, Caco-2, and HT-29 Cell Lines
Introduction: The Rationale for Investigating 2-Methylthiazole-4-carboxamide in Oncology Research
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of thiazole have demonstrated a broad spectrum of therapeutic potential, including notable anticancer properties. Studies have shown that various thiazole derivatives exhibit cytotoxic effects against a range of cancer cell lines, such as those from breast, colon, and neuroblastoma cancers, often by inducing apoptosis through intrinsic pathways.[1][2] For instance, certain synthetic 1,3-thiazole derivatives have shown potent cytotoxicity against MCF-7 breast cancer cells, a cell line with characteristics similar to T47D.[1][3] Furthermore, other research has highlighted the efficacy of thiazole compounds against HT-29 colon cancer cells.[4]
This compound, the subject of this guide, is a compound of interest for its potential as a novel anticancer agent. Its structural similarity to other cytotoxic thiazole derivatives provides a strong impetus for a thorough investigation of its effects on cancer cell viability. This document provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound using three well-characterized human cancer cell lines: T47D (breast carcinoma), Caco-2 (colorectal adenocarcinoma), and HT-29 (colorectal adenocarcinoma).
These cell lines have been selected for their distinct characteristics and relevance in cancer research. T47D is a ductal carcinoma cell line of the breast, expressing estrogen and progesterone receptors, making it a valuable model for hormone-dependent breast cancer research.[5] Caco-2 cells, derived from a colorectal adenocarcinoma, are unique in their ability to spontaneously differentiate into a polarized monolayer of enterocytes, mimicking the intestinal epithelial barrier.[6][7] HT-29 is another colorectal adenocarcinoma cell line that can also differentiate to exhibit features of mature intestinal cells and is widely used in cancer and toxicology studies.[8][9]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for cell culture, a battery of cytotoxicity and apoptosis assays, and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Cell Line Characteristics and Culture Conditions
A foundational aspect of reproducible cytotoxicity testing is the consistent and appropriate culture of the selected cell lines. The table below summarizes the key characteristics and recommended culture conditions for T47D, Caco-2, and HT-29 cells.
| Characteristic | T47D | Caco-2 | HT-29 |
| Tissue of Origin | Breast; ductal carcinoma | Colon; adenocarcinoma | Colon; adenocarcinoma |
| Morphology | Epithelial | Epithelial-like, forms a polarized monolayer | Epithelial |
| Growth Mode | Adherent | Adherent | Adherent |
| Culture Medium | RPMI-1640 + 10% FBS + 10 µg/mL insulin | MEM + 20% FBS + 1% NEAA | McCoy's 5A or DMEM + 10% FBS |
| Subculture Ratio | 1:3 to 1:6 | 1:2 to 1:3 | 1:3 to 1:6 |
| Passaging Frequency | When 70-80% confluent | When 70-80% confluent | When 70-80% confluent |
| Doubling Time | Approx. 30-40 hours | Approx. 60-70 hours | Approx. 20-30 hours[8] |
| Special Notes | Expresses estrogen and progesterone receptors.[5] | Spontaneously differentiates into enterocyte-like cells.[6][7] | Can be induced to differentiate.[8] |
Experimental Workflow for Cytotoxicity Assessment
The systematic evaluation of a novel compound's cytotoxicity involves a multi-step process, from initial cell preparation to detailed mechanistic studies. The following workflow provides a logical progression for testing this compound.
Figure 1: General workflow for in vitro cytotoxicity testing of this compound.
Protocols
Protocol 1: Cell Culture and Maintenance
1.1. T47D Cell Culture [10][11][12]
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10 µg/mL human recombinant insulin.
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete medium. Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Routine Maintenance: Culture cells in T-75 flasks at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS). Add 2-3 mL of a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C until cells detach. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the pellet and re-plate at a 1:3 to 1:6 split ratio.
1.2. Caco-2 Cell Culture [13][14][15]
-
Media Preparation: Prepare Eagle's Minimum Essential Medium (MEM) supplemented with 20% FBS and 1% Non-Essential Amino Acids (NEAA).
-
Thawing and Maintenance: Follow the general procedure described for T47D cells.
-
Passaging: Caco-2 cells form strong cell-cell adhesions. After washing with PBS, incubate with 0.25% Trypsin-EDTA for 5-10 minutes at 37°C. Vigorous pipetting may be necessary to obtain a single-cell suspension. Re-plate at a 1:2 to 1:3 split ratio.
-
Differentiation (for barrier function studies): To induce differentiation, seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 17-21 days.[16]
1.3. HT-29 Cell Culture [8][9][17][18][19]
-
Media Preparation: Prepare McCoy's 5A or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.
-
Thawing and Maintenance: Follow the general procedure described for T47D cells.
-
Passaging: When cells reach 70-80% confluency, detach them using 0.25% Trypsin-EDTA. Re-plate at a 1:3 to 1:6 split ratio. The medium should be changed every 2-3 days.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the compound's solvent, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.[24]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][25][26][27]
-
Experimental Setup: Seed and treat the cells with this compound in a 96-well plate as described for the MTT assay.
-
Controls: Include the following controls:
-
Untreated Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[27]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Protocol 4: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29][30][31] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[31]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or a non-enzymatic cell dissociation solution to minimize membrane damage. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Potential Signaling Pathway for Thiazole-Induced Apoptosis
While the specific mechanism of this compound is yet to be elucidated, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and involves the activation of a cascade of caspases.
Figure 2: A hypothesized intrinsic apoptosis pathway potentially induced by this compound.
Data Presentation and Interpretation
The primary quantitative output from the initial screening assays is the half-maximal inhibitory concentration (IC50).[24][32][33] This value represents the concentration of this compound required to inhibit the growth or metabolic activity of 50% of the cell population. Lower IC50 values indicate higher potency.[32]
Example IC50 Data Table:
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| T47D | Experimental Value | Experimental Value | Experimental Value |
| Caco-2 | Experimental Value | Experimental Value | Experimental Value |
| HT-29 | Experimental Value | Experimental Value | Experimental Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Conclusion and Future Directions
These application notes provide a robust framework for the comprehensive in vitro evaluation of this compound's cytotoxic potential. By employing a panel of well-characterized cell lines and a multi-faceted assay approach, researchers can obtain reliable data on the compound's potency and begin to elucidate its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for apoptosis-related proteins, cell cycle analysis) and progression to in vivo models to assess therapeutic efficacy and toxicity. The exploration of promising new chemical entities like this compound is a critical endeavor in the ongoing development of novel and more effective cancer therapies.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medium.com [medium.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. HT-29 - Wikipedia [en.wikipedia.org]
- 9. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. editxor.com [editxor.com]
- 12. T47D Cells [cytion.com]
- 13. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 14. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 15. Caco-2 Cell Line - An Extensive Guide to CaCo-2 cells in Gastrointestinal Research [cytion.com]
- 16. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encodeproject.org [encodeproject.org]
- 18. ubigene.us [ubigene.us]
- 19. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. clyte.tech [clyte.tech]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 26. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. static.igem.org [static.igem.org]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. The Importance of IC50 Determination | Visikol [visikol.com]
- 33. ww2.amstat.org [ww2.amstat.org]
Application Note: Structural Characterization of 2-Methylthiazole-4-carboxamide via NMR and HRMS
<
Introduction
2-Methylthiazole-4-carboxamide is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. Its structural integrity is paramount to its biological function, necessitating precise and unambiguous characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive structural elucidation of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
The causality behind employing both NMR and HRMS lies in their complementary nature. NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships, through the analysis of nuclear spin interactions in a magnetic field. HRMS, on the other hand, delivers highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula with exceptional confidence. The synergy of these techniques provides a self-validating system for structural confirmation, crucial for regulatory submissions and advancing drug discovery programs.
Molecular Structure and Atom Numbering
To facilitate data interpretation, the following standardized atom numbering scheme for this compound will be used throughout this document.
Caption: Structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), we can deduce the chemical environment of each atom and piece together the molecular puzzle.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is profoundly affected by sample preparation.[1] A properly prepared sample ensures optimal instrument performance and yields high-resolution data.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes[4]
-
Glass Pasteur pipette with a glass wool plug[1]
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] The use of deuterated solvents is crucial as they are "invisible" in ¹H NMR spectra and are used for the spectrometer's deuterium lock and shimming procedures.[1][2]
-
Dissolution: Vortex the vial to ensure complete dissolution of the sample. Gentle heating may be applied if the compound has low solubility, but care should be taken to avoid degradation.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[1] Solid particles can distort the magnetic field homogeneity, leading to broad spectral lines.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | 4.096 s | 1.363 s |
Data Interpretation: Expected Chemical Shifts
The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift, δ), reported in parts per million (ppm).
¹H NMR (DMSO-d₆, 400 MHz):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5 | ~8.2 - 8.4 | Singlet (s) | 1H |
| -NH₂ (amide) | ~7.8 (broad s), ~7.6 (broad s) | Broad Singlet (br s) | 2H |
| -CH₃ (methyl) | ~2.7 | Singlet (s) | 3H |
The amide protons often appear as two separate broad singlets due to restricted rotation around the C-N bond and may exchange with residual water in the solvent.
¹³C NMR (DMSO-d₆, 100 MHz):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~165 - 168 |
| C4 | ~145 - 148 |
| C5 | ~118 - 122 |
| C=O (amide) | ~160 - 163 |
| -CH₃ (methyl) | ~18 - 20 |
Note: Chemical shift values are predictive and can vary based on solvent, concentration, and temperature.[5]
Part 2: High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) measurement.
Protocol 3: HRMS Sample Preparation
Cleanliness and appropriate concentration are critical for successful HRMS analysis to avoid instrument contamination and ensure accurate measurements.[6]
Materials:
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)[7][9]
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable HPLC-grade solvent.[10]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-50 µM.[7] A typical final concentration for direct infusion is around 10 µg/mL.[9]
-
Solvent System: The sample should be dissolved in a solvent mixture compatible with electrospray ionization (ESI), such as 50-80% methanol or acetonitrile in water.[7] For positive ion mode, adding a small amount of an acid like formic acid (0.1%) can aid in protonation.[8]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulates.
Protocol 4: HRMS Data Acquisition
The following parameters are typical for an Orbitrap or Q-TOF mass spectrometer.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Resolving Power | > 60,000 |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 30 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 300 °C |
Data Interpretation: Expected Exact Masses
The molecular formula of this compound is C₅H₆N₂OS. The expected exact masses for common adducts in positive ion mode are listed below.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ (Protonated molecule) | [C₅H₇N₂OS]⁺ | 143.0279 |
| [M+Na]⁺ (Sodium adduct) | [C₅H₆N₂OSNa]⁺ | 165.0098 |
| [M+K]⁺ (Potassium adduct) | [C₅H₆N₂OSK]⁺ | 180.9838 |
| [2M+H]⁺ (Protonated dimer) | [C₁₀H₁₃N₄O₂S₂]⁺ | 285.0480 |
The high mass accuracy of HRMS (typically < 5 ppm error) allows for the confident assignment of the elemental composition from the measured m/z value.
Workflow for Structural Elucidation
The logical flow for characterizing this compound is a sequential and confirmatory process.
Caption: Workflow for the characterization of this compound.
Conclusion
This application note has detailed the protocols and expected data for the robust characterization of this compound using NMR and HRMS. By following these guidelines, researchers can confidently verify the structure and purity of this important chemical entity. The combination of NMR for detailed structural mapping and HRMS for precise mass determination provides an authoritative and self-validating approach essential for high-quality research and development in the pharmaceutical sciences.
References
- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. scribd.com [scribd.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. biocompare.com [biocompare.com]
- 7. HRMS Analysis [utmb.edu]
- 8. utoledo.edu [utoledo.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: Flow Cytometry Analysis for Apoptosis Induction by Thiazole Derivatives
Introduction: Unraveling Cell Fate with Thiazole Derivatives
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged cells.[1][2] Its dysregulation is a hallmark of many diseases, including cancer, where insufficient apoptosis leads to uncontrolled cell proliferation.[1] Consequently, the induction of apoptosis in cancer cells is a primary goal of many therapeutic strategies. Thiazole derivatives have emerged as a promising class of compounds with potent anti-cancer properties, often exerting their effects by triggering apoptotic pathways.[3][4][5][6]
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[7][8][9] This makes it an indispensable tool for studying the intricate process of apoptosis. By utilizing fluorescent probes that target specific apoptotic events, we can dissect the mechanism by which thiazole derivatives induce cell death, providing crucial insights for drug development and cancer research.[9][10]
This comprehensive guide provides a detailed framework for utilizing flow cytometry to analyze apoptosis induced by thiazole derivatives. We will delve into the core principles, provide validated protocols, and offer insights into data interpretation, empowering researchers to confidently and accurately assess the apoptotic potential of these promising compounds.
The Science Behind the Assay: Key Hallmarks of Apoptosis
Apoptosis is a tightly regulated process characterized by a series of distinct morphological and biochemical changes. Flow cytometry allows us to quantify several of these key events:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[11][12] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, acting as an "eat me" signal for phagocytes.[11][13] Annexin V, a calcium-dependent protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect this early apoptotic event.[11][12][14][15]
-
Plasma Membrane Permeability: As apoptosis progresses to later stages, the integrity of the cell membrane is compromised.[13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells.[12][16] However, it can enter late apoptotic and necrotic cells with compromised membranes, staining the nucleus red.[12][16] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][17]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The mitochondria play a central role in the intrinsic apoptotic pathway.[18] A key early event is the disruption of the mitochondrial membrane potential (ΔΨm).[7][19][20] Potentiometric dyes like JC-1 can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red.[19][21] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[19][21]
-
Caspase Activation: Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[22][23] They are synthesized as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion. Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which cleave a multitude of cellular substrates, leading to the morphological and biochemical changes of apoptosis.[22][23][24] The activation of specific caspases can be detected using fluorochrome-labeled inhibitors of caspases (FLICA) or antibodies specific to the active form of the enzyme.[23][24]
Visualizing the Process: Apoptosis Induction and Detection
To better understand the interplay of these events, the following diagrams illustrate the core concepts.
Caption: Apoptotic Signaling Pathways.
Caption: Flow Cytometry Experimental Workflow.
Caption: Annexin V/PI Staining Principle.
Detailed Protocols: A Step-by-Step Guide
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This is the most common and robust method for detecting apoptosis.
Materials:
-
Cells of interest (adherent or suspension)
-
Thiazole derivative of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere (for adherent cell lines) for 24 hours.
-
Treat cells with various concentrations of the thiazole derivative and a vehicle control (e.g., DMSO) for the desired time points. Expert Tip: Include a positive control for apoptosis, such as staurosporine or etoposide, to validate the assay.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300-400 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium, which contains apoptotic cells that have detached. Then, wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine the cells from the medium and the detached cells.
-
Wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[25] Causality: The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the involvement of the mitochondrial pathway in apoptosis.
Materials:
-
Cells treated as in Protocol 1
-
JC-1 dye solution
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of pre-warmed complete culture medium.
-
Add JC-1 dye to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Wash the cells twice with PBS by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze immediately by flow cytometry. Healthy cells will show high red fluorescence (J-aggregates), while apoptotic cells will exhibit a shift to green fluorescence (J-monomers).[19][21]
-
Data Analysis and Interpretation
Flow cytometry data is typically displayed as dot plots. For Annexin V/PI staining, a quadrant analysis is performed:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (LL) | Negative | Negative | Viable cells |
| Lower Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper Right (UR) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (UL) | Negative | Positive | Necrotic cells (due to mechanical damage) |
Example Data Table:
| Treatment | % Viable Cells (LL) | % Early Apoptotic Cells (LR) | % Late Apoptotic/Necrotic Cells (UR) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Thiazole Derivative (1 µM) | 80.1 | 15.3 | 4.6 |
| Thiazole Derivative (10 µM) | 45.7 | 40.2 | 14.1 |
| Positive Control | 30.5 | 55.8 | 13.7 |
Trustworthiness and Self-Validation
To ensure the reliability of your results:
-
Controls are critical: Always include untreated, vehicle-treated, and positive controls.
-
Titrate reagents: Determine the optimal concentration of Annexin V, PI, and thiazole derivatives for your specific cell type.
-
Time course experiments: Apoptosis is a dynamic process. Analyze cells at different time points after treatment to capture the progression of apoptosis.
-
Corroborate findings: Whenever possible, confirm your flow cytometry results with other methods, such as western blotting for caspase cleavage or DNA fragmentation assays.[27]
Conclusion
Flow cytometry is a powerful and versatile tool for elucidating the pro-apoptotic effects of thiazole derivatives. By employing the protocols and principles outlined in this guide, researchers can obtain robust and quantitative data on the induction of apoptosis, contributing to the development of novel cancer therapeutics. The multiparametric nature of flow cytometry allows for a detailed understanding of the cellular response to these compounds, paving the way for more targeted and effective cancer treatments.
References
- 1. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 18. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abpbio.com [abpbio.com]
- 20. kumc.edu [kumc.edu]
- 21. Cell Meter™ JC-10 Mitochondrion Membrane Potential Assay Kit *Optimized for Flow Cytometry Assays* | AAT Bioquest [aatbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Caspase activity and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 24. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. A comprehensive guide to apoptosis detection [absin.net]
- 27. researchgate.net [researchgate.net]
In vivo testing of 2-Methylthiazole-4-carboxamide in murine tumor models
In Vivo Efficacy Assessment of 2-Methylthiazole-4-carboxamide in Preclinical Murine Tumor Models
Abstract
This document provides a comprehensive guide for the in vivo evaluation of this compound, a novel investigational compound, in murine models of cancer. While the precise anti-neoplastic mechanism of this compound is under active investigation, its structural similarity to known kinase inhibitors suggests a potential role in modulating critical cell signaling pathways. This guide outlines detailed protocols for assessing the compound's anti-tumor efficacy, from initial drug formulation and tolerability studies to the execution of xenograft efficacy studies. We present a scientifically rigorous framework designed to yield robust and reproducible data for preclinical drug development programs.
Introduction: Scientific Rationale and Therapeutic Hypothesis
This compound belongs to the thiazole class of heterocyclic compounds. This structural motif is a key pharmacophore in numerous FDA-approved drugs, including kinase inhibitors used in oncology. The thiazole ring is adept at forming hydrogen bonds and participating in hydrophobic and aromatic interactions, making it a privileged scaffold for engaging the ATP-binding pockets of various kinases.
Our working hypothesis is that this compound functions as an inhibitor of a key oncogenic driver kinase, such as a member of the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in a wide range of human cancers and is a validated target for therapeutic intervention. Dysregulation of this pathway leads to uncontrolled cell proliferation, survival, and metabolic reprogramming, which are hallmarks of cancer. By inhibiting a critical node in this cascade, this compound is postulated to induce cell cycle arrest and apoptosis in tumor cells.
The following protocols are designed to rigorously test this hypothesis by evaluating the compound's ability to inhibit tumor growth in a well-characterized in vivo model.
Ethical Considerations in Animal Research
All research involving animals must be conducted with the highest ethical standards. The welfare of animals used for research must be respected. Key principles include the "Three Rs":
-
Replacement: Using non-animal methods whenever possible.[1][2]
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[1][2]
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[1][2]
All experimental procedures must be clearly described in a research protocol that has been reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[2] This ensures that studies are scientifically justified and that animal welfare is a primary concern.[1][2]
Experimental Design and Workflow
A well-designed in vivo study follows a logical progression from initial preparation to terminal endpoint analysis. The following diagram illustrates the typical workflow for assessing the efficacy of this compound.
Caption: High-level workflow for in vivo efficacy testing.
Materials and Methods
Compound Formulation
The formulation of this compound is critical for ensuring adequate bioavailability and minimizing vehicle-related toxicity.[3][4][5][6] A pilot formulation study is recommended.
-
Objective: To identify a vehicle that solubilizes this compound at the desired concentration and is well-tolerated by the animals.
-
Recommended Vehicles for Screening:
-
PBS (if soluble)
-
5% DMSO + 30% PEG300 + 65% D5W (5% Dextrose in water)
-
0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in sterile water
-
Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID mice are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.[7][8]
-
Age: 6-8 weeks
-
Sex: Female (often preferred to avoid fighting among males)
-
Supplier: A reputable vendor (e.g., Charles River, The Jackson Laboratory)
Tumor Model
-
Cell Line: A549 human lung adenocarcinoma cell line (a common, well-characterized model).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.
Detailed Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for at least one week.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group).
-
Dosing:
-
Administer escalating doses of this compound (e.g., 10, 30, 100 mg/kg) via the intended route of administration (e.g., oral gavage, intraperitoneal injection) daily for 5-10 days.
-
Include a vehicle control group.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., lethargy, ruffled fur, hunched posture).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an A549 xenograft model.
-
Tumor Cell Preparation:
-
Harvest A549 cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements 3-4 days post-implantation.
-
Tumor volume (mm³) = (Length x Width²) / 2
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.[9]
-
Group 1: Vehicle Control
-
Group 2: this compound (at MTD)
-
Group 3: Positive Control (e.g., a standard-of-care chemotherapy agent for lung cancer)
-
Administer treatments according to the predetermined schedule (e.g., daily, 5 days/week) for 2-3 weeks.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Humane Endpoints:
Data Presentation and Analysis
Data should be presented clearly to allow for straightforward interpretation.
Table 1: Efficacy and Tolerability Summary
| Treatment Group | N | Mean Tumor Volume (Day X) (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 150 | - | -2.5 |
| This compound (50 mg/kg) | 10 | 750 ± 90 | 50 | -5.0 |
| Positive Control (e.g., Paclitaxel 10 mg/kg) | 10 | 450 ± 60 | 70 | -8.0 |
-
Tumor Growth Inhibition (TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Mechanistic Insights: Signaling Pathway
As hypothesized, this compound may exert its effect by inhibiting the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This application note provides a robust framework for the preclinical in vivo evaluation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the compound's anti-tumor efficacy and tolerability. The insights gained from these studies will be crucial for making informed decisions regarding the continued development of this compound as a potential cancer therapeutic.
References
- 1. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. Murine Models of Cancer [pubs.sciepub.com]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. med.hku.hk [med.hku.hk]
- 11. benchchem.com [benchchem.com]
Application Note: A Comprehensive Framework for the In Vitro Evaluation of 2-Methylthiazole-4-carboxamide Against Mycobacterium tuberculosis H37Rv
Abstract: The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. The thiazole scaffold has emerged as a promising foundation for new anti-tubercular agents. This document provides a detailed, integrated workflow for the comprehensive in vitro assessment of novel compounds, using 2-Methylthiazole-4-carboxamide as a representative candidate from this chemical class. We present field-proven, step-by-step protocols for determining primary efficacy via Minimum Inhibitory Concentration (MIC), evaluating host cell toxicity to establish a selectivity index, and assessing intracellular activity within a macrophage model. The methodologies are grounded in established, validated assays such as the Resazurin Microtiter Assay (REMA) and the MTT cytotoxicity assay, ensuring robust and reproducible data generation for early-stage tuberculosis drug discovery programs.
Foundational Procedures: Mtb Culture and Inoculum Standardization
Scientific Rationale: The reproducibility of any antimicrobial susceptibility test is critically dependent on the quality and standardization of the bacterial inoculum. Using a mid-log phase culture ensures that the bacteria are metabolically active and growing optimally. Standardization to a McFarland turbidity standard guarantees that a consistent number of colony-forming units (CFUs) is used in every assay, which is essential for accurate and comparable MIC values.[1]
Protocol 1.1: Culturing Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Medium: Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol is the standard liquid medium for Mtb.[2][3] OADC provides essential fatty acids, albumin to bind toxic free fatty acids, and dextrose as a carbon source, while catalase neutralizes reactive oxygen species.
-
Procedure:
-
Aseptically retrieve a vial of cryopreserved M. tuberculosis H37Rv.
-
Inoculate 10 mL of pre-warmed (37°C) supplemented 7H9 broth in a vented flask.
-
Incubate at 37°C with gentle shaking or stirring until the culture reaches a mid-logarithmic growth phase, typically indicated by an optical density at 600 nm (OD₆₀₀) of 0.6-1.0.[3] This can take 1-2 weeks.[4]
-
Protocol 1.2: Preparation of Standardized Inoculum
-
Aseptically transfer the Mtb culture to a sterile tube containing glass beads. Vortex for 1-2 minutes to disperse bacterial clumps.[1]
-
Allow the tube to stand for 30-60 minutes to allow any remaining large clumps to settle.[1]
-
Carefully transfer the upper homogenous suspension to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with sterile saline or 7H9 broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.[5]
-
For the MIC assay, this suspension is typically diluted further (e.g., 1:20 to 1:50) in 7H9 broth to achieve the final desired inoculum concentration in the microplate wells.[5][6]
Primary Efficacy Screening: Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The MIC is the foundational metric of a compound's potency, defining the lowest concentration required to inhibit visible bacterial growth.[1] The Resazurin Microtiter Assay (REMA) is a rapid, colorimetric, and cost-effective method widely used for Mtb susceptibility testing.[7][8][9] The assay leverages the redox indicator resazurin (the active component of Alamar Blue), which is blue and non-fluorescent in its oxidized state. Metabolically active, viable mycobacteria reduce resazurin to the pink, fluorescent resorufin.[5][10] A blue color in the well indicates bacterial inhibition, while a pink color indicates growth.
Protocol 2.1: MIC Determination using the Resazurin Microtiter Assay (REMA)
-
Materials: Sterile 96-well microplates, this compound stock solution (in DMSO), Isoniazid (positive control), supplemented 7H9 broth, standardized Mtb inoculum, 0.02% Resazurin solution (sterile filtered).
Step-by-Step Methodology:
-
Plate Setup: Add 200 µL of sterile water to the perimeter wells of the 96-well plate to minimize evaporation.[5]
-
Media Dispensing: Add 100 µL of supplemented 7H9 broth to all test wells.
-
Compound Dilution:
-
Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[11]
-
-
Controls:
-
Positive Control: Prepare a serial dilution of Isoniazid.
-
Growth Control (Negative): Wells containing 7H9 broth and Mtb inoculum, but no compound (vehicle only).
-
Sterility Control: Wells containing 7H9 broth only.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum (diluted to achieve a final concentration of ~10⁵ CFU/mL in the well) to all wells except the sterility control.[1]
-
Incubation: Seal the plate with a breathable sealer or lid and incubate at 37°C for 5-7 days.[9][12]
-
Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well.[13]
-
Final Incubation & Reading: Re-incubate the plate for an additional 24-48 hours.[13] The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[14]
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
Table 1: Example Data Presentation for MIC Determination
| Compound | Test Concentration (µg/mL) | Result (Color) | MIC (µg/mL) |
|---|---|---|---|
| This compound | 64 | Blue | 4 |
| 32 | Blue | ||
| 16 | Blue | ||
| 8 | Blue | ||
| 4 | Blue | ||
| 2 | Pink | ||
| 1 | Pink | ||
| Isoniazid (Control) | 1.0 | Blue | 0.06 |
| 0.5 | Blue | ||
| 0.25 | Blue | ||
| 0.12 | Blue | ||
| 0.06 | Blue | ||
| 0.03 | Pink | ||
| Growth Control | - | Pink | - |
| Sterility Control | - | Blue | - |
Selectivity Profiling: Mammalian Cell Cytotoxicity Assay
Scientific Rationale: An ideal antimicrobial agent should target the pathogen with high specificity while exhibiting minimal toxicity to host cells. Cytotoxicity assays are essential to determine the concentration at which a compound becomes toxic to mammalian cells (CC₅₀).[15] The MTT assay is a standard colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16][17] The ratio of the CC₅₀ to the MIC yields the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[18]
Protocol 3.1: Cytotoxicity Assessment using the MTT Assay
-
Materials: Human lung epithelial cells (A549) or human liver cells (HepG2), complete cell culture medium (e.g., DMEM/F-12 with 10% FBS), sterile 96-well flat-bottom plates, test compound, Triton X-100 (positive control), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for mammalian cell cytotoxicity determination using the MTT assay.
Table 2: Example Data Presentation for Cytotoxicity and Selectivity Index
| Compound | MIC (µg/mL) | CC₅₀ on A549 cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
|---|---|---|---|
| This compound | 4 | >128 | >32 |
| Isoniazid (Control) | 0.06 | >200 | >3333 |
| A higher SI value indicates greater selectivity for the pathogen over host cells. | | | |
Advanced Efficacy: Intracellular Activity in Macrophage Model
Scientific Rationale: M. tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages.[19] Therefore, a clinically effective drug must be able to penetrate the macrophage and exert its bactericidal or bacteriostatic effect in the challenging intracellular environment. This assay evaluates the ability of a compound to reduce or eliminate Mtb within infected macrophages, providing a more biologically relevant measure of efficacy than MIC alone.[18][20]
Protocol 4.1: Intracellular Anti-Mtb Activity Assay
-
Materials: Murine macrophage cell line (e.g., RAW 264.7), complete culture medium, Mtb H37Rv culture, test compound, sterile PBS, lysis buffer (e.g., 0.1% Triton X-100), Middlebrook 7H11 agar plates.
Step-by-Step Methodology:
-
Macrophage Seeding: Seed RAW 264.7 cells into a 12-well or 24-well plate and incubate overnight to form a monolayer.
-
Infection: Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 5-10 bacteria per cell. Incubate for 4 hours to allow for phagocytosis.[18]
-
Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove non-phagocytosed bacteria.[18] Add fresh medium containing a low concentration of an antibiotic like kanamycin for a short period to kill any remaining extracellular bacteria, followed by washing.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected cells. Include an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Macrophage Lysis: At the end of the incubation, wash the cells with PBS and then lyse them by adding a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10-15 minutes.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate in PBS with 0.05% Tween 80. Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubation and Counting: Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible. Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).
-
Data Analysis: Compare the CFU counts from compound-treated wells to the untreated control wells to determine the percentage reduction in intracellular bacterial load.
Caption: Workflow for assessing intracellular activity against Mtb in a macrophage model.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. eppendorf.com [eppendorf.com]
- 4. aphl.org [aphl.org]
- 5. benchchem.com [benchchem.com]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 14. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 19. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazole-4-Carboxamide Derivatives for Enhanced Potency and Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-4-carboxamide derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of improving the potency and selectivity of this important class of compounds. The thiazole ring is a vital scaffold in numerous pharmacologically active compounds, and understanding its nuances is key to successful drug discovery.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development of thiazole-4-carboxamide derivatives.
Q1: My thiazole-4-carboxamide derivative shows good potency, but I'm struggling with selectivity against related kinases. What are some initial strategies to consider?
A1: Achieving selectivity is a common challenge. A primary strategy is to exploit differences in the amino acid residues of the target and off-target kinase binding sites. Introducing bulky substituents on your core scaffold can create steric hindrance that prevents binding to the more constrained active site of an off-target kinase while still allowing interaction with your primary target.[3][4][5] Additionally, modifying moieties that form hydrogen bonds can fine-tune the interaction profile of your compound, favoring the desired target.[6]
Q2: I'm observing poor aqueous solubility with my lead compound. What are the most effective techniques to address this without significantly compromising potency?
A2: Poor solubility is a frequent hurdle for many drug candidates, including thiazole-4-carboxamide derivatives.[7] Several techniques can be employed to enhance solubility.[8][9][10] One common approach is to introduce polar functional groups or ionizable centers into the molecule. However, this must be done judiciously to avoid disrupting key binding interactions. Other effective methods include particle size reduction techniques like micronization and the formulation of solid dispersions with hydrophilic polymers.[9][11] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be highly effective for lipophilic compounds.[11]
Q3: My compound is potent in biochemical assays but shows significantly lower activity in cell-based assays. What could be the reasons for this discrepancy?
A3: A drop-off in activity from biochemical to cellular assays often points to issues with cell permeability, metabolic instability, or efflux by cellular transporters. The trimethoxyphenyl group, for instance, has been noted to enhance lipophilicity and membrane permeability in some derivatives.[4][5] It is crucial to assess the physicochemical properties of your compound, such as its LogP value. If the compound is too polar or too lipophilic, it may not efficiently cross the cell membrane. Consider conducting permeability assays (e.g., PAMPA) and metabolic stability studies using liver microsomes to identify the root cause.
Q4: What is the significance of the carboxamide linker in this scaffold, and how can its modification impact activity?
A4: The carboxamide linker plays a crucial role in orienting the different parts of the molecule within the target's binding pocket and often participates in key hydrogen bonding interactions.[12] Altering the linker's rigidity or length can significantly impact both potency and selectivity. For example, introducing conformational constraints might lock the molecule in a more favorable binding conformation.
Q5: Are there any general structure-activity relationship (SAR) trends for thiazole-4-carboxamide derivatives that I should be aware of?
A5: While SAR is highly target-dependent, some general trends have been observed. For instance, in studies on c-Met kinase inhibitors, the introduction of electron-withdrawing groups on a terminal phenyl ring led to improved activity.[13] Similarly, for COX inhibitors, bulky substituents have been shown to influence selectivity between COX-1 and COX-2 isoforms.[3][14] A thorough analysis of published SAR studies for compounds acting on your target of interest is highly recommended.[1][15][16]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common experimental challenges.
Guide 1: Troubleshooting Low Target Potency
If your lead compound is not meeting the desired potency, a systematic approach to its optimization is necessary.
Step 1: In-Silico Analysis and Hypothesis Generation
Before synthesizing new analogs, utilize molecular docking to understand the binding mode of your current compound.[17][18] This can help identify key interactions and suggest modifications to enhance binding affinity.
-
Protocol:
-
Obtain the crystal structure of your target protein.
-
Perform molecular docking simulations with your lead compound.
-
Analyze the binding pose and identify key hydrogen bonds, hydrophobic interactions, and potential steric clashes.
-
Hypothesize modifications that could strengthen these interactions or introduce new ones.
-
Step 2: Strategic Modification of Substituents
Based on your in-silico analysis, systematically modify the substituents on the thiazole core and any associated phenyl rings.
-
Example SAR Workflow:
Caption: A general workflow for structure-activity relationship (SAR) studies.
Step 3: Quantitative Analysis of Potency
The following table presents example data on how modifications can impact potency, in this case for c-Met kinase inhibitors.[13]
| Compound | R1 | R2 | c-Met IC50 (nM) |
| 51w | 3-F | C6H5 | 24.27 |
| 51x | 3-F | 4-Me-C6H5 | 31.54 |
| 51y | 3-F | 4-OMe-C6H5 | 36.68 |
| 51ak | 3-F | 3-Cl-4-F-C6H5 | 3.89 |
| 51al | 3-F | 3,4-di-F-C6H5 | 5.23 |
Data adapted from a study on c-Met kinase inhibitors.[13]
This data illustrates that for this particular scaffold, electron-donating groups (Me, OMe) on the terminal phenyl ring decrease potency, while electron-withdrawing groups (Cl, F) enhance it.[13]
Guide 2: A Decision Tree for Enhancing Selectivity
Improving selectivity requires a nuanced approach, often balancing potency against off-target effects.
Caption: A decision tree for troubleshooting poor selectivity.
Guide 3: Experimental Protocol for Overcoming Poor Aqueous Solubility
This guide provides a workflow for improving the solubility of your thiazole-4-carboxamide derivatives.
Step 1: Initial Solubility Assessment
-
Protocol:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Add aliquots of the stock solution to a buffered aqueous solution (e.g., PBS pH 7.4) at 37 °C.
-
After an equilibration period, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Step 2: Selection of a Solubility Enhancement Technique
Based on the physicochemical properties of your compound, choose an appropriate method.
-
Workflow for Solubility Enhancement:
Caption: A workflow for selecting a solubility enhancement technique.
Step 3: Preparation of an Amorphous Solid Dispersion (Example Protocol)
Solid dispersions are a powerful technique for improving the solubility of crystalline compounds.[10]
-
Protocol:
-
Select a hydrophilic polymer (e.g., PVP, HPMC).
-
Dissolve both the polymer and your thiazole-4-carboxamide derivative in a common volatile solvent.
-
Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.
-
Grind the resulting solid into a fine powder.
-
Characterize the solid dispersion to confirm its amorphous nature (e.g., using DSC or XRD).
-
Re-evaluate the aqueous solubility of the compound in the solid dispersion form.
-
By systematically applying these troubleshooting guides and referencing the FAQs, you can more effectively navigate the challenges of optimizing thiazole-4-carboxamide derivatives for your specific therapeutic application.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]
- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with 2-Methylthiazole-4-carboxamide Analogs
Welcome to the technical support center for researchers utilizing 2-Methylthiazole-4-carboxamide analogs to combat drug resistance. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments. Our goal is to equip you with the necessary knowledge to navigate the complexities of your research with confidence.
Section 1: Foundational Knowledge & Mechanism of Action
This section addresses common questions regarding the underlying principles of how this compound analogs function to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop multidrug resistance (MDR)?
A1: Multidrug resistance is a major obstacle in cancer chemotherapy and typically arises from several key mechanisms:
-
Increased Drug Efflux: The most common mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[1][2] These membrane proteins act as pumps, actively removing a wide variety of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.[1][3]
-
Altered Drug Metabolism: Cancer cells can upregulate detoxifying enzymes, such as the NAD(P)H: quinone oxidoreductase 1 (NQO1), which can, in some contexts, protect malignant cells against chemotherapy.[4]
-
Presence of Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor, known as cancer stem cells, possesses inherent resistance to conventional therapies.[5][6] These CSCs are capable of self-renewal and can lead to tumor recurrence.[5]
Q2: How are this compound analogs hypothesized to overcome these resistance mechanisms?
A2: The this compound scaffold is a versatile pharmacophore that can be chemically modified to interact with various biological targets.[7] The proposed mechanisms for overcoming drug resistance include:
-
Inhibition of ABC Transporters: Certain analogs may act as competitive or non-competitive inhibitors of ABC transporters, preventing the efflux of co-administered chemotherapeutic agents.[8] This restores the intracellular concentration of the anticancer drug to cytotoxic levels.
-
Modulation of NQO1 Activity: NQO1 is a double-edged sword. While it can be a detoxifying enzyme, it can also bioactivate certain compounds into potent cytotoxic agents. Some this compound analogs may be designed as substrates for NQO1, leading to their activation specifically in NQO1-overexpressing tumors. This creates a targeted therapeutic effect.[9]
-
Targeting Cancer Stem Cells: The signaling pathways that maintain CSC "stemness," such as Wnt/β-catenin and Hedgehog, are critical for their survival and resistance.[10][11] Analogs can be designed to inhibit key components of these pathways, thereby reducing the CSC population and its ability to regenerate the tumor.[5][12]
Visualizing the Mechanisms of Action
Caption: Mechanisms of overcoming drug resistance by this compound analogs.
Section 2: Experimental Design & Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of your this compound analogs.
Protocol 1: Determining IC50 Values in Drug-Sensitive vs. Drug-Resistant Cell Lines
Objective: To quantify the cytotoxic potency of a this compound analog alone and its ability to sensitize resistant cells to a conventional chemotherapeutic agent.
Materials:
-
Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cell lines
-
This compound analog stock solution (in DMSO)
-
Conventional chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of your thiazole analog and the chemotherapeutic agent in complete medium.
-
For combination studies, prepare dilutions of the chemotherapeutic agent in medium containing a fixed, non-toxic concentration of the thiazole analog.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (DMSO) and no-drug controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Caption: Workflow for determining IC50 values using the MTT assay.
Protocol 2: NQO1 Activity Assay
Objective: To determine if a cancer cell line has high NQO1 activity, which is a prerequisite for therapies based on NQO1-bioactivatable drugs.
Materials:
-
Cell lysates from your cell lines of interest
-
NQO1 Activity Assay Kit (e.g., Abcam ab184867 or similar)[14]
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Assay Setup:
-
Prepare samples by diluting the lysate to the recommended concentration.
-
In a 96-well plate, set up wells for your samples, a negative control (with the NQO1 inhibitor, dicoumarol), and a positive control.[16]
-
Follow the kit manufacturer's instructions for adding the reaction mix (containing the NQO1 substrate and cofactor).[14]
-
-
Measurement:
-
Immediately begin reading the absorbance at 440 nm every 20-30 seconds for at least 5 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (mOD/min) for each sample.
-
Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific NQO1 activity.
-
Normalize the activity to the amount of protein in the lysate.
-
Protocol 3: ABC Transporter Inhibition Assay (Vesicular Transport)
Objective: To directly measure the ability of a this compound analog to inhibit the transport of a known substrate by a specific ABC transporter.
Materials:
-
Membrane vesicles from insect or mammalian cells overexpressing a specific ABC transporter (e.g., P-gp or BCRP)
-
A known fluorescent or radiolabeled substrate for the transporter
-
Your thiazole analog
-
A known inhibitor of the transporter (positive control)
-
Assay buffer
-
ATP and AMP (for control)
-
96-well filter plates
-
Liquid scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the membrane vesicles, the labeled substrate, and your test compound (or control inhibitor/vehicle) in the assay buffer.[17]
-
Prepare two sets of reactions for each condition: one with ATP to initiate transport, and one with AMP as a negative control (no transport).
-
-
Initiate Transport:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add ATP (or AMP) to the respective wells to start the reaction.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Stop Reaction and Separate:
-
Stop the reaction by adding a cold stop buffer.
-
Quickly transfer the reaction mixture to a filter plate and apply a vacuum to separate the vesicles (containing the transported substrate) from the buffer.
-
Wash the filters with cold buffer to remove any unbound substrate.
-
-
Quantification:
-
Measure the amount of substrate trapped in the vesicles using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition caused by your compound compared to the vehicle control.[17]
-
Determine the IC50 of your compound for transporter inhibition.
-
Section 3: Troubleshooting & Data Interpretation
This section is dedicated to resolving common issues encountered during experimentation.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.[13] 2. Cell passage number is too high, leading to phenotypic drift.[13] 3. Inaccurate serial dilutions of the compound. 4. Variation in drug incubation time.[18] | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use cells within a consistent and low passage number range.[18] 3. Prepare fresh dilutions for each experiment and use calibrated pipettes. 4. Standardize the incubation period across all assays.[13] |
| IC50 value is much higher/lower than expected or reported | 1. The cell line may have developed resistance or sensitivity over time.[13] 2. The chosen cell viability assay may not be suitable for the compound's mechanism of action.[19] 3. The compound may have degraded due to improper storage. | 1. Obtain a new, low-passage vial of the cell line from a reputable cell bank. 2. Try an alternative assay (e.g., a crystal violet assay for cell number or a CellTiter-Glo assay for ATP content). 3. Verify the integrity of the compound and store it as recommended. |
| Compound shows no effect, even at high concentrations | 1. The compound may be insoluble in the culture medium. 2. The target of the compound is not present or is mutated in the chosen cell line. 3. The assay is not sensitive enough to detect the compound's effect.[18] | 1. Check for precipitation in the wells. Consider using a different solvent or a solubilizing agent. 2. Verify the expression of the target protein (e.g., NQO1, specific ABC transporter) in your cell line via Western blot. 3. Increase the drug incubation time or use a more sensitive cell line. |
| Inconsistent results in NQO1 activity assay | 1. Lysate has low NQO1 activity. 2. Incomplete cell lysis. 3. Reagents in the kit have expired or were improperly stored. | 1. Use a cell line known to have high NQO1 expression as a positive control. 2. Ensure complete cell lysis by following the protocol carefully; sonication can be an option. 3. Check the expiration dates and storage conditions of all kit components. |
Interpreting Synergistic Effects
When testing your thiazole analog in combination with a standard chemotherapeutic agent, it is crucial to determine if the interaction is synergistic, additive, or antagonistic. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted approach.[20][21]
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs counteract each other).
A detailed protocol for setting up experiments for isobologram and Combination Index analysis can be found in specialized guides.[20]
Data Summary: Expected Outcomes
The following table provides a hypothetical example of the data you might generate when testing a promising this compound analog (designated as "Analog-7") in doxorubicin-sensitive and -resistant cell lines.
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin | 0.1 | - |
| Analog-7 | > 50 | - | |
| Doxorubicin + Analog-7 (0.5 µM) | 0.09 | - | |
| MCF-7/ADR (Resistant) | Doxorubicin | 10.0 | 100x |
| Analog-7 | > 50 | - | |
| Doxorubicin + Analog-7 (0.5 µM) | 0.5 | 5x (20-fold sensitization) |
This is example data and does not represent actual experimental results.
Section 4: Synthesis of this compound Analogs
For researchers interested in synthesizing their own analogs, the following provides a general overview of a common synthetic route.
General Synthetic Scheme
The synthesis of N-substituted 2-methylthiazole-4-carboxamides often begins with commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate, though the 4-carboxylate isomer can be synthesized through similar Hantzsch-type reactions.[22][23] A plausible route involves the conversion of the carboxylic acid to a carboxamide.
References
- 1. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Novel Anti-Cancer Stem Cell Compounds: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer Stem Cells from Definition to Detection and Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of small molecular compounds targeting cancer stem cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 15. Depleting tumor-NQO1 Potentiates Anoikis and Inhibits Growth of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NQO1-activated Phenothiazinium Redox Cyclers for the Targeted Bioreductive Induction of Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benthamscience.com [benthamscience.com]
- 22. benchchem.com [benchchem.com]
- 23. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-Methylthiazole-4-carboxamide
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of 2-Methylthiazole-4-carboxamide. It is designed to provide both foundational knowledge and advanced troubleshooting strategies to address common challenges encountered in the laboratory. Our approach is rooted in explaining the fundamental principles of crystallization science to empower users to make informed decisions during their experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the crystallization of this compound.
Q1: What is the most critical factor for successful crystallization? The choice of solvent is arguably the most critical factor in any crystallization process.[1] An ideal solvent system should exhibit moderate to high solubility for this compound at an elevated temperature and low solubility at a lower temperature. This differential solubility is the primary driving force for crystallization upon cooling.[2] The solvent should also be non-reactive with the compound and have a relatively low boiling point for easy removal during drying.[1]
Q2: My compound won't crystallize from solution. What are the first steps I should take? If crystals do not form, the solution is likely not sufficiently supersaturated.[1] Supersaturation is the essential thermodynamic driving force for both the initial formation of crystal nuclei and their subsequent growth.[3] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod to create microscopic imperfections that serve as nucleation sites.[1]
-
Add a seed crystal of this compound, if available. This provides a template for crystal growth, bypassing the initial energy barrier for nucleation.[1]
-
Reduce the solvent volume by slow evaporation or careful heating to increase the solute concentration.[1]
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease the compound's solubility.[1]
Q3: What is polymorphism and why is it a concern for a pharmaceutical compound like this compound? Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with a different internal lattice structure.[4][5] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate.[4][5] For a pharmaceutical compound, controlling polymorphism is critical because these differences can directly impact the drug's bioavailability, manufacturability, and stability, which are key factors for regulatory approval and therapeutic efficacy.[4][6]
Q4: My crystals formed extremely quickly as a fine powder. Is this a problem? Yes, rapid crystallization is often problematic. While it indicates successful supersaturation, it usually leads to the formation of small, impure crystals.[2][7] Fast crystal growth can trap solvent and other impurities within the crystal lattice, negating the purification aspect of crystallization.[1][2] An ideal crystallization involves slow crystal growth over a period of 20 minutes to several hours, which typically yields larger, purer crystals.[7]
Troubleshooting Guide: Specific Crystallization Issues
This section provides in-depth guidance for specific experimental challenges.
Issue 1: No Crystals Form After Cooling
If a solution remains clear even after cooling and standing, it has failed to achieve the necessary conditions for nucleation. Nucleation is the initial formation of stable, ordered molecular aggregates that can grow into macroscopic crystals.[3][8]
Potential Causes:
-
Insufficient Supersaturation: Too much solvent was used, and the concentration of the solute is below the saturation point even at low temperatures.[7]
-
High Nucleation Energy Barrier: The spontaneous formation of a crystal nucleus is an energetically demanding process that requires overcoming a free energy barrier.[8][9][10] Sometimes, even a supersaturated solution can remain in a metastable state without forming crystals.[8]
-
Presence of Solubilizing Impurities: Certain impurities can interact with the solute molecules, keeping them in solution and inhibiting crystallization.
Recommended Solutions:
Issue 2: Compound "Oils Out" Instead of Crystallizing
"Oiling out" describes the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[1] This is a common problem in crystallization.
Potential Causes:
-
High Solute Concentration: The solution is too concentrated, causing the solute to come out of solution above its melting point (or the melting point of an impure mixture).[1]
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid loss of solubility at a temperature where the solute is still molten.[1]
-
Presence of Impurities: Impurities can depress the melting point of the solute, making it more likely to separate as an oil.[1][7]
Recommended Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation point.[1][7]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly by insulating it (e.g., with paper towels or in a large beaker of warm water) before moving it to a colder environment.[7]
-
Change Solvent System: Try a solvent with a lower boiling point or a solvent mixture.[1]
-
Pre-purification: If impurities are suspected, consider purifying the material by another method (e.g., column chromatography) before attempting crystallization.
Issue 3: Poor Crystal Quality (Needles, Plates, or Aggregates)
The morphology (shape) of crystals is determined by the kinetics of nucleation versus crystal growth. Poor morphology often results from a process where nucleation dominates over slow, ordered growth.[1]
Potential Causes:
-
Too Rapid Cooling/Evaporation: Leads to high supersaturation, favoring rapid nucleation and resulting in a large number of small crystals.[1][8]
-
High Solute Purity: Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.
-
Solvent Choice: The solvent can influence crystal habit.[5] Some solvents may favor growth along one crystal face, leading to needles or plates.
Recommended Solutions:
-
Decrease Supersaturation: Use a slightly larger volume of solvent or cool the solution more slowly.[1] The goal is to remain in the "metastable zone" where existing crystals grow, but new nucleation is minimized.[8]
-
Try a Different Solvent or Solvent Mixture: Experiment with solvents of different polarities or viscosities. A solvent mixture can sometimes modulate solubility and growth kinetics favorably.[1]
-
Utilize Vapor Diffusion: For high-quality single crystals, especially with small amounts of material, vapor diffusion is an excellent and gentle method.[11]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a method for identifying a suitable solvent system for crystallization.
Objective: To find a solvent that dissolves this compound when hot but not when cold.
Materials:
-
This compound (crude)
-
Test tubes or small vials
-
Selection of solvents with varying polarities (see table below)
-
Heat source (hot plate or steam bath)
-
Ice bath
Procedure:
-
Place a small amount (approx. 10-20 mg) of the compound into several different test tubes.
-
To each tube, add a potential solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note if the compound dissolves readily at room temperature (if so, this solvent is unsuitable for slow cooling crystallization).
-
For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding small amounts of hot solvent until the compound just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.
-
Evaluate the results. The ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble at boiling, and forms a good quantity of crystals upon cooling.[2]
Table 1: Common Solvents for Screening
| Solvent | Polarity (Index) | Boiling Point (°C) | Notes |
| Heptane/Hexane | 0.1 | 69-98 | Good for non-polar compounds. Often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Aromatic, useful for many organic solids. |
| Ethyl Acetate | 4.4 | 77 | Common ester, good for moderately polar compounds. |
| Acetone | 5.1 | 56 | Polar aprotic, highly volatile. Can form solvates.[12] |
| Isopropanol | 3.9 | 82 | Protic solvent, good for compounds capable of H-bonding. |
| Ethanol | 4.3 | 78 | Similar to isopropanol, slightly more polar. |
| Methanol | 5.1 | 65 | Polar protic, dissolves many amides.[12] |
| Water | 10.2 | 100 | Highly polar. May be a good anti-solvent for this compound. |
Protocol 2: Vapor Diffusion Crystallization
This method is ideal for growing high-quality single crystals from a small amount of material.
Procedure:
-
Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger beaker or jar that contains a layer of a "poor" solvent (an anti-solvent in which the compound is insoluble). The good solvent should be more volatile than the poor solvent.
-
Seal the larger container and leave it undisturbed.
-
Slowly, the good solvent will evaporate from the inner vial and the vapor of the poor solvent will diffuse into it, gradually reducing the compound's solubility and promoting slow crystal growth.[11]
Polymorphism Corner
The crystallization conditions—including solvent, temperature, and cooling rate—are key factors that can be manipulated to obtain different polymorphic forms.[4] It is estimated that over 50% of active pharmaceutical ingredients (APIs) can exist in more than one crystalline form.[13]
-
Solvent Effect: The choice of solvent can directly influence which polymorph crystallizes. This is due to specific interactions (like hydrogen bonding) between the solvent and solute molecules, which can favor the nucleation and growth of one crystal lattice over another.[5][14] For example, a study on a different thiazole derivative found that different polymorphs and solvates could be obtained by using a methanol/water solvent system.[15]
-
Thermodynamic vs. Kinetic Control: Often, a less stable "kinetic" polymorph will crystallize first because it has a lower nucleation energy barrier. Over time, this can transform into the more stable "thermodynamic" polymorph. The stable polymorph is typically characterized by a higher melting point and lower solubility.[4]
-
Screening for Polymorphs: A thorough polymorph screen is essential in drug development. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, evaporation rates, etc.) and analyzing the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to identify different crystal forms.[13][16]
Given its structure, this compound has hydrogen bond donor (amide N-H) and acceptor (amide C=O, thiazole N and S) sites, making polymorphism and the formation of solvates (where solvent is incorporated into the crystal lattice) a distinct possibility.[13] Researchers should be vigilant in characterizing their crystalline material to ensure they are working with a consistent and desired solid form.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystal Growth [xray.uky.edu]
- 9. eps.mcgill.ca [eps.mcgill.ca]
- 10. sarahlambart.com [sarahlambart.com]
- 11. unifr.ch [unifr.ch]
- 12. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcea.org [ijcea.org]
Technical Support Center: Enhancing the Solubility of 2-Phenylthiazole-4-carboxamide
Welcome to the technical support center for 2-phenylthiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.
The low aqueous solubility of many active pharmaceutical ingredients (APIs) is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1] 2-Phenylthiazole-4-carboxamide, with its aromatic rings and carboxamide group, is anticipated to have limited water solubility. This guide will provide a structured approach to systematically enhance its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is 2-phenylthiazole-4-carboxamide expected to have low water solubility?
A1: The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces. 2-Phenylthiazole-4-carboxamide possesses several structural features that contribute to its expected poor aqueous solubility:
-
Aromatic Rings: The presence of a phenyl and a thiazole ring makes the molecule relatively large and hydrophobic. These nonpolar surfaces are difficult to surround with polar water molecules.
-
Carboxamide Group: While the amide group can participate in hydrogen bonding as both a donor and an acceptor, its overall contribution to water solubility can be limited compared to more ionizable groups like carboxylic acids or amines.[2][3] Amides are generally considered non-ionic.[2]
-
Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice, which requires significant energy to break apart for dissolution to occur.[4]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of 2-phenylthiazole-4-carboxamide into an aqueous buffer for my biological assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its impact on the assay and reduce the likelihood of precipitation.[5]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and other water-miscible organic solvents can improve solubility in the final aqueous medium.[5][6]
-
Employ a Formulation Strategy: Instead of relying solely on DMSO, using a solubility enhancement technique such as complexation with cyclodextrins or creating a solid dispersion can provide a more stable and soluble form of your compound in aqueous solutions.[5]
Q3: Can I use pH adjustment to improve the solubility of 2-phenylthiazole-4-carboxamide?
A3: Adjusting the pH is a common technique for compounds with ionizable functional groups.[7][] However, the carboxamide group is generally considered neutral and does not readily ionize under typical pH conditions.[2] Therefore, pH adjustment is unlikely to significantly enhance the solubility of 2-phenylthiazole-4-carboxamide. Significant pH changes to extreme acidic or basic conditions that could potentially hydrolyze the amide bond are generally not advisable as this would degrade the compound.[9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments aimed at enhancing the solubility of 2-phenylthiazole-4-carboxamide.
Method 1: Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble drug by reducing the polarity of the aqueous environment.[6][10]
Experimental Protocol: Screening for an Optimal Co-solvent System
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen. Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N,N-dimethylacetamide (DMA).[][11]
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-phenylthiazole-4-carboxamide in each co-solvent (e.g., 10 mg/mL).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of 2-phenylthiazole-4-carboxamide to a series of vials containing different ratios of co-solvent and water (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Include a control vial with only water.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
-
Data Analysis: Plot the solubility of 2-phenylthiazole-4-carboxamide as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7] They essentially make the solvent system more "like" the solute, which facilitates dissolution.
Data Presentation: Hypothetical Solubility Enhancement with Co-solvents
| Co-solvent | Concentration (v/v %) | Hypothetical Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 5 | 1 |
| Ethanol | 20 | 50 | 10 |
| Propylene Glycol | 20 | 75 | 15 |
| PEG 400 | 20 | 125 | 25 |
| DMA | 20 | 250 | 50 |
Method 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 2-phenylthiazole-4-carboxamide, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]
Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of 2-phenylthiazole-4-carboxamide to each solution.
-
Equilibrate the samples by shaking at a constant temperature for 48-72 hours.
-
After equilibration, filter the solutions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
Plot the concentration of dissolved 2-phenylthiazole-4-carboxamide against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 complex.
-
-
Preparation of the Solid Inclusion Complex (Kneading Method):
-
Based on the phase solubility diagram, determine the optimal molar ratio of 2-phenylthiazole-4-carboxamide to HP-β-CD (commonly 1:1 or 1:2).
-
Place the appropriate amount of HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the 2-phenylthiazole-4-carboxamide to the paste and knead for 30-60 minutes.
-
Dry the resulting solid mass in an oven at 40-50 °C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
-
Solubility Determination: Measure the aqueous solubility of the prepared inclusion complex and compare it to that of the uncomplexed compound.
Trustworthiness: The phase solubility study is a self-validating system that not only determines the extent of solubility enhancement but also provides insight into the stoichiometry of the complex formation.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.
Method 3: Solid Dispersion
Solid dispersion refers to a group of solid products consisting of at least two different components, generally a hydrophilic matrix and a hydrophobic drug.[4][14] Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate by reducing particle size, improving wettability, and creating an amorphous form of the drug.[4][14][15]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic carrier. Common examples include polyethylene glycols (e.g., PEG 6000) and polyvinylpyrrolidones (e.g., PVP K30).[16]
-
Solvent Selection: Select a volatile organic solvent in which both the 2-phenylthiazole-4-carboxamide and the carrier are soluble (e.g., ethanol, methanol, or a mixture thereof).
-
Preparation of the Solid Dispersion:
-
Dissolve the 2-phenylthiazole-4-carboxamide and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies on the prepared solid dispersion and compare the dissolution profile to that of the pure drug.
-
Solid-State Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Expertise & Experience: The choice of carrier and the drug-to-carrier ratio are critical parameters that need to be optimized. A higher carrier ratio generally leads to better dissolution but results in a larger final dosage form. The solvent evaporation method is suitable for thermolabile compounds as it can be performed at low temperatures.[4]
Visualization: Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Summary and Recommendations
For enhancing the solubility of 2-phenylthiazole-4-carboxamide, a systematic approach is recommended. Start with simpler methods like co-solvency to quickly assess potential solubility improvements. For more significant and stable enhancements, especially for in vivo studies, developing a formulation based on cyclodextrin complexation or solid dispersion is highly recommended. The choice of method will depend on the desired fold-increase in solubility, the intended application, and the required stability of the final formulation.
References
- 1. brieflands.com [brieflands.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japer.in [japer.in]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: A Researcher's Guide to Mitigating the Cytotoxicity of 2-Methylthiazole-4-carboxamide in Normal Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylthiazole-4-carboxamide and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and mitigate undesired cytotoxic effects in your normal (non-cancerous) cell line experiments. Our goal is to empower you with the knowledge to enhance the selectivity of your compounds and ensure the integrity of your research data.
Introduction: Understanding the Challenge
This compound and its analogs are a promising class of compounds with demonstrated efficacy against various cancer cell lines, often through mechanisms like apoptosis induction.[1][2] However, a critical aspect of preclinical drug development is ensuring the selective targeting of cancer cells while minimizing harm to healthy, normal cells. Unintended cytotoxicity in normal cell lines can confound experimental results and indicate a potential for adverse side effects in future therapeutic applications. This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that arise when working with this compound and observing unexpected cytotoxicity in normal cell lines.
Q1: I'm observing significant cytotoxicity in my normal cell line controls. Is this expected for this compound?
A1: While derivatives of this compound have shown promising selectivity for cancer cells, observing some level of cytotoxicity in normal cells is not entirely unexpected, especially at higher concentrations. It's crucial to determine if the observed toxicity is within an acceptable range.
-
Evidence of Low Cytotoxicity: Encouragingly, some studies have demonstrated that certain thiazole carboxamide derivatives exhibit negligible cytotoxicity in normal human cell lines. For instance, a 2023 study found that several newly synthesized thiazole carboxamide derivatives had CC50 (concentration causing 50% cytotoxicity) values higher than 300 μM in normal human liver (LX-2) and embryonic kidney (Hek293t) cell lines.[3]
-
Selective Cytotoxicity: Another study highlighted that their novel thiazole/thiadiazole carboxamide derivatives displayed moderate to significant cytotoxicity against various tumor cell lines while showing a degree of selectivity for normal human umbilical vein endothelial cells (HUVEC) and fetal human cells (FHC).[4]
The key is to establish a therapeutic window by determining the concentration at which the compound is effective against your target cancer cells while remaining minimally toxic to your normal cell lines.
Q2: What are the likely mechanisms behind the cytotoxicity of this compound in normal cells?
A2: The cytotoxic effects of thiazole derivatives in cancer cells are often linked to the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to oxidative stress. It is plausible that these same mechanisms contribute to toxicity in normal cells, particularly if the compound has off-target effects.
-
Apoptosis Induction: Studies on related thiazole compounds have shown that they can activate caspases, which are key executioner enzymes in the apoptotic pathway.[1] A study on 2-phenylthiazole-4-carboxamide derivatives demonstrated increased caspase-3 activation in carcinoma cell lines.[1] This process, if not sufficiently selective, can also be triggered in normal cells.
-
Oxidative Stress: The generation of ROS is a known mechanism of cytotoxicity for some thiazole derivatives.[5] An excess of ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[6]
Q3: How can I experimentally confirm the mechanism of cytotoxicity in my normal cell lines?
A3: To understand why your normal cells are dying, you can perform a series of well-established assays:
-
Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay with flow cytometry to distinguish between healthy, apoptotic, and necrotic cells.[3][7]
-
Measure Caspase Activity: A colorimetric or fluorometric assay can be used to quantify the activity of key executioner caspases, such as caspase-3.[4]
-
Quantify Reactive Oxygen Species (ROS): Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][8]
Detailed protocols for these assays are provided in Part 3 of this guide.
Q4: What are the primary strategies to reduce the cytotoxicity of this compound in my normal cell lines?
A4: A multi-pronged approach is often the most effective:
-
Optimize Concentration and Incubation Time: This is the most straightforward approach. Reducing the concentration of the compound and the duration of exposure can often minimize off-target effects and general toxicity.[9]
-
Co-treatment with Antioxidants: If oxidative stress is a contributing factor, the addition of an antioxidant can be highly effective. N-acetylcysteine (NAC) is a widely used antioxidant that can scavenge ROS and replenish intracellular glutathione (GSH), a key cellular antioxidant.[6][10] L-2-oxothiazolidine-4-carboxylate (OTZ), a cysteine prodrug, has also been shown to protect normal cells from drug-induced injury by boosting GSH levels.[11]
-
Modify Cell Culture Conditions: Factors such as serum concentration can influence the apparent cytotoxicity of a compound.[11] Optimizing these conditions for your specific normal cell line can sometimes mitigate toxicity.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High cytotoxicity in normal cells at all tested concentrations. | 1. Concentration range is too high: The effective concentration for your target cells may be significantly lower than anticipated. 2. Compound instability: The compound may be degrading in the culture medium, leading to toxic byproducts. 3. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to identify a non-toxic concentration range. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.5% for DMSO). Always include a vehicle-only control. |
| Inconsistent cytotoxicity results between experiments. | 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[9] 2. Cell passage number: Cells at very high passage numbers can have altered sensitivity to drugs. 3. Reagent variability: Inconsistent preparation of the compound or assay reagents. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments. 2. Use cells within a consistent and documented passage number range. 3. Follow standardized protocols for all reagent preparations. |
| Antioxidant co-treatment is not reducing cytotoxicity. | 1. Oxidative stress is not the primary mechanism of toxicity. 2. Insufficient antioxidant concentration or incubation time. 3. Antioxidant is toxic at the concentration used. | 1. Investigate other mechanisms, such as apoptosis, using the assays mentioned in the FAQs. 2. Perform a dose-response experiment for the antioxidant to determine its optimal protective concentration and pre-incubate the cells with the antioxidant before adding your compound.[12] 3. Run a control with the antioxidant alone to ensure it is not causing toxicity. |
| High background in cytotoxicity assays (e.g., MTT). | 1. Media components: Phenol red or serum in the culture medium can interfere with absorbance readings.[13] 2. Microbial contamination: Bacteria or fungi can metabolize the assay reagents. | 1. Use phenol red-free medium for the assay. If serum is suspected to interfere, perform a wash step and replace it with serum-free medium before adding the assay reagent. 2. Regularly check cultures for contamination and maintain sterile techniques. |
Part 3: Experimental Protocols & Visualizations
This section provides detailed, step-by-step protocols for key experiments and visual diagrams to illustrate workflows and concepts.
Experimental Workflow for Investigating and Mitigating Cytotoxicity
Caption: Workflow for addressing cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
96-well flat-bottom plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (cell culture grade)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[3][7]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Procedure:
-
Seed and treat cells with this compound as required for your experiment.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway: Potential Mechanisms of Cytotoxicity and Mitigation
Caption: Potential cytotoxicity pathways and mitigation points.
References
- 1. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. kumc.edu [kumc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. antbioinc.com [antbioinc.com]
- 9. benchchem.com [benchchem.com]
- 10. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiazole Carboxamide Binding Affinity to c-Met
Welcome to the technical support guide for researchers, scientists, and drug development professionals focused on optimizing thiazole carboxamide inhibitors for the c-Met receptor tyrosine kinase. This document provides in-depth, experience-driven guidance to troubleshoot common challenges and strategically improve the binding affinity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful c-Met inhibitor program.
Q1: What is c-Met and why is it a critical oncology target?
The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a pivotal role in cellular processes like proliferation, survival, and migration.[1] Its activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades. In many cancers, dysregulation of the HGF/c-Met pathway through overexpression, amplification, or mutation is strongly linked to tumor progression, metastasis, and the development of drug resistance, making it a high-value therapeutic target.[2][3][4]
Q2: What are the key structural features of the c-Met kinase domain that I should focus on?
The c-Met kinase domain contains a canonical ATP binding pocket with several key regions that are crucial for inhibitor design:
-
Hinge Region: A flexible segment that connects the N- and C-lobes of the kinase. It is a critical anchoring point for many inhibitors, typically forming one to three hydrogen bonds.
-
Activation Loop (A-Loop): A flexible loop that, in its "active" conformation, allows for substrate binding and catalysis. Type II inhibitors, which are relevant to many thiazole carboxamides, often bind when this loop is in an inactive, "DFG-out" conformation.[5]
-
P-Loop (Glycine-rich loop): This loop is involved in positioning the ATP phosphate groups. While often in an "extended" state, c-Met is one of the few kinases known to adopt a rare, "folded" P-loop conformation, which presents a unique opportunity for designing highly selective inhibitors.[6][7]
-
Solvent-Exposed Region: This area provides opportunities to add moieties that can improve physicochemical properties and potentially engage with surface residues for enhanced affinity and selectivity.
Q3: What is the typical binding mode for a thiazole carboxamide inhibitor in c-Met?
Thiazole carboxamides often act as Type II inhibitors.[2][8] Their binding mode can generally be characterized by:
-
Hinge-Binding: The core scaffold, often a quinoline or similar aromatic system, forms hydrogen bonds with the hinge region (e.g., Met1160).
-
Hydrophobic Pockets: Various parts of the molecule occupy hydrophobic pockets within the ATP binding site.
-
Linker Interaction: The thiazole carboxamide moiety frequently serves as a critical linker that forms hydrogen bonds and extends the molecule toward the DFG motif region, which is characteristic of Type II inhibitors.[2][3] The electron-rich nature of the thiazole ring is thought to facilitate these H-bonding interactions.[2]
Q4: My assays report IC50 values. How does this relate to binding affinity (Kd)?
IC50 and Kd are related but distinct metrics that are crucial to understand:
-
Kd (Dissociation Constant): This is a thermodynamic constant that describes the intrinsic binding affinity between your compound and c-Met. It is independent of assay conditions. A lower Kd signifies a tighter interaction.
-
IC50 (Half-maximal Inhibitory Concentration): This is an empirical measurement of a compound's functional strength in a specific assay (e.g., its ability to inhibit c-Met's kinase activity by 50%). The IC50 value is highly dependent on assay conditions, such as enzyme and ATP concentrations.
While often used interchangeably in early-stage discovery, an IC50 value is not a direct measure of binding affinity.[9] The Cheng-Prusoff equation can be used to estimate the inhibitor constant (Ki), which is analogous to Kd, from the IC50 value, but this requires specific assay conditions to be met.[10]
Part 2: Troubleshooting and Optimization Strategies
This section is designed to address specific experimental hurdles and provide actionable strategies to overcome them.
Q5: My initial thiazole carboxamide hit has only low micromolar activity against c-Met. What are the first logical steps to improve its potency?
A low micromolar hit is an excellent starting point. The initial focus should be on establishing and optimizing the core interactions.
Causality: Potency is driven by the sum of favorable interactions (hydrogen bonds, hydrophobic packing, electrostatic interactions) minus the energetic penalties of binding (desolvation, conformational strain). A low micromolar affinity suggests that some key interactions are present but suboptimal.
Troubleshooting Workflow:
-
Confirm the Binding Mode: Before extensive chemical modification, obtain a co-crystal structure of your compound with the c-Met kinase domain or, if not feasible, use robust molecular docking simulations validated with known inhibitors.[11][12] This is critical to ensure your optimization strategy is based on an accurate understanding of the binding pose.
-
Strengthen Hinge Interactions: Is your core scaffold making optimal hydrogen bonds with the hinge? Small modifications to the core (e.g., adding or moving a nitrogen atom) can improve the geometry of these crucial anchoring interactions.
-
Optimize the Thiazole Carboxamide Linker: Studies have shown that a thiazole-2-carboxamide linker can be more effective than thiadiazole or other variants for achieving potent c-Met inhibition.[2] Ensure this linker is positioned to form key hydrogen bonds.
Caption: Initial workflow for potency improvement.
Q6: How can I systematically probe the structure-activity relationship (SAR) of my thiazole carboxamide series?
A systematic SAR exploration is key to rationally improving affinity. This involves making discrete chemical modifications to different parts of your molecule and measuring the resulting change in potency.
Causality: Different sub-pockets of the c-Met active site have distinct steric and electronic requirements. By systematically modifying your compound, you can map these requirements and identify which substitutions lead to more favorable interactions.
Recommended Approach: Divide your molecule into distinct vectors for modification, as demonstrated in successful c-Met inhibitor campaigns.[2][8]
-
Vector 1 (Solvent-Exposed Moiety): Modify the part of the molecule extending toward the solvent-exposed region. This is often a prime location to add groups that can improve solubility and other drug-like properties without negatively impacting affinity.
-
Vector 2 (Hydrophobic Pocket Moiety): This part of the molecule typically occupies a hydrophobic pocket. Explore the impact of small, electron-withdrawing or -donating groups on an aromatic ring at this position. For example, studies have shown that for certain scaffolds, adding a fluorine atom is more beneficial than a chlorine or methyl group.[8]
-
Vector 3 (Core Scaffold): As discussed in Q5, modifications here should be aimed at optimizing hinge binding.
Data Summary for SAR Exploration:
| Moiety Modified | Substitution Example | Rationale | Observed IC50 Trend[2][8] |
| Linker (Moiety C) | Thiazole-2-carboxamide | Better H-bonding geometry | More potent than thiadiazole carboxamide |
| Benzene Ring (Moiety B) | H -> F | Favorable electronic/steric interactions | F > Cl > Me |
| Benzene Ring (Moiety B) | H -> 4-F-C₆H₅ | Fills hydrophobic pocket | Potency increased vs. unsubstituted phenyl |
| Core (Moiety A) | Quinoline variations | Optimize hinge binding | Highly scaffold-dependent |
Q7: My compound has excellent biochemical potency (low nM IC50) but weak activity in cell-based assays. What are the likely causes and how do I troubleshoot this?
This is a very common and critical challenge in drug discovery. A drop-off in potency from a biochemical to a cellular environment points to issues beyond direct target engagement.
Causality: Cellular activity requires the compound to not only bind to the target but also to cross the cell membrane to reach it, remain stable, and not be rapidly pumped out. High ATP concentrations in the cell (millimolar range) also create a more competitive environment for ATP-competitive inhibitors compared to the low ATP concentrations often used in biochemical assays.
Troubleshooting Steps:
-
Assess Cell Permeability: Is your compound getting into the cell? Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get an initial reading on passive diffusion.
-
Check for Efflux: Is your compound a substrate for efflux pumps like P-glycoprotein (P-gp)? This can be tested using cell lines that overexpress specific transporters.
-
Evaluate Metabolic Stability: Is your compound being rapidly metabolized by the cell? Incubate your compound with liver microsomes to assess its metabolic stability.
-
Re-run Kinase Assay at High ATP: To simulate the cellular environment, repeat your biochemical kinase assay using a high ATP concentration (e.g., 1-2 mM, near the physiological Km). A significant rightward shift in your IC50 value indicates that your compound's affinity may be insufficient to compete with ATP in a cellular context.
Q8: How can I use computational tools to accelerate the optimization of my thiazole carboxamide inhibitor?
In silico methods are invaluable for prioritizing which compounds to synthesize, saving significant time and resources.[13][14]
Causality: Computational models can predict how a chemical modification will affect the binding energy and conformation of a ligand-protein complex. These predictions, while not perfect, provide a rational basis for experimental design.[15]
Recommended Computational Workflow:
-
Molecular Docking: Use a validated docking protocol to predict the binding pose of your proposed analogs. This is a fast way to screen out ideas that are sterically incompatible or fail to make key interactions.
-
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): For a smaller number of high-priority analogs, these more computationally intensive methods can provide highly accurate predictions of the change in binding affinity (ΔΔG) resulting from a specific chemical modification.[13]
-
Machine Learning Models: As more data becomes available, machine learning and deep learning models can be trained to predict binding affinity based on both structural and ligand-based features, offering a powerful way to screen large virtual libraries.[16][17][18]
Caption: A computational chemistry-guided optimization cycle.
Part 3: Key Experimental Protocols
This section provides a generalized, step-by-step methodology for a common assay used in c-Met inhibitor development.
Protocol: In Vitro c-Met Kinase Activity Assay (LanthaScreen™ Format)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against c-Met.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the c-Met kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your thiazole carboxamide inhibitor in 100% DMSO.
-
Create a serial dilution series of the compound in a 384-well plate. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).
-
-
Reaction Mixture Preparation:
-
Prepare a Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add recombinant c-Met kinase and the fluorescein-labeled poly-GT substrate to the reaction buffer. The final concentrations should be optimized based on the manufacturer's recommendations and initial titration experiments.
-
-
Kinase Reaction:
-
Add the c-Met kinase/substrate mixture to the plate containing the diluted compounds.
-
To initiate the reaction, add an ATP solution prepared in the reaction buffer. The final ATP concentration should be at or near the Km for ATP for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a Stop/Detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and the Tb-labeled anti-phosphotyrosine antibody.
-
Add the Stop/Detection buffer to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Basis for Targeting the Folded P-Loop Conformation of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [2407.19073] On Machine Learning Approaches for Protein-Ligand Binding Affinity Prediction [arxiv.org]
Troubleshooting low yield in 2-aminothiazole-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of 2-aminothiazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and field experience. Our goal is to empower you to diagnose and resolve issues leading to low yields and obtain high-quality products consistently.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole-4-carboxylates, and what are the key reactants?
The most prevalent and versatile method for synthesizing 2-aminothiazole-4-carboxylates is the Hantzsch thiazole synthesis .[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[1][2] For the synthesis of 2-aminothiazole-4-carboxylates, the key reactants are typically:
-
An α-halo-β-ketoester (e.g., ethyl bromopyruvate or ethyl 2-chloroacetoacetate).
The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketoester, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][5]
Q2: I'm following a standard Hantzsch protocol, but my yield of 2-aminothiazole-4-carboxylate is consistently low. What are the most likely causes?
Low yields in the Hantzsch synthesis of 2-aminothiazole-4-carboxylates can stem from several factors. Here are the most common culprits to investigate:
-
Purity and Stability of Starting Materials: The α-halo-β-ketoester is often the most sensitive reagent. It can degrade upon storage, especially if exposed to moisture or light. Ensure you are using a freshly prepared or properly stored α-halo-β-ketoester.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Insufficient heating can lead to incomplete reaction, while excessive heat can promote side reactions and decomposition. The choice of solvent can also significantly impact the solubility of reactants and intermediates.
-
pH of the Reaction Mixture: The pH can influence the nucleophilicity of the thiourea and the stability of the intermediates. While the reaction is often carried out under neutral or slightly acidic conditions, some protocols may require a basic workup to isolate the final product.[3]
-
Side Reactions: Several side reactions can compete with the desired thiazole formation, leading to a complex reaction mixture and low yield of the target compound.
Q3: What are the common side products I should be aware of, and how can I minimize their formation?
Understanding and controlling side reactions is crucial for maximizing your yield. The most common side products in the Hantzsch synthesis of 2-aminothiazole-4-carboxylates include:
-
Hydrolysis of the α-halo-β-ketoester: In the presence of water, the α-halo-β-ketoester can hydrolyze back to the corresponding β-ketoester, which will not participate in the thiazole ring formation. To minimize this, use anhydrous solvents and protect the reaction from atmospheric moisture.
-
Formation of Dithiobiurets: Thiourea can self-condense under certain conditions to form dithiobiurets, especially at elevated temperatures. Using a slight excess of the α-halo-β-ketoester can sometimes help to consume the thiourea before it has a chance to form these side products.
-
Formation of 2-imino-4-thiazolidinone derivatives: Under certain conditions, an alternative cyclization pathway can lead to the formation of these isomers. Careful control of reaction temperature and pH can help to favor the desired 2-aminothiazole product.
Troubleshooting Guide: Low Yield Diagnosis
This section provides a structured approach to troubleshooting low yields in your 2-aminothiazole-4-carboxylate synthesis.
Problem: My reaction yields are below 50%, and I'm observing multiple spots on my TLC.
This is a common issue that can often be resolved by systematically evaluating your experimental setup and conditions.
Step 1: Verify the Quality of Your Starting Materials
-
α-Halo-β-ketoester:
-
Action: Analyze your α-halo-β-ketoester by ¹H NMR or GC-MS to check for purity and signs of degradation.
-
Rationale: As mentioned, this reagent is prone to decomposition. Impurities will lead to lower yields and the formation of byproducts.
-
-
Thiourea:
-
Action: Use high-purity thiourea. While generally stable, it's good practice to use a freshly opened bottle or one that has been stored in a desiccator.
-
Rationale: Impurities in the thiourea can introduce unwanted side reactions.
-
Step 2: Optimize Reaction Conditions
The interplay of solvent, temperature, and reaction time is critical for a successful synthesis.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol is a common and effective solvent.[3] Other options include methanol, isopropanol, and acetonitrile. For greener approaches, water with a phase-transfer catalyst or supramolecular catalyst like β-cyclodextrin has been successfully employed.[6] | The solvent should be able to dissolve both reactants to a reasonable extent. Protic solvents like ethanol can also facilitate the proton transfer steps in the mechanism. |
| Temperature | Refluxing in ethanol (around 78 °C) is a standard condition.[3] However, some protocols may specify lower or higher temperatures depending on the specific substrates. | The reaction requires an activation energy to proceed at a reasonable rate. However, excessive heat can lead to decomposition of reactants and products. |
| Reaction Time | Typically ranges from a few hours to 24 hours.[3] Monitor the reaction progress by TLC. | The reaction should be allowed to proceed to completion. Stopping the reaction too early will result in a low yield. |
Step 3: Consider the Role of a Catalyst
While the Hantzsch synthesis can often proceed without a catalyst, certain catalysts can improve the reaction rate and yield.
-
Acid Catalysis: A few drops of a weak acid like acetic acid can sometimes facilitate the dehydration step of the mechanism.
-
Heterogeneous Catalysts: Silica-supported tungstosilisic acid has been reported to be an efficient and reusable catalyst for the synthesis of Hantzsch thiazole derivatives.[7]
Step 4: Refine Your Work-up and Purification Procedure
The isolation and purification of your product are just as important as the reaction itself.
-
Work-up: A common work-up procedure involves cooling the reaction mixture, pouring it into cold water, and basifying with a mild base like sodium bicarbonate or sodium carbonate solution to a pH of around 8-9.[3] This will precipitate the free base of the 2-aminothiazole-4-carboxylate.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method for obtaining a highly pure product.
-
Experimental Protocols
Standard Protocol for the Synthesis of Ethyl 2-amino-5-phenylthiazole-4-carboxylate
This protocol is adapted from established literature procedures and serves as a good starting point for optimization.
Materials:
-
Ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea.
-
Add anhydrous ethanol to the flask (approximately 10 mL per gram of the bromoester).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the mixture is approximately 8.
-
A precipitate of the desired product should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from hot ethanol to obtain pure ethyl 2-amino-5-phenylthiazole-4-carboxylate.
Visualizing the Process
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibitors: Benchmarking 2-Methylthiazole-4-carboxamide Derivatives Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase remains a pivotal target. Dysregulation of the c-Met signaling pathway is a known driver of tumor growth, invasion, and metastasis across a spectrum of human cancers. This guide provides a comprehensive comparison of a promising new class of c-Met inhibitors, represented by a 2-Methylthiazole-4-carboxamide derivative, against established and clinically relevant c-Met inhibitors. We will delve into their mechanisms of action, comparative potency, selectivity, and the experimental methodologies crucial for their evaluation.
The c-Met Signaling Axis: A Critical Oncogenic Driver
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis essential for normal cellular processes such as embryonic development and tissue regeneration.[1] However, in many malignancies, this pathway is hijacked. Aberrant c-Met activation—through gene amplification, mutations, or protein overexpression—leads to the initiation of a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[2][3] This sustained signaling promotes cell proliferation, survival, motility, and invasion, hallmarks of aggressive cancer.[4][5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain has been a major focus of oncological research.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Methylthiazole-4-carboxamide Derivatives and Foretinib as Kinase Inhibitors
For researchers and professionals in drug development, the selection of a kinase inhibitor for preclinical and clinical investigation is a critical decision. This guide provides an in-depth, objective comparison of the efficacy of 2-Methylthiazole-4-carboxamide derivatives and the well-characterized multi-kinase inhibitor, foretinib. We will delve into their mechanisms of action, target profiles, and available efficacy data, supported by experimental protocols and pathway diagrams to inform your research strategy.
Introduction: Targeting Key Oncogenic Pathways
Both this compound derivatives and foretinib have emerged as compounds of interest for their potential to inhibit key signaling pathways implicated in cancer progression. While foretinib is a well-documented multi-kinase inhibitor that has undergone clinical investigation, this compound represents a scaffold for a newer class of potential c-Met inhibitors. This guide will dissect the available scientific literature to provide a clear comparison of their capabilities.
Foretinib is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets are the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR2).[2] By inhibiting these kinases, foretinib can disrupt tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3] It has been investigated in clinical trials for various cancers, including papillary renal cell carcinoma and medullary thyroid cancer.[3][4]
This compound and its derivatives are a class of compounds that have been explored for various therapeutic applications.[5][6][7][8] Notably, certain derivatives have been designed and synthesized as potent inhibitors of c-Met kinase.[9] This guide will focus on these specific derivatives as the primary comparators to foretinib.
Mechanism of Action and Target Profile: A Tale of Two Scaffolds
The fundamental difference in the therapeutic potential of these two compound classes lies in their target specificity and mechanism of action.
Foretinib: The Multi-Targeted Approach
Foretinib's efficacy stems from its ability to simultaneously inhibit multiple key oncogenic pathways. Its primary targets include:
-
c-Met (HGFR): Inhibition of c-Met disrupts signaling pathways involved in cell proliferation, migration, and invasion.[10][11] The c-Met pathway is often dysregulated in various cancers through mutation, amplification, or overexpression.[10]
-
VEGFR2 (KDR): As a major mediator of VEGF-driven angiogenesis, VEGFR2 inhibition by foretinib blocks the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[12][13]
-
Other Kinases: Foretinib also exhibits inhibitory activity against a range of other kinases, including RON, AXL, TIE-2, KIT, and FLT3, contributing to its broad anti-tumor activity.[3][14]
This multi-targeted approach allows foretinib to combat tumor growth through both direct effects on cancer cells and by modifying the tumor microenvironment.
This compound Derivatives: A Focus on c-Met
Research into this compound derivatives has focused on optimizing their structure to achieve high potency and selectivity for c-Met.[9] The core scaffold serves as a template for chemical modifications aimed at enhancing interactions with the ATP-binding pocket of c-Met.[9] While some derivatives may exhibit off-target effects, the primary design strategy has been to develop selective c-Met inhibitors.[9] This targeted approach could potentially offer a more favorable side-effect profile compared to multi-kinase inhibitors, although this requires further investigation.
Comparative Efficacy: Insights from Preclinical Data
Direct head-to-head clinical comparisons between foretinib and this compound derivatives are not available. Therefore, our comparison relies on preclinical data, primarily focusing on in vitro kinase inhibition and cellular assays.
In Vitro Kinase Inhibitory Potency
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of foretinib and select this compound derivatives against c-Met.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Foretinib | c-Met | 3 | [15] |
| VEGFR2 | 7 | [15] | |
| Thiazole Carboxamide Derivative 51ah | c-Met | 9.26 | [9] |
| Thiazole Carboxamide Derivative 51ak | c-Met | 3.89 | [9] |
| Thiazole Carboxamide Derivative 51al | c-Met | 5.23 | [9] |
| Thiazole Carboxamide Derivative 51am | c-Met | 2.54 | [9] |
| Thiazole Carboxamide Derivative 51an | c-Met | 3.73 | [9] |
Data for this compound derivatives are from a specific study and represent a focused effort on c-Met inhibition.
As the data indicates, specific derivatives of this compound have demonstrated c-Met inhibitory potency comparable to, and in one case (51am), even exceeding that of foretinib.[9] This highlights the potential of this scaffold in developing highly potent c-Met inhibitors.
Cellular Activity and In Vivo Models
Foretinib has demonstrated broad preclinical efficacy. In various cancer cell lines, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion.[16] In vivo, foretinib has been shown to cause tumor regression in xenograft models of breast, colorectal, and non-small cell lung cancer.[2] For instance, in an ovarian cancer xenograft model, foretinib treatment led to a significant reduction in tumor weight and the number of metastatic nodules.[17]
This compound derivatives have also shown promising results in cellular assays. The same study that reported potent c-Met inhibition also found that these compounds exhibited cytotoxicity against various cancer cell lines, with particular sensitivity noted in the MKN-45 gastric cancer cell line, which is known for c-Met amplification.[9] Further in vivo studies are necessary to fully evaluate the anti-tumor efficacy of these derivatives.
Signaling Pathway Inhibition: A Visual Comparison
To understand the mechanistic differences between these inhibitors, it is crucial to visualize their impact on key signaling pathways.
The c-Met Signaling Pathway
Activation of the c-Met receptor by its ligand, HGF, triggers a cascade of downstream signaling events that promote cell growth, survival, and motility.[10][18][19] Both foretinib and the this compound derivatives aim to block this pathway at its origin.
Caption: The c-Met signaling pathway and points of inhibition.
The VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR2, is a critical step in angiogenesis.[20][21] Foretinib's inhibition of this pathway gives it a distinct anti-angiogenic activity that is likely absent in the more selective c-Met inhibitors.
Caption: The VEGFR2 signaling pathway inhibited by foretinib.
Experimental Protocols for Efficacy Evaluation
To facilitate your own comparative studies, we provide the following standard protocols for evaluating the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., c-Met, VEGFR2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compounds (foretinib, this compound derivatives)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MKN-45 for c-Met amplified gastric cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent growth inhibition and determine the GI50 value.
Western Blot Analysis of Pathway Inhibition
This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream effectors in a cellular context.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
References
- 1. foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 16. su11274.com [su11274.com]
- 17. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 20. cusabio.com [cusabio.com]
- 21. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Section 1: Mechanistic Overview - Two Distinct Approaches to Inducing Cancer Cell Death
An In-Depth Comparative Analysis of the Cytotoxicity of Thiazole Carboxamides and 5-Fluorouracil in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of the cytotoxic profiles of a promising class of compounds, thiazole carboxamides, against the well-established antimetabolite, 5-Fluorouracil (5-FU). While direct, side-by-side comparative studies on a specific isomer, 2-Methylthiazole-4-carboxamide, are not extensively available in the public domain, this guide will synthesize data from various thiazole carboxamide derivatives to provide a representative profile. This will be juxtaposed with the extensive body of research available for 5-FU, offering researchers a comprehensive technical overview to inform future studies.
We will delve into the mechanistic underpinnings of their cytotoxic effects, compare their efficacy across different cancer cell lines, and provide detailed, field-proven protocols for evaluating these agents in a laboratory setting.
The fundamental difference in the cytotoxic action of thiazole carboxamides and 5-FU lies in their primary molecular targets and subsequent signaling cascades.
5-Fluorouracil (5-FU): A Multi-Pronged Attack on DNA and RNA Synthesis
5-FU is a cornerstone of chemotherapy, particularly for colorectal and breast cancers.[1] Its efficacy stems from its role as a pyrimidine analog that disrupts essential cellular processes.[2] Upon intracellular conversion to its active metabolites, 5-FU exerts its anticancer effects through three primary mechanisms:[1]
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication.[3] This leads to a "thymineless death," particularly effective against rapidly dividing cancer cells.
-
DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and damage.[1]
-
RNA Disruption: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species, impairing RNA processing, protein synthesis, and overall cellular function.[3][4]
This multifaceted mechanism underscores 5-FU's broad activity but also contributes to its toxicity in healthy, rapidly dividing tissues.
Thiazole Carboxamides: Inducing Apoptosis Through Intrinsic Pathways
While the precise mechanism can vary between derivatives, a common theme for thiazole-based compounds is the induction of apoptosis, or programmed cell death, often mediated through the mitochondrial (intrinsic) pathway.[5][6] Studies on various 2-phenylthiazole-4-carboxamide and benzothiazole derivatives have highlighted the following key events:[5][6][7]
-
Mitochondrial Disruption: These compounds can disrupt the mitochondrial membrane potential, a critical early event in apoptosis.[7][8]
-
Caspase Activation: The disruption of mitochondria leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartate proteases known as caspases. Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of this pathway.[5][6]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is often shifted to favor apoptosis.[6]
Unlike 5-FU's direct assault on nucleotide synthesis, thiazole carboxamides appear to trigger the cell's own self-destruct machinery.
Section 2: Comparative Cytotoxicity - A Look at the Data
Evaluating the potency of a cytotoxic agent is typically achieved by determining its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cell population.
Cytotoxicity Profile of 5-Fluorouracil
5-FU exhibits a broad range of activity, with IC50 values varying significantly depending on the cancer cell line's origin and molecular characteristics, such as p53 status and thymidylate synthase expression.[9][10][11]
| Cell Line | Cancer Type | Reported IC50 (µM) of 5-FU |
| HCT116 | Colorectal Carcinoma | ~3.5 - 50 (Varies with exposure time)[10][12] |
| HT-29 | Colorectal Adenocarcinoma | ~5 - 100 (Varies with exposure time)[5][12] |
| SW480 | Colorectal Adenocarcinoma | >100 (Considered less sensitive)[12] |
| SW620 | Colorectal Adenocarcinoma | ~50 - 100[12] |
| LoVo | Colorectal Adenocarcinoma | ~15 - 20[13] |
| MCF-7 | Breast Adenocarcinoma | ~5 - 25[5][14] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method). The values presented are a synthesis from multiple sources for comparative purposes.
Cytotoxicity Profile of Thiazole Carboxamide Derivatives
Data for thiazole carboxamide derivatives shows potent activity, in some cases exceeding that of conventional agents against specific cell lines. The human colon cancer cell line HT-29 appears to be particularly sensitive to this class of compounds.[5]
| Derivative Class | Cell Line | Cancer Type | Reported IC50 (µM) |
| 2-Phenylthiazole-4-carboxamide (4-Br derivative) | HT-29 | Colorectal Adenocarcinoma | 1.75[5] |
| 2-Phenylthiazole-4-carboxamide (4-Cl derivative) | SKNMC | Neuroblastoma | < 25[5] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, para-nitro) | SKNMC | Neuroblastoma | 10.8[14] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d, meta-chloro) | Hep-G2 | Hepatocarcinoma | 11.6[14] |
| 4-Methylthiazole | HL-60 | Promyelocytic Leukemia | 46.0 (72h exposure)[15] |
These findings suggest that thiazole carboxamides can possess significant and selective cytotoxic activity. The low micromolar IC50 values in sensitive cell lines like HT-29 indicate a high degree of potency.[5]
Section 3: Impact on Cell Cycle and Apoptosis Induction
5-FU: A Potent Inducer of Cell Cycle Arrest
5-FU's interference with DNA synthesis logically leads to profound effects on cell cycle progression. It is known to induce arrest at multiple phases, depending on the dose and the cell line's genetic background.[16]
-
S-phase Arrest: By depleting the dTMP pool, 5-FU directly stalls DNA replication, causing cells to accumulate in the S-phase.[17]
-
G1/S or G2/M Arrest: In some cell lines, 5-FU can also induce arrest at the G1/S or G2/M checkpoints, often involving the modulation of proteins like p53, p21, and Cyclin B1.[10][18][19]
Apoptosis induction by 5-FU is a well-documented, caspase-dependent process.[12] It can be initiated by the DNA damage response and involves the activation of PKCδ and caspase-9, as well as the modulation of Bcl-2 family proteins.[9][12]
Thiazole Carboxamides: Direct Activation of the Apoptotic Cascade
As previously mentioned, the primary mode of action for many thiazole derivatives is the direct induction of apoptosis. This is often characterized by:
-
Increased Caspase-3 Activity: Studies consistently show that treatment with these compounds leads to a significant, dose-dependent increase in the activity of the executioner caspase-3.[5]
-
Chromatin Condensation: A visible hallmark of apoptosis, the condensation of nuclear chromatin, is observed in cells treated with these agents.[13]
-
Mitochondrial Depolarization: Loss of mitochondrial membrane potential is a key initiating event.[8]
Unlike 5-FU, which causes cell cycle arrest as a prelude to cell death, these compounds appear to more directly engage the apoptotic machinery.
Section 4: Visualizing the Mechanisms of Action
To better understand the distinct pathways, the following diagrams illustrate the cytotoxic mechanisms.
5-Fluorouracil (5-FU) Signaling Pathway
Caption: Mechanism of 5-Fluorouracil (5-FU) cytotoxicity.
Thiazole Carboxamide Apoptotic Pathway
Caption: Apoptosis induction by Thiazole Carboxamide derivatives.
Section 5: Experimental Protocols for Cytotoxicity Assessment
For researchers aiming to validate or expand upon these findings, adherence to standardized, robust protocols is critical. The Sulforhodamine B (SRB) and MTT assays are two widely accepted methods for determining in vitro cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number indirectly by staining total cellular protein with the dye Sulforhodamine B.[20] It is a reliable and reproducible method.[21]
Principle: SRB binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of viable cells.[20][22]
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[23]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound (e.g., this compound or 5-FU) to the wells. Include untreated (vehicle control) and medium-only (blank) wells. Incubate for the desired exposure period (e.g., 48-72 hours).[20]
-
Cell Fixation: Gently aspirate the supernatant. Add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 60 minutes.[21][24]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid. Remove excess water by inverting and tapping on a paper towel, then air dry completely.[22][23]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 10-30 minutes.[22][23]
-
Post-Stain Wash: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.[21]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[20][22]
-
Absorbance Reading: Measure the optical density (OD) at 515-540 nm using a microplate reader.[24]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[20]
MTT Assay Protocol
The MTT assay is a classic colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[25]
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[25]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the treatment incubation, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, for a final concentration of ~0.5 mg/mL) to each well.[25][26]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[26][27]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[25][27] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[25] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculation: Determine the percentage of cell viability and calculate the IC50 value as described for the SRB assay.
Experimental Workflow Diagram
Caption: General workflow for SRB and MTT cytotoxicity assays.
Conclusion and Future Directions
This guide synthesizes the current understanding of the cytotoxic mechanisms and efficacy of 5-Fluorouracil and the promising class of thiazole carboxamide derivatives.
-
5-FU remains a potent, broadly acting chemotherapeutic agent whose cytotoxicity is rooted in the disruption of fundamental DNA and RNA synthesis pathways. Its clinical utility is well-established, as is its toxicity profile.[1]
-
Thiazole carboxamides represent a class of molecules that induce cell death primarily through the targeted activation of the intrinsic apoptotic pathway.[5][6] The data from various derivatives suggest high potency, particularly in certain cancer cell lines like HT-29 colorectal adenocarcinoma.[5]
The distinct mechanisms of action suggest potential for synergistic combinations. For instance, a thiazole derivative could be used to prime cells for apoptosis, potentially lowering the required therapeutic dose of a cell cycle-disrupting agent like 5-FU, thereby reducing toxicity.
Further research is critically needed to evaluate specific isomers like this compound in direct comparative studies against 5-FU across a standardized panel of cancer cell lines. Such studies will be instrumental in defining their therapeutic potential, selectivity, and prospects for future clinical development.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. brieflands.com [brieflands.com]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. benchchem.com [benchchem.com]
- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. rsc.org [rsc.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. atcc.org [atcc.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-COX-2-Selectivity-of-2-Methylthiazole-4-carboxamide
Introduction: The Critical Role of COX-2 Selectivity in Anti-Inflammatory Drug Development
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3]
-
COX-1 is a constitutively expressed enzyme that plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[3]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins involved in pain and inflammation.[3][4]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[2][3] While their anti-inflammatory benefits are derived from COX-2 inhibition, the simultaneous inhibition of COX-1 is responsible for the common and sometimes severe gastrointestinal side effects, such as ulcers and bleeding.[1][3][4] This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," with the goal of providing potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[1][3][4]
This guide provides a comprehensive comparison of the COX-2 selectivity of a novel investigational compound, 2-Methylthiazole-4-carboxamide, against established COX-2 inhibitors and traditional NSAIDs. We will delve into the supporting experimental data, detailed methodologies, and the underlying mechanistic principles that govern this selectivity.
The Molecular Basis of COX-2 Selectivity
The structural differences between the active sites of COX-1 and COX-2 enzymes are the foundation for the design of selective inhibitors. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a side pocket that is not present in the COX-1 enzyme.[4][5] This structural variation is primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2 at position 523.[5] This allows molecules with specific structural motifs, often bulkier side groups, to bind preferentially to the COX-2 active site, leading to selective inhibition.
Comparative Analysis of COX-2 Selectivity: this compound in Focus
Recent research has identified a series of thiazole carboxamide derivatives as potential COX inhibitors.[6][7][8][9] Among these, this compound and its derivatives have shown promising selective inhibitory activity against the COX-2 enzyme.
Quantitative Data: In Vitro COX Inhibition Assays
The selectivity of a compound for COX-2 over COX-1 is quantified by comparing their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher SI value signifies greater selectivity for COX-2.[10]
The following table summarizes the in vitro inhibitory activity of this compound derivatives and compares them with celecoxib, a well-established selective COX-2 inhibitor.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives and Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound 2a | 2.65 | 0.958 | 2.77 |
| Compound 2b | 0.239 | 0.191 | 1.25 |
| Compound 2j * | - | 0.957 | >1.5 |
| Celecoxib | 0.002 | - | 23.8 |
*Data for compounds 2a, 2b, and 2j are derived from a study on 2-(3-Methoxyphenyl)-4-methyl-N-(substituted)thiazole-5-carboxamide derivatives.[6][7]
As the data indicates, certain derivatives of this compound exhibit a notable selectivity for COX-2 over COX-1. For instance, compound 2a demonstrates a selectivity ratio of 2.77, indicating it is nearly three times more potent at inhibiting COX-2 than COX-1.[6] While this is less selective than the established drug Celecoxib, it highlights the potential of the thiazole carboxamide scaffold for developing effective and selective COX-2 inhibitors.
Comparison with Other COX Inhibitors
To provide a broader context, the following table presents the COX-2 selectivity of other well-known NSAIDs.
Table 2: COX-2 Selectivity of Various NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Etoricoxib | 116 | 1.1 | 106[11][12] |
| Rofecoxib | >100 | 0.53 | >188[11] |
| Valdecoxib | - | - | 30[11] |
| Celecoxib | 82 | 6.8 | 12[10] |
| Diclofenac | - | - | 3[12] |
| Ibuprofen | - | - | 0.2[12] |
This comparative data underscores the varying degrees of selectivity among different NSAIDs. The high selectivity ratios of etoricoxib and rofecoxib highlight their potent and specific inhibition of COX-2.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibitory activity is fundamental to assessing the selectivity of a compound. The following are detailed methodologies for commonly employed in vitro assays.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[10][11]
Objective: To determine the in vitro potency and selectivity of a test compound as an inhibitor of recombinant human or ovine COX-1 and COX-2.[10][11][13]
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.[10][11]
-
Compound Preparation: The test compound, such as this compound, is serially diluted to create a range of concentrations.
-
Incubation: The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme for a specified period (e.g., 15 minutes) at 37°C.[10] This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[10][11]
-
Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of a strong acid like hydrochloric acid.[10]
-
Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated for both COX-1 and COX-2.[11] The ratio of IC50 (COX-1) to IC50 (COX-2) is then determined to represent the COX-2 selectivity index.[11]
Human Whole Blood Assay (WBA)
The human whole blood assay is a well-established method that provides a more physiologically relevant environment for assessing COX inhibition, as it accounts for factors like cell penetration and plasma protein binding.[16][17][18]
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.
-
COX-1 Assay (Thromboxane B2 Production): Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control. The blood is allowed to clot, which triggers platelet activation and COX-1-mediated production of thromboxane A2 (TxA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TxB2). The concentration of TxB2 is then measured.
-
COX-2 Assay (Prostaglandin E2 Production): Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control. Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.[11] The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.[11] The concentration of PGE2 is then measured.
-
Data Analysis: The IC50 value for both COX-1 and COX-2 is determined by plotting the percentage of inhibition against the concentration of the test compound.[11] The selectivity index is then calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.[11]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Prostaglandin Biosynthesis Pathway and COX Inhibition
This diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and how selective inhibitors like this compound preferentially block the COX-2 pathway.
Caption: The selective inhibition of COX-2 by this compound.
Experimental Workflow for In Vitro COX Selectivity Assay
This diagram outlines the key steps involved in determining the COX-1 and COX-2 inhibitory potential of a test compound using an in vitro enzyme assay.
Caption: Workflow for determining in vitro COX-1 and COX-2 inhibition.
Conclusion and Future Directions
The data presented in this guide indicates that this compound and its derivatives represent a promising class of compounds with selective COX-2 inhibitory activity. While the selectivity observed in initial studies is more moderate compared to some established "coxibs," the thiazole carboxamide scaffold provides a valuable starting point for further lead optimization. Future research should focus on synthesizing and evaluating additional derivatives to enhance both potency and selectivity for the COX-2 enzyme. A balanced inhibition of COX-1 and COX-2 may also be a promising strategy for developing novel COX-2 inhibitors with a more favorable safety profile.[19] The continued exploration of such compounds is crucial in the ongoing effort to develop safer and more effective anti-inflammatory therapies.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. benchchem.com [benchchem.com]
- 4. COX-2 selective nonsteroidal anti-Inflammatory drugs: do they really offer any advantages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors [open.metu.edu.tr]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis: 2-Aminothiazole-4-Carboxylate Versus Thiolactomycin in the Pursuit of Novel Antimicrobials
In the escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents that engage unexploited bacterial targets. Among the most promising of these targets is the bacterial type II fatty acid synthesis (FAS-II) pathway, a crucial metabolic route distinct from its mammalian counterpart. This guide provides an in-depth comparative analysis of the in vitro activity of two potent inhibitors of this pathway: the natural product Thiolactomycin (TLM) and the synthetically derived 2-aminothiazole-4-carboxylate scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential as next-generation antibiotics.
Introduction: Targeting Bacterial Fatty Acid Synthesis
The FAS-II pathway is responsible for the biosynthesis of essential fatty acids that are vital for bacterial membrane integrity and overall survival. Key enzymes in this pathway, particularly the β-ketoacyl-acyl carrier protein synthases (KAS), represent prime targets for antimicrobial intervention. Thiolactomycin, a natural product isolated from Nocardia species, was one of the first identified inhibitors of this pathway.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by reversibly inhibiting KAS enzymes, including FabH, FabB, and FabF.[3][4] However, its modest potency and challenges in synthetic modification have spurred the search for more tractable alternatives.
The 2-aminothiazole-4-carboxylate scaffold has emerged as a promising synthetic mimic of Thiolactomycin's mode of action.[5][6] This class of compounds offers greater synthetic accessibility, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This guide will dissect the available in vitro data for both compound classes, offering a clear comparison of their antimicrobial efficacy and enzymatic inhibition.
Mechanism of Action: Inhibition of β-Ketoacyl-ACP Synthases
Both Thiolactomycin and 2-aminothiazole-4-carboxylate derivatives exert their antimicrobial effect by inhibiting the condensation reactions catalyzed by KAS enzymes. These enzymes are responsible for the elongation of fatty acid chains. Specifically, FabH initiates fatty acid synthesis, while FabB and FabF are involved in the subsequent elongation cycles.[3] By binding to the active site of these enzymes, these inhibitors prevent the condensation of malonyl-ACP with the growing acyl-ACP chain, thereby halting fatty acid production and leading to bacterial cell death.
The following diagram illustrates the targeted step in the bacterial fatty acid synthesis pathway.
References
- 1. Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimization of the Thiolactomycin Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiolactomycin-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antifungal Activity of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Among the promising candidates, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have emerged as a significant class of heterocyclic compounds with potent antifungal properties. This guide provides a comprehensive comparison of their antifungal activity, supported by experimental data, to aid researchers in the pursuit of new and effective antifungal drugs.
Introduction to Thiazole Derivatives as Antifungal Agents
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has made them a focal point of drug discovery.[2][3] In the realm of antifungal research, the 2-aminothiazole scaffold has proven to be a particularly fruitful starting point for the development of compounds with significant activity against clinically relevant fungal pathogens, most notably Candida albicans.[1][4]
The core structure of 2-amino-1,3-thiazole-4-carboxylic acid offers a versatile platform for chemical modification. By introducing various substituents at different positions of the thiazole ring, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, and enhance its antifungal potency and spectrum of activity.[5][6] This guide will delve into the structure-activity relationships of these derivatives and compare their efficacy against established antifungal drugs.
Comparative Antifungal Performance
The antifungal efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[5][7] Numerous studies have reported the promising MIC values of 2-amino-1,3-thiazole-4-carboxylic acid derivatives against a range of fungal species.
A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated exceptionally strong activity against both reference and clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL.[5] In some instances, the activity of these derivatives was comparable or even superior to the standard antifungal antibiotic, nystatin.[5] Another study on trisubstituted 2-amino-4,5-diarylthiazole derivatives reported a compound, 5a8, with an MIC80 of 9 µM against Candida albicans, which is similar to the activity of fluconazole.[4]
For a clear comparison, the following table summarizes the reported MIC values of representative 2-amino-1,3-thiazole-4-carboxylic acid derivatives against Candida albicans, benchmarked against standard antifungal agents.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | [5] |
| Trisubstituted 2-amino-4,5-diarylthiazole (5a8) | Candida albicans | 9 µM (MIC80) | [4] |
| Nystatin | Candida albicans | - | [5] |
| Fluconazole | Candida albicans | 15.62 | [8] |
| 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Candida albicans | 3.9 | [8] |
Mechanism of Action: Targeting the Fungal Cell Integrity
The antifungal action of thiazole derivatives is often attributed to their ability to disrupt the fungal cell wall or membrane.[5] One of the key mechanisms is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[9][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death.[9][10] This mechanism is shared with the widely used azole class of antifungal drugs.[9]
Molecular docking studies have further elucidated the interaction of these derivatives with fungal target proteins. For instance, the most active 2-amino-4,5-diarylthiazole derivative, 5a8, was docked against several target proteins of Candida albicans, including lanosterol 14α-demethylase (CYP51), suggesting this as a probable mechanism of its anti-Candida activity.[4]
The following diagram illustrates the proposed mechanism of action of 2-amino-1,3-thiazole-4-carboxylic acid derivatives targeting the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of action of 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validation of antifungal activity studies, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives and the in vitro evaluation of their antifungal activity.
Synthesis of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives
A general and efficient method for the synthesis of the 2-aminothiazole core involves the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea with an α-haloketone.[4] The following is a representative synthetic scheme:
Caption: General synthetic workflow for 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
Step-by-Step Protocol:
-
Bromination of Ketone: A substituted ketone is subjected to a bromination process, often using a reagent like pyridinium tribromide, to yield the corresponding α-bromoethanone derivative.[4]
-
Cyclization with Thiourea: The α-bromoethanone derivative is then reacted with thiourea in a suitable solvent, such as ethanol, under reflux conditions to construct the 2-aminothiazole heterocycle.[4]
-
Amide Formation: The amino group of the 2-aminothiazole intermediate is then functionalized, for example, through a conventional amide formation reaction using an acyl chloride in the presence of a base like triethylamine.[4]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: The test compounds and standard antifungal drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.[11]
-
Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[11]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, typically corresponding to a defined concentration of cells (e.g., 0.5 McFarland standard).[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.[11]
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5][7]
Structure-Activity Relationship (SAR) Insights
The antifungal activity of 2-amino-1,3-thiazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of the substituents on the thiazole ring and the amino group.
-
Lipophilicity: A key factor influencing antifungal activity is the lipophilicity of the molecule. Higher lipophilicity is often correlated with enhanced antifungal activity, likely due to improved penetration through the fungal cell membrane.[5]
-
Substituents on the Thiazole Ring: The presence of aryl groups at the C4 and C5 positions of the thiazole ring has been shown to be beneficial for anti-Candida activity.[4]
-
Modifications at the Amino Group: Functionalization of the 2-amino group, for instance, by forming amides, is a common strategy to modulate the biological activity of these compounds.[4] The nature of the acyl group can significantly impact the antifungal potency.[6]
Conclusion and Future Directions
Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid represent a highly promising class of antifungal agents with potent activity against clinically important fungal pathogens like Candida albicans. Their mechanism of action, often involving the disruption of the fungal cell membrane via inhibition of ergosterol biosynthesis, makes them attractive candidates for further development.
Future research should focus on synthesizing a broader range of derivatives to expand the structure-activity relationship knowledge base. In vivo studies are crucial to evaluate the efficacy and toxicity of the most promising compounds in animal models of fungal infections. Furthermore, combination studies with existing antifungal drugs could reveal synergistic interactions, potentially leading to more effective treatment strategies and combating the rise of antifungal resistance.[5]
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylthiazole and 2-Aminothiazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Navigating Core Scaffolds in Medicinal Chemistry
In the landscape of heterocyclic chemistry, the thiazole nucleus stands as a cornerstone, a privileged scaffold that has given rise to a multitude of biologically active molecules. The specific substitution at the 2-position of the thiazole ring dramatically influences the physicochemical properties and pharmacological profile of the resulting derivatives. This guide provides an in-depth comparative study of two pivotal classes of thiazole derivatives: those bearing a 2-methyl group and those with a 2-amino substituent. We will explore their synthetic accessibility, chemical reactivity, and delve into a comparative analysis of their performance in key therapeutic areas, supported by experimental data and mechanistic insights.
The Thiazole Core: A Foundation for Diverse Bioactivity
The five-membered thiazole ring, containing a sulfur and a nitrogen atom, offers a unique combination of electronic properties and hydrogen bonding capabilities. This makes it an attractive framework for designing molecules that can effectively interact with a wide array of biological targets. The substituent at the 2-position is particularly influential, as it can modulate the electron density of the ring system and provide a key interaction point with target proteins.
Caption: General structures of 2-methylthiazole and 2-aminothiazole.
Synthesis and Chemical Reactivity: A Tale of Two Substituents
The synthetic routes to 2-methylthiazole and 2-aminothiazole derivatives are well-established, yet distinct, reflecting the differing nature of the methyl and amino groups.
2-Aminothiazole Derivatives: The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1] The versatility of this method allows for the introduction of a wide range of substituents at the 4 and 5-positions of the thiazole ring by varying the α-haloketone starting material.[2] The 2-amino group itself is a versatile handle for further functionalization, readily undergoing reactions such as acylation, alkylation, and diazotization, which has led to the creation of extensive libraries of derivatives for biological screening.[3]
2-Methylthiazole Derivatives: The synthesis of 2-methylthiazole often involves the reaction of thioacetamide with an appropriate α-halocarbonyl compound. While also a variation of the Hantzsch synthesis, the starting materials differ. The 2-methyl group is less reactive than the 2-amino group, making it more of a stable structural element rather than a reactive handle for extensive derivatization. However, the methyl group can be functionalized through reactions such as oxidation or halogenation under specific conditions.
Comparative Biological Performance: A Head-to-Head Analysis
The true divergence between these two classes of compounds becomes evident when examining their biological activities. While both have shown promise in various therapeutic areas, their strengths and mechanisms of action often differ significantly.
Anticancer Activity
Both 2-aminothiazole and 2-methylthiazole scaffolds have been incorporated into potent anticancer agents.
2-Aminothiazole Derivatives: This class of compounds has demonstrated broad and potent anticancer activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[4] A notable example is the FDA-approved drug Dasatinib , a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), which features a 2-aminothiazole core. The 2-amino group is crucial for its interaction with the hinge region of the kinase domain. The structure-activity relationship (SAR) studies of 2-aminothiazole derivatives have shown that substitutions on the 2-amino group and at the 4- and 5-positions of the thiazole ring significantly impact their potency and selectivity.[4]
2-Methylthiazole Derivatives: While not as extensively explored as their 2-amino counterparts in oncology, 2-methylthiazole derivatives have also shown promising anticancer activities. For instance, certain 2-methylthiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[2] The methyl group, while less interactive than an amino group, can contribute to hydrophobic interactions within the binding pocket of a target protein.
| Compound Class | Mechanism of Action (Examples) | Notable Examples | IC50 Values (Representative) |
| 2-Aminothiazole Derivatives | Kinase Inhibition (e.g., Abl, Src) | Dasatinib | Low nanomolar range against specific kinases[4] |
| Tubulin Polymerization Inhibition | - | Micromolar to sub-micromolar range | |
| 2-Methylthiazole Derivatives | Apoptosis Induction | - | Micromolar range against various cell lines |
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents, and both 2-amino and 2-methyl substitutions have led to the development of potent antibacterial and antifungal compounds.
2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is a key component of several cephalosporin antibiotics, such as Cefixime and Ceftriaxone. The 2-aminothiazole moiety in these antibiotics plays a critical role in their antibacterial activity, often by enhancing their resistance to β-lactamases. Numerous studies have reported on the synthesis and evaluation of novel 2-aminothiazole derivatives with broad-spectrum antibacterial and antifungal activities.[5][6]
2-Methylthiazole Derivatives: While less prevalent in clinically used antibiotics, 2-methylthiazole derivatives have also demonstrated significant antimicrobial properties. Studies have shown that certain 2-methylthiazole-containing compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The lipophilic nature of the methyl group can facilitate the penetration of the bacterial cell membrane.
| Compound Class | Spectrum of Activity (Examples) | Mechanism of Action (Examples) | MIC Values (Representative) |
| 2-Aminothiazole Derivatives | Broad-spectrum antibacterial, antifungal | Inhibition of cell wall synthesis (β-lactams), DNA gyrase inhibition | Varies widely, from <1 µg/mL to >100 µg/mL |
| 2-Methylthiazole Derivatives | Gram-positive and Gram-negative bacteria | Membrane disruption, enzyme inhibition | Micromolar to millimolar range |
Anti-inflammatory Activity
Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
2-Aminothiazole Derivatives: A number of 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[7] Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of pro-inflammatory cytokine production.[8]
2-Methylthiazole Derivatives: 5-Methylthiazole-based compounds have been identified as a novel class of selective COX-1 inhibitors, demonstrating potent anti-inflammatory activity.[9] The methyl group in these derivatives can contribute to their selectivity and binding affinity for the COX enzyme.
Caption: A generalized workflow for the comparative evaluation of thiazole derivatives.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the desired 2-aminothiazole derivative.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2-methylthiazole and 2-aminothiazole derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion: Guiding Future Drug Design
This comparative analysis reveals that both 2-methylthiazole and 2-aminothiazole derivatives are valuable scaffolds in medicinal chemistry, each with its own distinct advantages.
-
2-Aminothiazole derivatives offer a highly versatile platform for generating large and diverse chemical libraries due to the reactive nature of the amino group. This has led to their successful incorporation into numerous clinically approved drugs, particularly in the fields of oncology and infectious diseases. The hydrogen bonding capabilities of the amino group are often crucial for high-affinity binding to biological targets.
-
2-Methylthiazole derivatives , while less explored for extensive derivatization, provide a stable and lipophilic building block. The methyl group can play a significant role in establishing favorable hydrophobic interactions and can influence the pharmacokinetic properties of a molecule. Their potential as selective enzyme inhibitors, as seen with COX-1, highlights their importance in developing targeted therapies.
The choice between a 2-methyl or a 2-amino substituent on a thiazole core should be a strategic decision based on the specific therapeutic target and the desired mode of action. Understanding the fundamental differences in their synthesis, reactivity, and biological profiles, as outlined in this guide, will empower researchers to make more informed decisions in the rational design of next-generation thiazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. jocpr.com [jocpr.com]
- 7. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antitumor Activity of Novel 1,3-Thiazole Derivatives
Introduction: The Rising Prominence of 1,3-Thiazoles in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of discovery. Among these, the 1,3-thiazole scaffold has garnered significant attention as a "master nucleus" capable of extensive structural modification to achieve a broad spectrum of pharmacological effects.[1][2] Recent studies have consistently highlighted 1,3-thiazole derivatives as a novel and promising class of chemotherapeutic agents, demonstrating potent activity against a variety of tumor types.[3][4]
However, the journey from a newly synthesized compound to a viable drug candidate is rigorous and multi-faceted. It demands a systematic and robust validation strategy to not only confirm its anticancer activity but also to elucidate its mechanism of action. This guide provides a comprehensive framework for researchers, outlining a logical, multi-step process for the preclinical evaluation of novel 1,3-thiazole derivatives. We will proceed from broad phenotypic screening in vitro to more focused mechanistic studies and preliminary in vivo validation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.[5][6][7][8]
Phase 1: Foundational Cytotoxicity Screening — The Litmus Test
The indispensable first step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic effect. Does the compound kill cancer cells or inhibit their proliferation? This initial screen serves to filter out inactive compounds and to quantify the potency of active ones, typically by determining the half-maximal inhibitory concentration (IC50).[5][6]
Causality of Assay Choice: Why XTT is Often Preferred Over MTT for Screening
Both MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability. They rely on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a purple formazan that is insoluble in water.[9] Consequently, an additional solubilization step using a detergent (like SDS) or an organic solvent (like DMSO) is required before the absorbance can be read.[10] This extra step not only extends the protocol but also introduces a potential source of error and can be problematic for high-throughput screening.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay was developed to overcome the limitations of MTT. Its key advantage is that the formazan product is water-soluble, eliminating the need for the solubilization step.[9][10][11] This results in a simpler, faster workflow with fewer handling steps, which enhances reproducibility and makes it exceptionally well-suited for screening large numbers of compounds.[10]
For these reasons, we will detail the XTT protocol for initial screening.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each novel 1,3-thiazole derivative in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a standard chemotherapeutic agent like Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling agent. Add 50 µL of this mixture to each well.
-
Color Development: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to convert the XTT to the orange formazan product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-490 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) |
| Novel Thiazole 1a | 13.5 ± 1.2 | 25.1 ± 2.5 | 18.9 ± 1.7 | 22.4 ± 2.1 |
| Novel Thiazole 1b | 5.7 ± 0.6 | 8.9 ± 0.9 | 7.2 ± 0.8 | 10.1 ± 1.1 |
| Novel Thiazole 1c | 45.2 ± 4.1 | > 100 | 68.3 ± 5.9 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± SD from three independent experiments. Promising candidates are highlighted.
Phase 2: Unraveling the Mechanism — Cell Cycle Arrest and Apoptosis
After identifying compounds with potent cytotoxicity, the subsequent critical question is: how do they exert this effect? The two most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[12][13] Flow cytometry is a powerful technique to investigate both phenomena simultaneously.
Causality of Technique: Propidium Iodide Staining for Cell Cycle Analysis
Propidium Iodide (PI) is a fluorescent molecule that intercalates into the DNA double helix.[14] The amount of PI that binds is directly proportional to the amount of DNA within a cell. Because cells have a defined amount of DNA at each stage of the cell cycle (2N in G0/G1, between 2N and 4N in S phase, and 4N in G2/M), staining with PI allows us to quantify the distribution of a cell population across these phases using flow cytometry.[15] A significant accumulation of cells in any one phase suggests the compound induces cell cycle arrest. Furthermore, apoptotic cells undergo DNA fragmentation, leading to a loss of DNA content. These cells appear as a distinct "sub-G1" peak in the cell cycle histogram, providing a quantitative measure of apoptosis.
Detailed Protocol: Cell Cycle Analysis via PI Staining
-
Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells) in 6-well plates. After 24 hours, treat them with the novel 1,3-thiazole derivative at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[14][15][16] This step is critical to prevent cell clumping and to properly permeabilize the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[16][17]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[14] Wash twice with PBS. Resuspend the pellet in a staining buffer containing RNase A (100 µg/mL) to degrade any RNA, which PI can also bind to, ensuring DNA-specific staining.[14][15]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[15] Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of PI fluorescence intensity to model the cell cycle distribution.
Data Presentation: Effect of Thiazole Derivatives on Cell Cycle Distribution
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1 ± 0.3 | 55.4 ± 2.8 | 28.3 ± 1.9 | 14.2 ± 1.5 |
| Thiazole 1b (IC50) | 15.8 ± 1.6 | 40.1 ± 2.2 | 15.2 ± 1.4 | 28.9 ± 2.1 |
| Thiazole 1b (2x IC50) | 28.9 ± 2.5 | 25.7 ± 1.8 | 10.5 ± 1.1 | 34.9 ± 2.9 |
| Doxorubicin (Control) | 25.3 ± 2.1 | 30.2 ± 2.5 | 12.8 ± 1.3 | 31.7 ± 2.6 |
Data indicate that Thiazole 1b induces both apoptosis (increased Sub-G1) and a G2/M phase arrest.
Phase 3: Pinpointing Molecular Targets and Signaling Pathways
Understanding the macroscopic effects (cell death, cycle arrest) is crucial, but identifying the underlying molecular perturbations provides a deeper, more actionable understanding of the compound's mechanism. Cancer is fundamentally a disease of dysregulated signaling pathways that control cell proliferation, survival, and growth.[18][19] Many 1,3-thiazole derivatives have been found to modulate key oncogenic signaling cascades.[2][4]
Causality of Pathway Selection: Key Hubs in Cancer Signaling
Based on existing literature for anticancer agents, including thiazoles, several pathways are primary candidates for investigation:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently hyperactivated pathways in human cancers, acting as a central regulator of cell survival, proliferation, and metabolism.[20][21][22] Its inhibition is a major goal in cancer therapy.[23]
-
MAPK/ERK Pathway: This cascade transduces signals from cell surface receptors to regulate gene expression related to proliferation, differentiation, and survival.[24][25] It is often constitutively active in many tumors due to mutations in components like RAS or RAF.[19][26]
-
EGFR and VEGFR Signaling: These receptor tyrosine kinases (RTKs) are critical upstream activators. EGFR (Epidermal Growth Factor Receptor) activation drives the PI3K/Akt and MAPK/ERK pathways.[27][28][29] VEGFR (Vascular Endothelial Growth Factor Receptor) is the principal mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[30][31][32] Inhibition of these receptors is a validated therapeutic strategy.[2][33]
Investigative Technique: Western Blotting
Western blotting is the gold-standard technique for measuring the expression levels of specific proteins. Crucially, it allows for the detection of post-translational modifications, such as phosphorylation. Since many signaling pathways are activated via a cascade of phosphorylation events, using antibodies specific to both the phosphorylated (active) and total forms of key proteins (e.g., Akt, ERK) can reveal whether a compound is inhibiting the pathway's activity.
Signaling Pathway Diagrams and Potential Inhibition Points
Caption: The PI3K/Akt/mTOR pathway and potential inhibition by thiazoles.
Caption: The MAPK/ERK pathway and potential inhibition by thiazoles.
Phase 4: Preliminary In Vivo Efficacy Assessment
Positive in vitro data is a prerequisite, but it is not a reliable predictor of clinical success.[5] The complex tumor microenvironment, drug metabolism, and bioavailability can only be assessed in a living system. Therefore, progressing the most promising compounds to a preliminary in vivo model is a critical validation step.[5][34]
Causality of Model Choice: The Human Tumor Xenograft Model
The subcutaneous human tumor xenograft model is the most widely used and well-established preclinical model for evaluating anticancer drug efficacy.[34][35] In this model, human cancer cells—the same ones used for in vitro testing—are implanted under the skin of immunodeficient mice (e.g., nude or SCID mice).[5][36] This allows the tumor to grow in a three-dimensional context with access to vasculature, providing a more clinically relevant setting to test if a compound can inhibit tumor growth in situ.
Experimental Workflow: Subcutaneous Xenograft Study
Caption: Workflow for an in vivo subcutaneous xenograft study.
High-Level Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject ~5 million human cancer cells (e.g., MCF-7, A549) suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize mice into groups (n=8-10 per group): (1) Vehicle control, (2) Novel 1,3-thiazole derivative, (3) Standard-of-care drug (e.g., Paclitaxel). Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule for 2-3 weeks.
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight. Tumors can be flash-frozen or fixed for subsequent analysis (e.g., Western blot, immunohistochemistry).
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Initial Tumor Vol. (mm³) | Final Tumor Vol. (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 125.4 ± 15.2 | 1450.8 ± 180.5 | - | +2.5 ± 1.0 |
| Thiazole 1b (20 mg/kg) | 128.1 ± 14.8 | 598.2 ± 95.7 | 63.4% | -1.8 ± 0.9 |
| Paclitaxel (10 mg/kg) | 126.9 ± 16.1 | 485.1 ± 88.2 | 71.2% | -5.5 ± 1.5 |
Tumor growth inhibition (%) is calculated relative to the vehicle control group.
Conclusion and Strategic Outlook
This guide has outlined a systematic, evidence-based pathway for validating the antitumor activity of novel 1,3-thiazole derivatives. By progressing from high-throughput in vitro cytotoxicity screening to detailed mechanistic studies on cell cycle and signaling pathways, and culminating in preliminary in vivo efficacy testing, researchers can build a robust data package for their lead candidates. This structured approach ensures that experimental choices are driven by scientific rationale, enhancing the reliability of the findings and providing a solid foundation for the subsequent, more intensive stages of drug development, including advanced toxicology, pharmacokinetics, and lead optimization. The 1,3-thiazole scaffold holds immense promise, and a rigorous validation strategy is the key to unlocking its full therapeutic potential.
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- 29. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. researchgate.net [researchgate.net]
- 34. ijpbs.com [ijpbs.com]
- 35. researchgate.net [researchgate.net]
- 36. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Methylthiazole-4-carboxamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylthiazole-4-carboxamide (CAS No. 31825-95-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory insights to ensure personnel safety and environmental protection. The procedures outlined are grounded in the principle of treating substances with unknown hazard profiles with a high degree of caution, aligning with the best practices mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice is a thorough understanding of the materials being handled. For this compound, specific hazard data is not widely available.[1] In such cases, the guiding principle is to manage the substance as hazardous, assuming a profile similar to related thiazole derivatives. This precautionary approach is central to fulfilling the requirements of OSHA's Laboratory Standard (29 CFR § 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[2][3]
The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management.[4][5] A core tenet of RCRA is the prohibition of disposing of hazardous chemical waste via standard routes like sewer systems or regular trash.[4][6][7] All disposal procedures must culminate in the transfer of waste to a licensed hazardous waste disposal facility.[5][8][9]
Hazard Profile and Necessary Precautions
| Potential Hazard Class | Description of Risk | Required Safety Precautions & PPE |
| Health Hazards | Based on related compounds, may cause skin, eye, and respiratory irritation.[8][10][11] Ingestion may be harmful.[10] | Wear standard laboratory attire (lab coat), chemical-resistant gloves (e.g., nitrile), and ANSI-rated safety goggles.[8][12] Handle only in a well-ventilated area or a chemical fume hood.[8][12] |
| Chemical/Physical Hazards | Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[8][9] | Store away from heat, open flames, and strong oxidizing agents.[13][14] |
| Environmental Hazards | Some thiazole derivatives are harmful to aquatic life with the potential for long-lasting effects.[8] | Prevent release to the environment. Do not allow the product or its solutions to enter drains or waterways.[8][12] |
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of chemical waste from the point of generation to its final collection for disposal. The primary objective is to ensure waste is properly identified, segregated, contained, and stored.
Step 1: Waste Identification and Container Preparation
-
Designate as Hazardous Waste : Due to the lack of comprehensive safety data, all waste streams containing this compound (solid, liquid, or contaminated materials) must be treated as hazardous waste.
-
Select Appropriate Containers :
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[6][15]
-
Solid Waste :
-
Collect unadulterated this compound powder, contaminated weigh boats, and other contaminated solids (e.g., absorbent pads from a spill) in a dedicated solid hazardous waste container.[8]
-
This container should be a durable, sealable plastic or metal drum clearly designated for solid chemical waste.
-
-
Liquid Waste :
-
Contaminated Sharps :
-
Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
-
-
Contaminated PPE :
-
Heavily contaminated gloves, disposable lab coats, and other protective gear should be collected as solid hazardous waste.[8]
-
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.
-
Obtain a Standard Hazardous Waste Label : These are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label :
-
Clearly write "Hazardous Waste" .[8]
-
List all chemical constituents by their full name (no abbreviations), including solvents.[15] For this compound, list its full name and CAS number (31825-95-3).
-
Provide an accurate percentage or concentration of each component.
-
Indicate the relevant hazard characteristics (e.g., Irritant, Environmental Hazard).
-
Record the date the container was first used.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[6] This designated space is for the temporary storage of waste before it is moved to a central facility.
-
Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[4][5][6]
-
Container Management :
-
Waste containers must be kept securely closed at all times, except when actively adding waste.[6][15] A funnel left in the opening is not considered a closed container.
-
Store containers in a well-ventilated area, away from sources of ignition.[8]
-
Ensure incompatible waste containers are physically segregated.[4][6]
-
-
Time and Volume Limits : Adhere to EPA regulations for SAAs, which limit accumulation to 55 gallons of hazardous waste. Once a container is full, it must be moved from the SAA within three days.[6][16] Partially filled containers may remain for up to one year.[6]
Step 5: Arranging for Final Disposal
-
Contact EHS : When a waste container is full or ready for disposal, contact your institution's EHS department.
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[5][8][9] Under no circumstances should laboratory personnel attempt to transport or dispose of this waste off-site.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste containing this compound.
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Minor Spill (Contained on a benchtop)
-
Alert Personnel : Immediately alert others in the vicinity.
-
Don PPE : Ensure you are wearing appropriate PPE, including a lab coat, goggles, and double nitrile gloves.
-
Containment : Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean-up : Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[9]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[8] Collect all decontamination materials as solid hazardous waste.[8]
Major Spill
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area.
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[9][12] Seek medical attention.[9]
-
Eye Contact : Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[12] Seek immediate medical attention.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ashp.org [ashp.org]
- 8. benchchem.com [benchchem.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-Methylthiazole-4-carboxamide
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. Among these, 2-Methylthiazole-4-carboxamide (CAS No. 31825-95-3) is a compound of interest. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures.
While specific hazard data for this compound is not extensively documented, a conservative approach based on the known profiles of similar thiazole and carboxamide-containing molecules is a cornerstone of responsible laboratory practice. The primary potential hazards are skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | To protect against potentially serious eye irritation.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard lab coat is required. Ensure gloves are inspected before use. | To prevent skin contact which may cause irritation.[2][4][5] Contaminated clothing should be removed and washed before reuse.[2][4] |
| Respiratory Protection | Required when handling the solid compound outside of a fume hood or if dust generation is likely. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent respiratory tract irritation from dust or aerosols.[2][3][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes exposure risk and ensures the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[6][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9] Do not eat, drink, or smoke in the work area.
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][10]
Disposal Plan: Step-by-Step Procedure
Proper disposal is critical to protect both personnel and the environment.
1. Waste Collection:
-
Container: Collect all waste material, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
2. Disposal:
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[2][8][11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4][6][9][12]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][3][4][6]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3][4][6][9][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]
Spill Response Workflow
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. stemcell.com [stemcell.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
